molecular formula C6H4Cl3N B1607360 2,3,5-Trichloro-4-methylpyridine CAS No. 53939-29-0

2,3,5-Trichloro-4-methylpyridine

Cat. No.: B1607360
CAS No.: 53939-29-0
M. Wt: 196.5 g/mol
InChI Key: QQRMKPWLEIQRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trichloro-4-methylpyridine is a useful research compound. Its molecular formula is C6H4Cl3N and its molecular weight is 196.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRMKPWLEIQRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074055
Record name 2,3,5-Trichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53939-29-0
Record name 2,3,5-Trichloro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53939-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,5-trichloro-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053939290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3,5-Trichloro-4-methylpyridine (CAS No. 53939-29-0).[1][2] Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes available data on its chemical identity, physical characteristics, spectroscopic profile, reactivity, and safe handling procedures. Due to the limited availability of direct experimental data for this specific isomer, this guide incorporates predictive analysis based on structurally related compounds to offer a robust and practical resource. All protocols and claims are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Polychlorinated Pyridines

Polychlorinated pyridine derivatives are a critical class of heterocyclic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] Their utility stems from the strategic placement of chlorine atoms, which act as reactive sites for nucleophilic substitution and other chemical transformations, allowing for the construction of complex molecular architectures. This compound, a member of this family, holds potential as a key building block. Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development, enabling process optimization, analytical method development, and ensuring laboratory safety.

Chemical Identity and Structure

A clear definition of a chemical entity is the foundation of all scientific investigation. This section outlines the fundamental identifiers for this compound.

Nomenclature and Identifiers
  • Systematic IUPAC Name: this compound

  • CAS Number: 53939-29-0[1][2]

  • Molecular Formula: C₆H₄Cl₃N[1]

  • Molecular Weight: 196.46 g/mol [1]

Molecular Structure

The structural arrangement of atoms dictates the chemical behavior and physical properties of a molecule. The diagram below illustrates the molecular structure of this compound, highlighting the substitution pattern on the pyridine ring.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh sample prep2 Dissolve in mobile phase (e.g., Acetonitrile/Water) prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc1 Inject sample onto C18 column prep3->hplc1 hplc2 Isocratic or gradient elution hplc1->hplc2 hplc3 UV detection at ~254 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate purity by area percent data1->data2

References

An In-Depth Technical Guide to 2,3,5-Trichloro-4-methylpyridine: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5-trichloro-4-methylpyridine, a halogenated pyridine derivative of significant interest in synthetic chemistry. This document will delve into its molecular structure, physicochemical properties, potential synthetic pathways, and its applications as a versatile building block in the development of novel agrochemicals and pharmaceuticals.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic heterocycle. The pyridine ring, a six-membered ring containing one nitrogen atom, is functionalized with three chlorine atoms at positions 2, 3, and 5, and a methyl group at position 4. This specific substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological activity.

The molecular formula of this compound is C₆H₄Cl₃N, and its molecular weight is 196.46 g/mol . The presence of the electronegative chlorine atoms and the electron-donating methyl group on the pyridine ring creates a distinct electronic profile that governs its chemical behavior.

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 53939-29-0
Molecular Formula C₆H₄Cl₃N
Molecular Weight 196.46 g/mol

Synthesis and Reactivity

One potential synthetic strategy involves the selective chlorination of a suitable 4-methylpyridine precursor. The reactivity of the pyridine ring is influenced by the existing substituents, and controlling the regioselectivity of the chlorination is a key challenge. The synthesis of the related compound, 2,3,5-trichloropyridine, has been achieved through the reaction of pentachloropyridine with zinc in a strongly alkaline aqueous solution.[2]

The reactivity of this compound is largely dictated by the three chlorine substituents, which are susceptible to nucleophilic substitution reactions. The positions of the chlorine atoms, influenced by the electronic effects of the nitrogen atom and the methyl group, will exhibit differential reactivity towards nucleophiles.

Applications in Agrochemicals and Pharmaceuticals

Chlorinated pyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules used in agriculture and medicine.[3][4] The unique substitution pattern of this compound makes it a valuable synthon for the introduction of a substituted pyridine moiety into larger, more complex molecules.

In the agrochemical industry, pyridine derivatives are integral components of many herbicides, fungicides, and insecticides.[5] The specific arrangement of chloro and methyl groups in this compound can be exploited to design new crop protection agents with improved efficacy and selectivity.

In the pharmaceutical sector, the pyridine scaffold is a common feature in many drug molecules. The incorporation of a substituted pyridine can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. This compound can serve as a starting material for the synthesis of novel drug candidates with potential applications in various therapeutic areas.[6]

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the remaining aromatic proton on the pyridine ring. The chemical shifts of these signals would be influenced by the presence of the three chlorine atoms.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons directly attached to chlorine atoms would be significantly downfield.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of this peak, due to the presence of three chlorine atoms, would be a characteristic feature for confirming the molecular formula.

Safety and Handling

Experimental Protocol: A Proposed Synthesis of a Dichlorinated Pyridine Derivative

The following is a generalized experimental protocol for a nucleophilic aromatic substitution reaction on a dichlorinated pyridine, which illustrates a potential transformation of a compound like this compound. This protocol is for illustrative purposes and would require optimization for the specific substrate.

Reaction: Nucleophilic substitution of a chlorine atom on a dichloropyridine with an amine.

Materials:

  • Dichloromethylpyridine (1 equivalent)

  • Amine nucleophile (1.2 equivalents)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate, 2 equivalents)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the dichloromethylpyridine and anhydrous DMF.

  • Stir the mixture at room temperature to dissolve the starting material.

  • Add the amine nucleophile and potassium carbonate to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine derivative.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of a substituted pyridine and a conceptual reaction pathway.

Synthesis_and_Characterization_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Chlorination, Substitution) Start->Synthesis Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Pure 2,3,5-Trichloro-4- methylpyridine Characterization->Final_Product

Caption: A generalized workflow for the synthesis and characterization of this compound.

Nucleophilic_Substitution_Pathway Substrate This compound C₆H₄Cl₃N Intermediate {Meisenheimer Complex (Transition State)} Substrate->Intermediate + Nucleophile Nucleophile Nucleophile (Nu⁻) Product Substituted Pyridine Derivative C₆H₄Cl₂N-Nu Intermediate->Product Leaving_Group {Chloride Ion (Cl⁻)} Intermediate->Leaving_Group

References

Spectroscopic Characterization of 2,3,5-Trichloro-4-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Predicted Spectroscopic Signatures for a Key Chemical Intermediate

Introduction

2,3,5-Trichloro-4-methylpyridine is a polychlorinated pyridine derivative of significant interest in synthetic organic chemistry. As with many halogenated heterocycles, it serves as a versatile building block in the development of novel agrochemicals and pharmaceutical agents. The precise substitution pattern of chlorine atoms and the methyl group on the pyridine ring dictates its reactivity and potential applications. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during synthesis and subsequent applications.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the current absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from structurally related compounds to provide well-founded predictions of its spectral characteristics. The methodologies outlined herein represent standard protocols for the acquisition of such data, providing a framework for researchers to verify these predictions experimentally.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with CAS Number 53939-29-0[1][2], features a pyridine ring with chlorine substituents at positions 2, 3, and 5, and a methyl group at position 4. This substitution pattern results in a single aromatic proton at position 6, which is a key feature in its ¹H NMR spectrum.

Predicted Spectroscopic Highlights:

  • ¹H NMR: A single resonance in the aromatic region corresponding to the proton at C6, and a singlet in the aliphatic region for the methyl protons.

  • ¹³C NMR: Six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group.

  • IR Spectroscopy: Characteristic vibrations for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.

  • Mass Spectrometry: A distinct molecular ion peak with a characteristic isotopic pattern due to the presence of three chlorine atoms, followed by fragmentation patterns involving the loss of chlorine and the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its chemical environment.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals. The chemical shifts are predicted based on the electronic effects of the chloro and methyl substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atoms will deshield the aromatic proton, shifting its resonance downfield.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-68.0 - 8.4Singlet1H
CH₃2.4 - 2.6Singlet3H

Causality Behind Predictions:

  • H-6 Proton: The proton at the C-6 position is flanked by a nitrogen atom and a chlorine atom at C-5, both of which are electron-withdrawing. This leads to significant deshielding and a predicted downfield shift into the 8.0-8.4 ppm range.

  • Methyl Protons: The methyl group at C-4 is attached to an sp² hybridized carbon and is expected to resonate in the typical range for such groups. The surrounding chloro groups may have a minor deshielding effect.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the single carbon of the methyl group. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.

Assignment Predicted Chemical Shift (ppm)
C-2148 - 152
C-3135 - 139
C-4140 - 144
C-5130 - 134
C-6145 - 149
CH₃18 - 22

Causality Behind Predictions:

  • C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are also substituted with a chlorine atom (C-2), leading to a significant downfield shift.

  • C-3, C-4, and C-5: These carbons are also influenced by the chlorine substituents, resulting in chemical shifts in the aromatic region. The carbon bearing the methyl group (C-4) will have its resonance influenced by this substituent.

  • Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum at a characteristic upfield position.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse program with a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlet signals for all carbon atoms. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Data

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3100Weak
Aliphatic C-H Stretch (CH₃)2920 - 3000Medium
C=C and C=N Ring Stretching1550 - 1600, 1450 - 1500Medium-Strong
C-Cl Stretch1000 - 1100Strong
Aromatic C-H Out-of-Plane Bending800 - 850Strong

Causality Behind Predictions:

  • C-H Stretching: The aromatic C-H stretch is expected at a higher wavenumber than the aliphatic C-H stretches of the methyl group.

  • Ring Stretching: The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern will influence the exact positions and intensities of these bands.

  • C-Cl Stretching: The strong electronegativity and mass of the chlorine atoms lead to strong absorption bands in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks.

Molecular Ion Cluster:

The molecular formula is C₆H₄Cl₃N, with a monoisotopic mass of 194.94 g/mol . The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion.

Ion m/z (approx.) Relative Abundance
[M]⁺˙195100%
[M+2]⁺˙197~98%
[M+4]⁺˙199~32%
[M+6]⁺˙201~3%

Predicted Fragmentation Pathway:

The primary fragmentation pathways are expected to involve the loss of a chlorine atom and a methyl group.

G M [C₆H₄Cl₃N]⁺˙ m/z ≈ 195 M_minus_Cl [C₆H₄Cl₂N]⁺ m/z ≈ 160 M->M_minus_Cl - Cl M_minus_CH3 [C₅H₁Cl₃N]⁺˙ m/z ≈ 180 M->M_minus_CH3 - CH₃

References

Solubility Profiling of 2,3,5-Trichloro-4-methylpyridine in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

2,3,5-Trichloro-4-methylpyridine (CAS No. 53939-29-0) is a substituted pyridine derivative with potential applications in agrochemical and pharmaceutical synthesis. A critical physicochemical parameter governing its utility in these fields is its solubility in organic solvents, which dictates everything from reaction kinetics to formulation and purification strategies. To date, a comprehensive public dataset quantifying this property is not available. This guide, therefore, serves not as a repository of existing data, but as a detailed methodological framework for researchers and drug development professionals. It provides the theoretical grounding and field-proven experimental protocols necessary to determine the solubility of this compound accurately and efficiently in a laboratory setting.

Introduction: The Rationale for Solubility Determination

The molecular structure of this compound—a heterocyclic aromatic ring bearing three electron-withdrawing chlorine atoms and a single methyl group—suggests a compound with nuanced solubility characteristics. Understanding its behavior in various organic media is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are fully solvated, thereby maximizing reaction rates and yields.

  • Process Development & Purification: Designing effective crystallization, extraction, and chromatographic purification protocols.

  • Formulation Science: Developing stable, homogenous liquid formulations for agrochemical or pharmaceutical applications.

This document provides the necessary protocols to establish a robust solubility profile, empowering researchers to make informed, data-driven decisions.

Theoretical Considerations & Predictive Analysis

Before embarking on experimental work, a theoretical analysis based on the molecule's structure can guide solvent selection. The principle of "like dissolves like" is the foundational concept[1].

  • Molecular Structure: The pyridine core introduces polarity and a hydrogen bond acceptor site at the nitrogen atom[2]. However, the three bulky and electronegative chloro-substituents significantly increase the molecule's lipophilicity and reduce the basicity of the nitrogen. The methyl group has a minor electron-donating effect.

  • Predicted Behavior:

    • Non-Polar Solvents (e.g., Hexane, Toluene): The polychlorinated structure suggests that solubility may be limited in purely aliphatic solvents but potentially favorable in aromatic solvents like toluene due to potential π-π stacking interactions.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents are likely to be effective. They can engage in dipole-dipole interactions without the steric hindrance challenges that might arise with protic solvents.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): While the nitrogen atom can act as a hydrogen bond acceptor, the surrounding chlorine atoms may sterically hinder this interaction. Nevertheless, alcohols are often effective solvents for related compounds. For instance, the related nitrification inhibitor Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine) demonstrates a solubility of 10 mg/mL in ethanol[3]. Spill procedures for this compound also recommend using ethanol as a cleaning solvent, implying its effectiveness[4].

    • Water: The compound is expected to be virtually insoluble in water, a common characteristic of polychlorinated organic molecules[4][5].

This predictive framework informs the logical selection of a solvent panel for experimental validation.

Experimental Design: A Framework for Solvent Selection

A systematic approach to solvent selection is critical for building a comprehensive solubility profile. The following workflow ensures a diverse range of solvent polarities and functionalities is tested.

G cluster_0 Solvent Selection Workflow start Define Objective: Comprehensive Solubility Profile cat1 Category 1: Non-Polar Solvents start->cat1 Select Diverse Panel cat2 Category 2: Polar Aprotic Solvents start->cat2 Select Diverse Panel cat3 Category 3: Polar Protic Solvents start->cat3 Select Diverse Panel s1 Hexane / Heptane (Aliphatic) cat1->s1 s2 Toluene (Aromatic) cat1->s2 s3 Dichloromethane (DCM) (Chlorinated) cat1->s3 s4 Ethyl Acetate (Ester) cat2->s4 s5 Acetone / MEK (Ketone) cat2->s5 s6 Acetonitrile (ACN) (Nitrile) cat2->s6 s7 DMSO / DMF (Amide/Sulfoxide) cat2->s7 s8 Methanol (Lowest MW Alcohol) cat3->s8 s9 Ethanol / IPA (Higher MW Alcohols) cat3->s9 end_node Proceed to Experimental Protocol s3->end_node s7->end_node s9->end_node

Caption: Logical workflow for selecting a diverse panel of organic solvents.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, often referred to as the shake-flask method, is the gold standard for determining thermodynamic solubility[6]. It is a self-validating system designed to ensure a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg precision)

  • Glass vials (e.g., 4-20 mL) with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25.0 ± 0.5 °C)

  • Centrifuge

  • Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Quantitative analysis instrument (e.g., HPLC-UV, GC-FID)

Step-by-Step Procedure

The following diagram outlines the critical steps of the protocol.

G step1 Step 1: Preparation Add an excess of solid this compound to a vial. Accurately record the mass. Add a known volume or mass of the selected solvent. step2 Step 2: Equilibration Securely cap the vials. Place in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate for at least 24-48 hours. Causality: Ensures the system reaches thermodynamic equilibrium. Shorter times risk underestimating solubility. step1->step2 Incubate step3 Step 3: Phase Separation Allow vials to stand at temperature for ~1-2 hours for gross solid settling. Centrifuge the vials at high speed (e.g., 5000 rpm for 10 min). Causality: Crucial for pelleting fine suspended particles that can inflate results. step2->step3 Settle & Spin step4 Step 4: Sample Collection Carefully draw the supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, tared vial. Causality: Filtration removes any remaining microscopic particulates, isolating the truly dissolved solute. step3->step4 Isolate Supernatant step5 Step 5: Gravimetric Analysis (Optional) Accurately weigh the vial with the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at low heat. Reweigh the vial containing the non-volatile solute residue. step4->step5 Quantify step6 Step 6: Chromatographic Analysis Accurately dilute a known mass or volume of the filtered saturated solution. Analyze by a pre-validated HPLC or GC method against a calibration curve. Causality: Offers higher precision and is necessary for volatile solutes or when gravimetric analysis is impractical. step4->step6 Quantify

Caption: Experimental workflow for solubility determination.

Quantitative Analysis

A validated analytical method is essential for trustworthiness[7].

  • High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile compounds. A reversed-phase C18 column with a UV detector set to an appropriate wavelength for the pyridine ring (e.g., ~260-280 nm) is a typical starting point.

  • Gas Chromatography (GC): Suitable if the compound is thermally stable and sufficiently volatile. A Flame Ionization Detector (FID) provides excellent quantitative performance.

  • Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used by adding a known amount of an internal standard to a measured volume of the saturated solution[1].

Self-Validation Check: To ensure equilibrium was reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant across the later time points.

Data Presentation and Interpretation

All quantitative data should be summarized in a structured format for easy comparison. The results should always specify the temperature at which the measurement was performed.

Table 1: Solubility of this compound at 25°C (Template)

Solvent Category Solvent Solubility ( g/100 mL) Solubility (mg/mL) Molar Solubility (mol/L)
Non-Polar Hexane Experimental Value Experimental Value Calculated Value
Toluene Experimental Value Experimental Value Calculated Value
Polar Aprotic Dichloromethane Experimental Value Experimental Value Calculated Value
Ethyl Acetate Experimental Value Experimental Value Calculated Value
Acetone Experimental Value Experimental Value Calculated Value
Acetonitrile Experimental Value Experimental Value Calculated Value
DMSO Experimental Value Experimental Value Calculated Value
Polar Protic Methanol Experimental Value Experimental Value Calculated Value

| | Ethanol | Experimental Value | Experimental Value | Calculated Value |

Conclusion

While direct solubility data for this compound is not present in public literature, this guide provides the complete theoretical and practical framework required for any researcher to generate this critical data. By combining a predictive analysis based on molecular structure with a rigorous, validated experimental protocol such as the isothermal shake-flask method, scientists can produce a reliable and comprehensive solubility profile. This data is fundamental to unlocking the full potential of this compound in subsequent research and development efforts.

References

The Latent Agrochemical Potential of 2,3,5-Trichloro-4-methylpyridine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorinated pyridine scaffolds are a cornerstone in the development of modern agrochemicals, exhibiting a wide spectrum of biological activities. This in-depth technical guide explores the prospective biological activities of 2,3,5-Trichloro-4-methylpyridine and its derivatives. While direct experimental data on this specific molecule remains limited in publicly accessible literature, a comprehensive analysis of structure-activity relationships (SAR) within the broader class of chlorinated pyridines allows for a robust predictive framework. This guide will delve into the synthetic pathways, potential herbicidal, insecticidal, and fungicidal activities, and the likely mechanisms of action. Detailed experimental protocols for the evaluation of these potential activities are provided to facilitate further research and development in this promising area of agrochemical science.

Introduction: The Significance of Chlorinated Pyridines in Agrochemicals

Pyridine-based compounds are integral to the agrochemical industry, with numerous commercial products leveraging this heterocyclic core for herbicidal, insecticidal, and fungicidal applications. The introduction of chlorine atoms and other substituents onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target site affinity, thereby modulating its biological activity.

This compound, a specific polysubstituted chloropicoline, presents a unique substitution pattern that suggests a high potential for biological activity. The presence of three chlorine atoms is anticipated to enhance its efficacy and stability, while the methyl group at the 4-position can influence its selectivity and interaction with biological targets. This guide aims to provide a comprehensive technical overview of the potential of this class of molecules, drawing upon established principles of medicinal and agrochemical chemistry to predict their biological activities and guide future research.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, and its subsequent derivatization are crucial first steps in exploring its biological potential. While a specific, optimized synthesis for this compound is not extensively documented, established methods for the synthesis of related polychlorinated pyridines can be adapted.

Synthesis of the Core Scaffold

One plausible synthetic route starts from readily available precursors, such as 4-picoline (4-methylpyridine), and involves a series of chlorination steps. A multi-step synthesis, analogous to methods for producing other trichloropyridines, can be envisioned[1][2][3].

Conceptual Synthetic Pathway:

4-Picoline 4-Picoline Chlorinated Intermediates Chlorinated Intermediates 4-Picoline->Chlorinated Intermediates Chlorination (e.g., Cl2, PCl5) This compound This compound Chlorinated Intermediates->this compound Further Chlorination & Purification

Caption: Conceptual synthetic pathway for this compound.

A key challenge in such a synthesis is controlling the regioselectivity of the chlorination to achieve the desired 2,3,5-trichloro substitution pattern. This often requires careful optimization of reaction conditions, including the choice of chlorinating agent, catalyst, temperature, and reaction time.

Synthesis of Derivatives

The this compound core can be further functionalized to generate a library of derivatives for biological screening. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

General Derivatization Strategy:

This compound This compound Functionalized Derivatives Functionalized Derivatives This compound->Functionalized Derivatives Nucleophilic Aromatic Substitution (SNAr) with various nucleophiles (e.g., R-OH, R-SH, R-NH2) cluster_cell Plant Cell Auxin_Herbicide Auxin Herbicide (e.g., this compound derivative) TIR1_AFB TIR1/AFB Receptor Complex Auxin_Herbicide->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes ubiquitination and degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to cluster_synapse Insect Synapse Neonicotinoid Neonicotinoid (potential this compound derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to and activates Neuron Postsynaptic Neuron nAChR->Neuron Causes continuous stimulation of Paralysis Paralysis & Death Neuron->Paralysis Leads to

References

An In-depth Technical Guide to the Reactivity Profile of 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2,3,5-trichloro-4-methylpyridine, a key heterocyclic intermediate with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of facts to offer an in-depth, field-proven perspective on the chemical behavior of this versatile scaffold. We will explore the underlying electronic and steric factors that govern its reactivity, providing a predictive framework for its application in drug discovery and development. This guide details plausible synthetic routes, explores the regioselectivity of its key transformations—including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and discusses the reactivity of its methyl substituent. Each section is supported by mechanistic insights, detailed experimental protocols, and visual aids to empower researchers in leveraging the full synthetic potential of this important molecule.

Introduction: The Strategic Value of Polychlorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and biologically active compounds.[1] The introduction of halogen substituents, particularly chlorine, onto the pyridine ring provides medicinal chemists with powerful synthetic handles to modulate the electronic properties and metabolic stability of a lead compound, and to introduce further molecular complexity through cross-coupling and substitution reactions.[2] this compound, also known as 2,3,5-trichloro-4-picoline, is a member of this valuable class of intermediates. Its unique substitution pattern—three chlorine atoms and a methyl group—creates a nuanced reactivity profile that, when properly understood, can be exploited for the efficient construction of novel molecular architectures. This guide serves as a detailed roadmap for researchers aiming to incorporate this versatile building block into their synthetic programs.

Synthesis of this compound: A Proposed Route

While a direct, optimized synthesis for this compound is not extensively documented in readily available literature, a plausible and logical synthetic pathway can be constructed based on established chlorination methodologies for pyridine and its derivatives. The most direct conceptual approach involves the controlled, multi-step chlorination of 4-methylpyridine (4-picoline).

Synthetic Pathway 4-Methylpyridine 4-Methylpyridine Chlorinated Intermediates Chlorinated Intermediates 4-Methylpyridine->Chlorinated Intermediates Cl2, High Temp. This compound This compound Chlorinated Intermediates->this compound Further Chlorination & Separation

Caption: Proposed synthetic workflow for this compound.

A more robust and controllable laboratory-scale synthesis can be envisioned starting from a more highly chlorinated pyridine precursor, followed by selective reduction. A documented method for the synthesis of 2,3,5-trichloropyridine involves the reaction of pentachloropyridine with zinc dust in a strongly alkaline aqueous solution.[3][4] A similar strategy could potentially be adapted, although controlling the regioselectivity of the reduction to retain the desired chlorine atoms would be a significant challenge.

A more practical approach may involve a multi-step chlorination of a readily available starting material like 2-chloro-4-methylpyridine, followed by careful separation of the resulting isomers.

Proposed Experimental Protocol: Chlorination of 2-Chloro-4-methylpyridine

This protocol is a conceptual adaptation of known industrial chlorination processes for pyridine derivatives.

Materials:

  • 2-Chloro-4-methylpyridine

  • Chlorine gas (Cl₂)

  • Inert, high-boiling solvent (e.g., dichlorobenzene)

  • Radical initiator (optional, e.g., AIBN)

  • Lewis acid catalyst (optional, e.g., FeCl₃)

Procedure:

  • In a reaction vessel equipped for high-temperature reactions and gas dispersion, dissolve 2-chloro-4-methylpyridine in the chosen solvent.

  • Heat the mixture to the desired reaction temperature (typically >150°C for gas-phase or high-temperature liquid-phase chlorination).

  • Introduce a controlled stream of chlorine gas into the reaction mixture. The molar ratio of chlorine to the pyridine substrate will need to be empirically determined to favor the formation of the trichloro- derivative.

  • The reaction will likely produce a mixture of di-, tri-, and tetrachlorinated isomers. Monitor the reaction progress by gas chromatography (GC) to optimize for the desired product.

  • Upon completion, cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine.

  • The crude product mixture will require purification, likely through fractional distillation under reduced pressure, to isolate this compound from other isomers.

Reactivity of the Pyridine Ring: A Tale of Three Chlorines

The reactivity of the three chlorine atoms in this compound is not uniform. It is governed by a combination of the electron-withdrawing inductive effects of the chlorine atoms and the nitrogen atom, resonance stabilization of reaction intermediates, and steric hindrance from the methyl group and adjacent chlorine atoms.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is a cornerstone of its functionalization. The reaction proceeds through a Meisenheimer intermediate, and the stability of this intermediate dictates the regioselectivity of the substitution.[5] For pyridines, substitution is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect not possible for substitution at the 3- or 5-positions.[6][7]

SNAr_Mechanism Substrate This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate + Nu⁻ Product Substituted Pyridine Intermediate->Product - Cl⁻

Caption: Generalized SNAr mechanism on the pyridine ring.

In this compound, the C2 and C6 positions are electronically activated. However, the C6 position is unsubstituted. Thus, the order of reactivity for the chlorine atoms towards SNAr is predicted to be:

C2 > C5 > C3

  • C2-Chloro: This position is ortho to the nitrogen, allowing for strong resonance stabilization of the Meisenheimer intermediate. It is the most activated position for nucleophilic attack.

  • C5-Chloro: This position is meta to the nitrogen. While not directly benefiting from resonance stabilization involving the nitrogen atom in the same way as the C2 position, it is flanked by two electron-withdrawing chlorine atoms, which enhances its electrophilicity.

  • C3-Chloro: This position is also meta to the nitrogen and is generally the least reactive towards nucleophilic attack. Steric hindrance from the adjacent C2-chlorine and the C4-methyl group further disfavors attack at this position.

Studies on the reactivity of 2,3,5-trichloropyridine in Suzuki coupling reactions have shown a high selectivity for substitution at the C2 position, which supports this predicted order of reactivity.[8]

Experimental Protocol: General Procedure for SNAr

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, a primary or secondary amine)

  • Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

  • Base (if the nucleophile is an amine, e.g., K₂CO₃, Cs₂CO₃)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the nucleophile (and base, if required). For highly reactive nucleophiles, this may be done at room temperature or below.

  • Heat the reaction mixture to a temperature appropriate for the nucleophile's reactivity (typically ranging from 60°C to 120°C).

  • Monitor the reaction by TLC or LC-MS. Expect the reaction to proceed selectively at the C2 position under kinetically controlled conditions.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in drug discovery.[9] The reactivity of this compound in these reactions is expected to follow a similar trend to that of SNAr, as the initial oxidative addition step is favored at the most electron-deficient and sterically accessible positions.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridine ring and various aryl or vinyl boronic acids or esters.[10] Based on studies with 2,3,5-trichloropyridine, a ligand-free palladium acetate-catalyzed Suzuki reaction can be expected to proceed with high regioselectivity at the C2 position.[8]

Suzuki_Coupling_Workflow Start This compound + Arylboronic Acid Conditions Pd Catalyst (e.g., Pd(OAc)2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Start->Conditions Product 2-Aryl-3,5-dichloro-4-methylpyridine Conditions->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., aqueous K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water as a co-solvent)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere.

  • Heat the mixture with vigorous stirring to the reaction temperature (typically 80-110°C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing the coupling of aryl halides with a wide range of primary and secondary amines.[11] This reaction is of paramount importance in the synthesis of pharmaceutical compounds, many of which are aromatic amines.[12] The choice of phosphine ligand is critical for the success of this reaction and depends on the nature of both the aryl halide and the amine.[13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In an inert atmosphere glovebox, charge a dry reaction vessel with the palladium precursor, phosphine ligand, and base.

  • Add the anhydrous, deoxygenated solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110°C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction, quench carefully with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reactivity of the 4-Methyl Group

The methyl group at the C4 position is also a site for potential functionalization, primarily through oxidation or free-radical halogenation.

Oxidation

The methyl groups on pyridine rings can be oxidized to carboxylic acids under various conditions.[14] For instance, oxidation with selenium dioxide or potassium permanganate are common methods. However, the harsh conditions often required for these oxidations might be incompatible with the polychlorinated nature of the ring. A milder, two-step approach involving initial halogenation followed by hydrolysis could be more feasible.

Side-Chain Halogenation

Free-radical halogenation of the methyl group is a plausible transformation. This would typically involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions. This would provide access to the corresponding halomethylpyridine, a versatile intermediate for further nucleophilic substitution.

Spectroscopic Data (Predicted)

Table 1: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
1H NMR
Pyridine-H (at C6)8.0 - 8.3sThe lone aromatic proton, deshielded by the adjacent nitrogen and chlorine atoms.
Methyl-H (at C4)2.4 - 2.6s
13C NMR
C2148 - 152sCarbon bearing a chlorine and adjacent to nitrogen.
C3135 - 139sCarbon bearing a chlorine.
C4145 - 149sCarbon bearing the methyl group.
C5130 - 134sCarbon bearing a chlorine.
C6150 - 154sUnsubstituted carbon adjacent to nitrogen.
CH₃18 - 22q

Note: These are estimated chemical shifts and should be confirmed by experimental data.

Conclusion and Future Outlook

This compound is a highly functionalized building block with a predictable and exploitable reactivity profile. The pronounced electrophilicity of the C2 position makes it a prime site for selective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the controlled introduction of a wide array of substituents. The remaining chlorine atoms and the methyl group offer further opportunities for sequential functionalization, making this a valuable scaffold for the construction of complex molecular libraries in drug discovery. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, a thorough understanding of the reactivity of intermediates like this compound will be essential for the next generation of pharmaceutical and agrochemical innovation.

References

A Comprehensive Technical Guide to the Thermochemical Profile of 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the thermochemical properties of 2,3,5-Trichloro-4-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. In the absence of extensive published experimental data for this specific molecule, this document outlines the critical experimental and computational methodologies required to establish a complete thermochemical profile. We will delve into the theoretical underpinnings and practical considerations for determining key parameters such as the enthalpy of formation, heat capacity, entropy, and Gibbs free energy. This guide is intended to serve as a roadmap for researchers seeking to understand the energetic landscape of this compound, which is crucial for process development, safety analysis, and the prediction of its chemical behavior.

Introduction: The Significance of Thermochemical Data

This compound belongs to the class of halogenated pyridines, which are pivotal structural motifs in a wide array of biologically active molecules.[1] Understanding the thermochemistry of such compounds is not merely an academic exercise; it is a cornerstone of rational drug design and chemical process optimization. The stability, reactivity, and phase behavior of a substance are all governed by its fundamental thermodynamic properties. For instance, the enthalpy of formation provides a measure of the molecule's intrinsic stability, a critical factor in synthesis and storage. Heat capacity and entropy are essential for predicting how the molecule's energy state changes with temperature and for determining reaction equilibria.

This guide will provide a detailed exposition of the state-of-the-art techniques that can be employed to elucidate the thermochemical profile of this compound.

Foundational Thermochemical Parameters: A Theoretical Overview

A complete thermochemical dataset for this compound would encompass the following key parameters:

Thermochemical Property Symbol Significance
Standard Molar Enthalpy of FormationΔfH°Represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's stability.
Standard Molar EntropyA measure of the randomness or disorder of a mole of the substance in its standard state.
Molar Heat CapacityC_p,mThe amount of heat required to raise the temperature of one mole of the substance by one Kelvin at constant pressure. Essential for understanding how a substance's energy content changes with temperature.
Gibbs Free Energy of FormationΔfG°The ultimate determinant of a reaction's spontaneity under constant temperature and pressure. It combines enthalpy and entropy.
Enthalpy of Sublimation/VaporizationΔH_sub/vapThe energy required to transition one mole of the substance from the solid or liquid phase to the gaseous phase, respectively. Crucial for understanding phase behavior and for relating condensed-phase to gas-phase thermochemical data.

The following diagram illustrates the logical workflow for determining these parameters.

Thermochemical_Workflow cluster_experimental Experimental Determination cluster_computational Computational Estimation cluster_properties Derived Thermochemical Properties Combustion_Calorimetry Rotating-Bomb Combustion Calorimetry Enthalpy_Formation_Solid ΔfH°(s) Combustion_Calorimetry->Enthalpy_Formation_Solid Determines DSC_TGA DSC / TGA Heat_Capacity Cp,m DSC_TGA->Heat_Capacity Measures Knudsen_Effusion Knudsen Effusion Method Enthalpy_Sublimation ΔH_sub Knudsen_Effusion->Enthalpy_Sublimation Determines DFT_Calculations DFT / Ab Initio Calculations DFT_Calculations->Heat_Capacity Estimates Enthalpy_Formation_Gas ΔfH°(g) DFT_Calculations->Enthalpy_Formation_Gas Estimates Entropy DFT_Calculations->Entropy Estimates Enthalpy_Formation_Solid->Enthalpy_Formation_Gas Combined with Heat_Capacity->Entropy Used to calculate (with statistical mechanics) Enthalpy_Sublimation->Enthalpy_Formation_Gas Gibbs_Energy ΔfG° Enthalpy_Formation_Gas->Gibbs_Energy Combined with Entropy->Gibbs_Energy

Caption: Workflow for determining thermochemical properties.

Experimental Methodologies

Synthesis and Purification of this compound

A prerequisite for accurate thermochemical measurements is the availability of a highly pure sample. The synthesis of this compound can be approached through various routes, often involving the chlorination of a suitable pyridine precursor.[2][3] For instance, the reaction of 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous solution can yield 2,3,5-trichloropyridine.[2] Modifications of such procedures would be necessary to introduce the methyl group at the 4-position. Post-synthesis, rigorous purification using techniques such as recrystallization and sublimation is essential to achieve a purity of >99.9%. The purity should be verified by a combination of analytical techniques, including NMR, mass spectrometry, and elemental analysis.

Determination of the Enthalpy of Formation

The standard molar enthalpy of formation in the condensed state (solid or liquid) is typically determined using combustion calorimetry.

3.2.1. Rotating-Bomb Combustion Calorimetry

For chlorinated organic compounds, a specialized technique known as rotating-bomb calorimetry is the method of choice.[4][5][6] This is to ensure that the combustion products are in a well-defined thermodynamic state.

Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

  • Bomb Charging: A small amount of water or an arsenious oxide solution is added to the bomb to facilitate the complete conversion of chlorine to hydrochloric acid in the final state.[6] The bomb is then pressurized with an excess of pure oxygen.

  • Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium.

  • Combustion: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored with high precision.

  • Data Analysis: The heat released during combustion is calculated from the temperature rise of the calorimeter assembly.[7][8][9] Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then determined.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

The following diagram illustrates the principles of bomb calorimetry.

Bomb_Calorimetry cluster_calorimeter Insulated Calorimeter cluster_bomb Sealed Bomb (Constant Volume) Sample Sample: This compound Crucible Crucible Oxygen High-Pressure O₂ Ignition Ignition Wires Ignition->Sample Water Known mass of Water Ignition->Water Heat Released (q) Thermometer High-Precision Thermometer Water->Thermometer Measures ΔT Stirrer Stirrer

Caption: Schematic of a bomb calorimeter setup.

Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for measuring heat capacity and observing phase transitions.[10][11][12][13]

Experimental Protocol (DSC):

  • A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are heated at a controlled rate in the DSC instrument.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • This differential heat flow is directly proportional to the sample's heat capacity.

  • Endothermic events like melting and exothermic events like decomposition will appear as peaks on the DSC thermogram. The melting temperature and enthalpy of fusion can be determined from the melting peak.[10]

Enthalpy of Sublimation

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gas, is a crucial parameter for converting condensed-phase thermochemical data to the gas phase, which is more directly comparable with computational results.

Knudsen Effusion Method:

The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids as a function of temperature.[14][15][16][17][18]

Experimental Protocol:

  • A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, thermostated container with a tiny orifice.

  • The cell is placed in a high-vacuum chamber.

  • At a given temperature, molecules effuse through the orifice at a rate proportional to the vapor pressure of the substance.

  • The rate of mass loss is measured over time using a microbalance.[16][18]

  • The experiment is repeated at several temperatures.

  • The vapor pressure at each temperature is calculated from the rate of mass loss.

  • The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[17]

Computational Thermochemistry

In parallel with experimental measurements, computational chemistry provides a powerful and cost-effective means of estimating thermochemical properties.

4.1. Density Functional Theory (DFT) and Ab Initio Methods

High-level quantum chemical calculations can predict the thermochemical properties of molecules with a high degree of accuracy. For chlorinated pyridines, methods like Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) are commonly employed.[4][5] More accurate (but computationally expensive) methods like G3 or G4 theory can also be used for benchmarking.

Computational Workflow:

  • Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to confirm that the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an atomization or isodesmic reaction scheme, where the calculated reaction enthalpy is combined with the known experimental enthalpies of formation of the other species in the reaction.

The following diagram illustrates a typical isodesmic reaction scheme, which is often used to improve the accuracy of calculated enthalpies of formation by canceling out systematic errors in the calculations.

Isodesmic_Reaction This compound Target Molecule Reaction Products → 4 Chlorobenzene + ... This compound->Reaction Products + 3 Pyridine + Toluene Pyridine Pyridine Chlorobenzene Chlorobenzene Toluene Toluene

Caption: Example of an isodesmic reaction for calculation.

Data Synthesis and Final Thermochemical Profile

The experimentally determined and computationally estimated data should be critically evaluated and synthesized to generate a self-consistent and reliable thermochemical profile for this compound. For example, the experimentally determined enthalpy of formation in the solid state can be combined with the measured enthalpy of sublimation to yield an experimental gas-phase enthalpy of formation. This value can then be compared with the computationally derived value to validate the computational model.

A comprehensive thermochemical table for this compound at 298.15 K would be the final output of this proposed work.

Conclusion

References

The Unseen Workhorse: A Technical Guide to 2,3,5-Trichloro-4-methylpyridine as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,3,5-Trichloro-4-methylpyridine, a versatile and highly functionalized chemical intermediate. While not a household name, this polychlorinated pyridine derivative is a crucial building block in the synthesis of a range of high-value molecules, particularly in the agrochemical and pharmaceutical industries. This document will elucidate the synthesis, physicochemical properties, and key reactive characteristics of this compound. A significant focus will be placed on the mechanistic principles and practical considerations of its most important transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols, data tables, and reaction pathway diagrams are provided to equip researchers with the knowledge to effectively utilize this potent chemical scaffold in their synthetic endeavors.

Introduction: The Strategic Value of Polychlorinated Pyridines

In the landscape of organic synthesis, polychlorinated heterocycles are invaluable intermediates. The presence of multiple chlorine atoms on an aromatic ring, such as in this compound, imparts a unique reactivity profile. These chlorine atoms are not merely passive substituents; they are leaving groups that can be sequentially and often selectively replaced, allowing for the controlled and directional construction of complex molecular architectures. This compound, in particular, offers a pyridine core—a privileged scaffold in medicinal chemistry and agrochemistry—adorned with three distinct chlorine atoms and a methyl group, providing multiple points for synthetic diversification. Its utility is primarily seen in the creation of herbicides, insecticides, and active pharmaceutical ingredients (APIs).[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 53939-29-0N/A
Molecular Formula C₆H₄Cl₃NN/A
Molecular Weight 196.46 g/mol N/A
Appearance Off-white to light brown solidN/A
Melting Point Not widely reported, but expected to be a low-melting solidN/A
Boiling Point ~246 °C at 760 mmHg (Predicted)N/A
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)General Knowledge

Note: Experimental data for some properties of this specific compound is not widely available in the public domain. Predicted values are based on computational models.

Synthesis of this compound

The synthesis of this compound is not trivial and typically involves multi-step processes. While a definitive, published route for this specific molecule is scarce, a plausible and industrially relevant pathway can be constructed based on established methods for the synthesis of related polychlorinated pyridines. A common strategy involves the chlorination of a suitable pyridine precursor.

One potential synthetic route starts from the readily available 4-methylpyridine (γ-picoline). The process would involve the exhaustive chlorination of the pyridine ring. A key challenge in such a process is controlling the regioselectivity of the chlorination.

A patented method for the synthesis of the parent compound, 2,3,5-trichloropyridine, from 2-chloropyridine offers valuable insights.[1] This process involves an initial alcoholysis or hydrolysis, followed by chlorination and a final chlorination step. Adapting this for 4-methylpyridine would require careful optimization to achieve the desired 2,3,5-trichloro substitution pattern while retaining the 4-methyl group.

The diagram below illustrates a conceptual workflow for the synthesis of this compound.

G cluster_start Starting Material cluster_process Synthetic Process cluster_product Final Product 4_methylpyridine 4-Methylpyridine Chlorination_1 Initial Chlorination 4_methylpyridine->Chlorination_1 Chlorinating Agent(s) Chlorination_2 Further Chlorination Chlorination_1->Chlorination_2 Controlled Conditions Purification Purification Chlorination_2->Purification Mixture of Isomers Final_Product This compound Purification->Final_Product e.g., Distillation/Crystallization

Caption: Conceptual workflow for the synthesis of this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound is primarily derived from the sequential substitution of its chlorine atoms. The two main classes of reactions that enable this are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the presence of three electron-withdrawing chlorine atoms, makes this compound an excellent substrate for SNAr reactions. In these reactions, a nucleophile attacks an electron-poor carbon atom bearing a leaving group (in this case, a chloride ion), proceeding through a high-energy intermediate known as a Meisenheimer complex.

Regioselectivity: The position of nucleophilic attack is not random. For polychlorinated pyridines, the general order of reactivity for SNAr is C4 > C2 > C6 > C3/C5. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance when the attack occurs at the ortho (C2/C6) or para (C4) positions. In the case of this compound, the C2 and C6 positions are not chlorinated. Therefore, the most likely positions for initial nucleophilic attack are C2 and C5. The chlorine at C2 is ortho to the nitrogen, and the chlorine at C5 is meta. The chlorine at C3 is also meta. Generally, positions ortho and para to the ring nitrogen are more activated towards nucleophilic attack. Therefore, the C2 position would be the most reactive site for SNAr.

The diagram below illustrates the generalized mechanism for an SNAr reaction on this compound at the C2 position.

G cluster_reaction SNA_r Mechanism at C2 Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 2-Substituted-3,5-dichloro-4-methylpyridine Intermediate->Product Loss of Leaving Group Leaving_Group Cl⁻ Intermediate->Leaving_Group

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Polychlorinated pyridines are excellent substrates for these reactions, allowing for the introduction of a wide variety of substituents.

Regioselectivity: The regioselectivity of palladium-catalyzed cross-coupling reactions on polychlorinated pyridines is influenced by a combination of electronic and steric factors. Generally, the oxidative addition of the palladium(0) catalyst is faster at more electron-deficient C-Cl bonds and those that are less sterically hindered. For this compound, the C2 position is generally the most reactive due to its proximity to the electron-withdrawing nitrogen atom.

Suzuki Coupling: The Suzuki coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. A general workflow for a Suzuki coupling with this compound is depicted below.

G Start This compound Reaction Suzuki Coupling Reaction Start->Reaction Boronic_Acid Aryl/Alkyl Boronic Acid (R-B(OH)₂) Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product 2-Substituted-3,5-dichloro-4-methylpyridine Reaction->Product

Caption: General workflow for a Suzuki coupling reaction with this compound.

Experimental Protocols

Representative Protocol: Nucleophilic Aromatic Substitution with an Amine (Adapted)

This protocol is adapted from established procedures for the amination of related polychlorinated pyridines and is expected to be a good starting point for the reaction of this compound.

Objective: To synthesize a 2-amino-3,5-dichloro-4-methylpyridine derivative.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, or a primary amine)

  • Anhydrous solvent (e.g., Dioxane, THF, or DMF)

  • Base (e.g., K₂CO₃ or Et₃N, if reacting with an amine salt)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the anhydrous solvent under an inert atmosphere.

  • Add the amine (1.1 - 1.5 eq). If the amine is a salt, add the base (2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (the hydrochloride salt of the amine) has formed, filter the mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a potent and versatile chemical building block that offers multiple avenues for the synthesis of complex, high-value molecules. Its reactivity is dominated by the sequential and often regioselective substitution of its chlorine atoms through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of the principles governing these reactions, as outlined in this guide, is essential for harnessing the full synthetic potential of this important intermediate. While specific experimental data for this compound remains somewhat elusive in the public domain, the provided protocols and mechanistic insights offer a solid foundation for its application in agrochemical and pharmaceutical research and development.

References

Methodological & Application

Strategic Chlorination of 4-Methylpyridine Derivatives: Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Chlorinated pyridine derivatives are foundational building blocks in modern drug discovery and development. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them indispensable intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Specifically, 4-methylpyridine (γ-picoline) derivatives, when selectively chlorinated on either the pyridine ring or the methyl side-chain, provide synthetic handles for constructing molecules with diverse pharmacological activities.[1] This guide provides a detailed overview of the primary strategies for chlorinating 4-methylpyridine, addressing the distinct chemical challenges of ring versus side-chain functionalization. We will explore the underlying mechanisms, provide field-tested protocols, and explain the rationale behind experimental design choices to empower researchers in their synthetic endeavors.

Part 1: The Strategic Choice—Ring vs. Side-Chain Chlorination

The chlorination of 4-methylpyridine presents a fundamental regiochemical challenge: will the reaction occur on the electron-deficient aromatic ring or on the C(sp³)-H bonds of the methyl group? The outcome is dictated entirely by the reaction mechanism, which in turn is controlled by the choice of reagents and conditions. Electrophilic conditions target the ring, while free-radical conditions target the side-chain.

The following workflow illustrates the initial decision-making process based on the desired molecular architecture.

G Start Desired Product: Chlorinated 4-Methylpyridine Derivative Decision Where is the Chlorine atom needed? Start->Decision Ring Pyridine Ring (e.g., 2-Chloro-4-methylpyridine) Decision->Ring Ring Position SideChain Methyl Side-Chain (e.g., 4-(Chloromethyl)pyridine) Decision->SideChain Side-Chain RingMechanism Mechanism: Electrophilic Aromatic Substitution (EAS) Ring->RingMechanism SideChainMechanism Mechanism: Free-Radical Substitution SideChain->SideChainMechanism RingReagents Key Strategy: Activate the ring system. Use polar reagents (Cl+, etc.) RingMechanism->RingReagents SideChainReagents Key Strategy: Generate radicals. Use non-polar conditions, UV light, or radical initiators. SideChainMechanism->SideChainReagents G cluster_mech Mechanism: Chlorination of 4-Methylpyridine N-Oxide Start 4-Methylpyridine N-Oxide Intermediate1 Activated Complex Start->Intermediate1 Coordination Reagent POCl3 Reagent->Intermediate1 Intermediate2 Dihydropyridine Intermediate Intermediate1->Intermediate2 Nucleophilic Attack at C2 Position Chloride Cl- Attack (from POCl3) Chloride->Intermediate2 Product 2-Chloro-4-methylpyridine Intermediate2->Product Rearomatization Elimination Elimination & Deoxygenation Elimination->Product G cluster_mech Mechanism: Free-Radical Side-Chain Chlorination cluster_prop Propagation Cycle Cl2 Cl2 Cl_rad 2 Cl• (Chlorine Radical) Cl2:e->Cl_rad:w Initiation Initiator UV Light (hν) or Initiator (AIBN) H_abstract Hydrogen Abstraction Cl_rad->H_abstract Substrate 4-Methylpyridine Substrate->H_abstract Radical_intermed Pyridyl-methyl Radical H_abstract->Radical_intermed Forms HCl Product 4-(Chloromethyl)pyridine Radical_intermed->Product Reacts with Cl2 Product->Cl_rad Regenerates Cl•

References

Application Note: 2,3,5-Trichloro-4-methylpyridine as a Key Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polychlorinated pyridines represent a cornerstone class of intermediates in the agrochemical industry, serving as essential building blocks for a wide array of high-performance herbicides and insecticides. This application note provides a detailed technical guide on 2,3,5-Trichloro-4-methylpyridine, a member of this vital chemical family. While its specific large-scale applications are less documented than some of its isomers, its structural features make it an exemplary model for understanding the synthesis and reactivity of polychlorinated picolines. This guide offers field-proven protocols for the synthesis of this compound from 4-picoline, details a representative downstream reaction—nucleophilic aromatic substitution—to form a model aryloxypyridine precursor, and provides comprehensive methods for analytical quality control and safe handling. The causality behind experimental choices is explained to provide researchers with a robust framework for process development and optimization.

Introduction & Significance

The pyridine ring is a privileged scaffold in modern chemistry, and its halogenated derivatives are of paramount importance in the synthesis of bioactive molecules for crop protection.[1] Chlorination of the pyridine ring, particularly in conjunction with a methyl (picoline) substituent, serves two primary functions:

  • Modulation of Bioactivity: The specific pattern of chlorine atoms profoundly influences the molecule's interaction with biological targets, enhancing efficacy and defining the spectrum of activity.

  • Chemical Reactivity Handle: Chlorine atoms act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a reliable and versatile anchor point for constructing more complex molecules.[2]

Intermediates such as 2-chloro-5-methylpyridine are foundational to the synthesis of neonicotinoid insecticides like Imidacloprid.[3] Similarly, 2,3,5-trichloropyridine is a precursor to the herbicide clodinafop-propargyl and various organophosphate insecticides.[2][4]

This compound (CAS No. 53939-29-0) fits squarely within this context. Its structure, featuring three chlorine atoms and a methyl group, presents multiple sites for synthetic elaboration, making it a valuable, albeit specialized, intermediate for the development of next-generation agrochemicals. This document elucidates the practical synthesis and application of this versatile building block.

Synthesis of this compound

The most direct pathway to polychlorinated picolines is the high-temperature chlorination of the corresponding picoline isomer. The primary challenge in this process is controlling the regioselectivity and the degree of chlorination to maximize the yield of the desired isomer while minimizing the formation of under-chlorinated or over-chlorinated byproducts.

Causality of the Process: The synthesis proceeds in two conceptual stages, often overlapping in a high-temperature industrial process: (1) free-radical chlorination of the methyl group, followed by (2) electrophilic chlorination of the pyridine ring. The reaction is typically performed in the gas or liquid phase at elevated temperatures, often with catalysts to improve efficiency and selectivity. The protocol below is a representative liquid-phase batch process adapted from established methods for analogous compounds.[5]

Experimental Workflow: Synthesis of the Intermediate

G cluster_0 Step 1: Side-Chain Chlorination cluster_1 Step 2: Ring Chlorination cluster_2 Step 3: Purification A 4-Picoline in Carbon Tetrachloride B Chlorine Gas (Cl2) UV Initiation A->B Reflux, 8h C Intermediate: 2-Chloro-4-(trichloromethyl)pyridine B->C Radical Reaction D Lewis Acid Catalyst (e.g., WCl6) C->D Add Catalyst E Chlorine Gas (Cl2) High Temperature D->E 175 °C, 6h F Crude Product Mixture E->F Electrophilic Substitution G Vacuum Distillation F->G Separation by b.p. H This compound (Final Product) G->H Collect Fraction

Caption: Workflow for the two-stage chlorination of 4-picoline.

Protocol 2.1: Synthesis of this compound

Materials:

  • 4-Picoline (4-methylpyridine)

  • Carbon Tetrachloride (CCl₄) or other suitable inert solvent

  • Chlorine (Cl₂) gas

  • Tungsten(VI) chloride (WCl₆) or other suitable Lewis acid catalyst

  • Nitrogen (N₂) gas

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser with gas outlet to a scrubber

  • Thermometer

  • Gas inlet tube

  • UV lamp (for initiation)

  • Heating mantle with magnetic stirrer

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: Assemble the flask with the stirrer, condenser, thermometer, and gas inlet. Purge the entire system with dry nitrogen gas.

  • Initial Charge: Charge the flask with 4-picoline (e.g., 0.5 mol) and carbon tetrachloride (250 mL). Begin stirring.

  • Side-Chain Chlorination: Position the UV lamp next to the flask. Heat the mixture to reflux (approx. 77°C). Begin bubbling chlorine gas through the solution at a steady rate. Causality: UV light initiates the free-radical chain reaction, preferentially chlorinating the methyl group at the benzylic-like position.

  • Monitoring: Monitor the reaction progress by GC-MS analysis of small aliquots. This first stage typically takes several hours and leads to the formation of 4-(trichloromethyl)pyridine and its chlorinated ring analogues.

  • Catalyst Addition: Once significant side-chain chlorination is observed, turn off the UV lamp and stop the chlorine flow. Allow the reaction to cool slightly. Carefully add the WCl₆ catalyst (e.g., 1-2 mol%). Causality: The Lewis acid catalyst polarizes the Cl-Cl bond, creating a potent electrophile ("Cl+") required for substitution on the electron-deficient pyridine ring.

  • Ring Chlorination: Heat the mixture to a higher temperature (e.g., 150-180°C, depending on solvent and desired outcome). Re-introduce chlorine gas. Maintain this temperature for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Purge with nitrogen to remove excess chlorine. Carefully quench the mixture by slowly adding it to ice-cold 5% NaOH solution to neutralize HCl and destroy the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the resulting crude oil by vacuum distillation to isolate the this compound fraction.

Application in Pesticide Synthesis: A Representative Protocol

As a polychlorinated pyridine, this compound is an ideal substrate for SNAr reactions. The chlorine atom at the 2-position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of both the ring nitrogen and the adjacent chlorine atom at the 3-position. This reaction is the linchpin for creating the aryloxypyridine linkage found in many herbicides.

The following protocol details the synthesis of a model aryloxypyridine compound, demonstrating the core reactivity of the intermediate.

Reaction Pathway: Synthesis of a Model Aryloxypyridine

G A 2,3,5-Trichloro- 4-methylpyridine D SNAr Reaction (Nucleophilic Aromatic Substitution) A->D B 4-Hydroxyphenoxy- propionic Acid Ester (Nucleophile) B->D C Base (K2CO3) in Polar Aprotic Solvent (DMF) C->D Deprotonation of Phenol E Model Aryloxypyridine Product D->E C-O Bond Formation F Inorganic Salts (Byproducts) D->F

Caption: SNAr pathway for coupling the intermediate with a phenoxide.

Protocol 3.1: Synthesis of a Model Aryloxypyridine Precursor

Materials:

  • This compound (from Protocol 2.1)

  • Methyl 2-(4-hydroxyphenoxy)propanoate (or a similar substituted phenol)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized Water

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser with nitrogen inlet

  • Thermometer

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble and flame-dry the glassware. Purge with dry nitrogen.

  • Charge Reagents: To the flask, add this compound (e.g., 0.1 mol), Methyl 2-(4-hydroxyphenoxy)propanoate (0.11 mol, 1.1 eq), anhydrous K₂CO₃ (0.15 mol, 1.5 eq), and anhydrous DMF (100 mL).

  • Reaction: Heat the stirred suspension to 80-90°C. Causality: K₂CO₃ is a solid base that deprotonates the phenol, forming the potassium phenoxide nucleophile in situ. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and facilitating the SNAr reaction.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials using Thin Layer Chromatography (TLC) or GC-MS. The reaction typically takes 8-24 hours.

  • Workup: Cool the mixture to room temperature. Pour the reaction slurry into a beaker containing ice water (500 mL) and stir for 30 minutes to precipitate the product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with toluene (3 x 100 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with 5% NaOH solution (to remove any unreacted phenol), followed by water and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if solid.

Quality Control & Analytical Protocols

Purity of the intermediate is critical for achieving high yields and minimizing side reactions in subsequent steps. Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive method for identifying the target compound and assessing the purity profile, including the presence of isomers.

Table 1: Recommended GC-MS Parameters
ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible performance.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column offering excellent separation of chlorinated aromatics.
Inlet Temp. 280°CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier providing optimal chromatographic resolution.
Oven Program 100°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minA standard temperature ramp that effectively separates isomers and related impurities.
MS System Agilent 5977 or equivalentProvides sensitive detection and mass fragmentation data for identification.
Ion Source Electron Ionization (EI) @ 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
MSD Transfer 280°CPrevents condensation of analytes between the GC and MS.
Scan Range 40-400 m/zCovers the molecular ion and key fragments of the target and likely impurities.
Protocol 4.1: GC-MS Purity Analysis
  • Sample Preparation: Prepare a 100 µg/mL solution of the synthesized this compound in high-purity acetone or ethyl acetate.

  • Instrument Setup: Equilibrate the GC-MS system using the parameters outlined in Table 1.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Acquisition: Acquire the data over the specified run time.

  • Data Analysis:

    • Identification: The mass spectrum of the main peak should exhibit a characteristic molecular ion cluster (M, M+2, M+4, M+6) corresponding to a molecule with three chlorine atoms.

    • Purity Assessment: Integrate all peaks in the chromatogram. Calculate the area percentage of the main product peak relative to the total area of all peaks to estimate purity.

    • Impurity Identification: Analyze the mass spectra of minor peaks to identify potential impurities, such as isomers (which will have the same molecular ion but may have different fragmentation) or incompletely chlorinated precursors.[6]

Safety & Handling Precautions

Polychlorinated aromatic compounds require careful handling. While a specific safety data sheet (SDS) for this compound may not be widely available, the hazards can be inferred from structurally similar compounds.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling of solids and solutions should be performed inside a certified chemical fume hood.[7]

  • Inhalation/Contact: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Avoid breathing dust, fumes, or vapors.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • Chlorine Handling: The synthesis involves chlorine gas, which is extremely toxic and corrosive. This step must only be performed by trained personnel in a dedicated, well-ventilated area with appropriate emergency scrubbers and leak detection systems in place.[10]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Chlorinated organic waste must be segregated into appropriate waste streams.

References

Analytical Strategies for the Quantification of 2,3,5-Trichloro-4-methylpyridine: A Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The accurate quantification of 2,3,5-Trichloro-4-methylpyridine, a chlorinated pyridine derivative, is essential for quality control, impurity profiling, and safety assessment in various stages of pharmaceutical and agrochemical development. Due to its specific substitution pattern, tailored analytical methods are required to ensure selectivity and sensitivity. This guide provides a comprehensive framework for developing and validating robust analytical methods for this compound. We present detailed starting protocols for two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The causality behind experimental choices, step-by-step protocols, and a clear workflow for method validation in accordance with ICH guidelines are discussed to equip researchers with the necessary tools for reliable quantification.

Introduction and Analytical Considerations

This compound belongs to the class of polychlorinated pyridines, which are significant as intermediates in the synthesis of herbicides, pesticides, and pharmaceuticals.[1] The precise quantification of this compound is critical to monitor reaction kinetics, assess final product purity, and meet stringent regulatory requirements for trace-level impurities. The choice of analytical technique is paramount and is dictated by the analyte's physicochemical properties, the sample matrix, and the required level of sensitivity.

Given its semi-volatile nature and thermal stability, this compound is an excellent candidate for Gas Chromatography (GC).[2] For enhanced specificity and lower detection limits, coupling GC with a Mass Spectrometer (MS) is the preferred approach.[3][4] Alternatively, High-Performance Liquid Chromatography (HPLC) offers a versatile and robust solution, particularly for samples in complex matrices or when analyzing less volatile related compounds simultaneously.[2][5]

This document provides adaptable starting points for method development, grounded in established analytical principles for analogous compounds.

The Pathway to a Validated Method

Method validation is the cornerstone of any analytical procedure, ensuring that the method is reliable, reproducible, and fit for its intended purpose.[6] The validation process should follow established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[7] A typical workflow involves a systematic evaluation of several performance characteristics.

G Figure 1. ICH-Based Analytical Method Validation Workflow Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantitation (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report & Implementation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report

Caption: A typical experimental workflow for GC analysis.

Recommended Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC is ideally suited for analyzing volatile to semi-volatile compounds like this compound.[2] The separation occurs in a capillary column based on the compound's boiling point and interaction with the stationary phase. Coupling with a Mass Spectrometer provides definitive identification based on the unique mass spectrum and fragmentation pattern of the analyte, offering superior selectivity and sensitivity compared to other detectors.[3][4] Electron Ionization (EI) at 70 eV is a standard technique that ensures reproducible fragmentation, allowing for library matching and structural confirmation.

Instrumentation and Parameters

The following table outlines the recommended starting parameters for a GC-MS system. These are based on established methods for similar chlorinated aromatic compounds and should be optimized during method development.[3][8]

Parameter Recommended Setting
GC System Agilent 8890 GC or equivalent
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Injector Temperature270 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Oven ProgramInitial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min.
MS System Agilent 5977B MSD or equivalent
Transfer Line Temp.280 °C
Ion Source Temp.230 °C (EI)
Quadrupole Temp.150 °C
Ionization Energy70 eV
Acquisition ModeScan (m/z 50-350) for method development; Selected Ion Monitoring (SIM) for quantification
Step-by-Step Experimental Protocol
  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with high-purity dichloromethane. This stock solution should be stored at 2-8 °C and protected from light.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution with dichloromethane to prepare a series of at least five calibration standards. A suggested range is 0.1, 0.5, 2.0, 5.0, and 10.0 µg/mL.

    • If an internal standard (e.g., 4,4'-Dichlorobiphenyl) is used, add a constant concentration to each standard and sample.

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in dichloromethane to achieve an expected concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

  • Instrumental Analysis:

    • Set up the GC-MS instrument according to the parameters in the table above.

    • Create a sequence starting with a solvent blank, followed by the calibration standards (from lowest to highest concentration), and then the prepared samples.

    • Inject 1 µL of each solution into the GC-MS system.

  • Data Analysis and Quantification:

    • Identify the peak for this compound based on its retention time and characteristic mass spectrum. The molecular ion and key fragment ions should be confirmed.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the samples using the linear regression equation derived from the calibration curve.

GC-MS Workflow Diagram

Figure 2. GC-MS Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Cal Prepare Calibration Standards (0.1-10 µg/mL) Stock->Cal Setup Set GC-MS Parameters Sample Prepare Sample (Dissolve & Filter) Sequence Run Sequence: Blank -> Standards -> Samples Setup->Sequence Acquire Acquire Data (Scan or SIM mode) Sequence->Acquire Identify Identify Peak (Retention Time & Mass Spectrum) Acquire->Identify CalCurve Generate Calibration Curve Identify->CalCurve Quantify Quantify Analyte in Samples CalCurve->Quantify

Caption: Workflow for this compound analysis by GC-MS.

Recommended Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

Causality: Reversed-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity. This compound, being a moderately polar compound, can be effectively retained and separated on a C18 column using a standard mobile phase of acetonitrile and water.[8] UV detection is a robust and widely available technique suitable for compounds with a chromophore, such as the pyridine ring, which absorbs UV light.[9] This method is particularly useful for routine quality control analysis.

Instrumentation and Parameters

The following table provides recommended starting parameters for an HPLC-UV system. Optimization of the mobile phase ratio will be critical to achieve optimal resolution and peak shape.

Parameter Recommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
ColumnC18, 150 mm x 4.6 mm ID, 5 µm particle size (e.g., Zorbax Eclipse Plus)
Mobile PhaseIsocratic: Acetonitrile and Water (e.g., 65:35 v/v). Optimization may be required.
Flow Rate1.0 mL/min
Column Temperature35 °C
Injection Volume10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength275 nm (Verify with a UV scan of the analyte standard)
Step-by-Step Experimental Protocol
  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (Acetonitrile/Water mixture).

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards. A suggested range is 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in the mobile phase to achieve an expected concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.

  • Instrumental Analysis:

    • Set up and equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Create a sequence starting with a mobile phase blank, followed by the calibration standards, and then the prepared samples.

    • Inject 10 µL of each solution.

  • Data Analysis and Quantification:

    • Identify the peak for this compound based on its retention time. Peak purity can be assessed if using a DAD.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the samples using the calibration curve.

HPLC-UV Workflow Diagram

Figure 3. HPLC-UV Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Cal Prepare Calibration Standards (1-50 µg/mL) Stock->Cal Equilibrate Equilibrate HPLC System Sample Prepare Sample (Dissolve & Filter) Sequence Run Sequence: Blank -> Standards -> Samples Equilibrate->Sequence Acquire Acquire Data (UV Chromatogram) Sequence->Acquire Identify Identify Peak (Retention Time) Acquire->Identify CalCurve Generate Calibration Curve Identify->CalCurve Quantify Quantify Analyte in Samples CalCurve->Quantify

Caption: Workflow for this compound analysis by HPLC-UV.

Summary and Method Comparison

Both GC-MS and HPLC-UV are powerful and viable techniques for the quantification of this compound. The choice between them depends on the specific application, required sensitivity, and available instrumentation.

Feature GC-MS HPLC-UV
Selectivity Very High (based on mass spectrum)Moderate (based on retention time)
Sensitivity High (ng/mL to pg/mL level)Moderate (µg/mL level)
Confirmation Definitive (mass fragmentation pattern)Tentative (retention time matching)
Sample Volatility RequiredNot required
Complexity More complex, requires vacuum systemLess complex, routine operation
Best For Trace analysis, impurity identification, complex matricesRoutine QC, purity assays, content uniformity

Conclusion

This application note provides two robust starting points for the development and validation of analytical methods for this compound. The GC-MS protocol offers high sensitivity and specificity, making it ideal for trace-level detection and confirmation. The HPLC-UV protocol provides a reliable and accessible alternative for routine quantitative analysis in quality control settings. Successful implementation requires careful optimization of the provided parameters and a thorough validation process to ensure the data generated is accurate, precise, and fit for its intended purpose.

References

Application Note: A Robust HPLC-UV Method for the Quantification of 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,3,5-Trichloro-4-methylpyridine. This compound is a critical intermediate in the synthesis of various chemical and pharmaceutical products, making its accurate quantification essential for process control and quality assurance. The described isocratic method utilizes a standard C18 stationary phase and a UV detector, ensuring accessibility and ease of implementation in most analytical laboratories. The protocol has been developed to provide excellent specificity, linearity, accuracy, and precision, in line with the principles outlined in the ICH Q2(R1) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound is a substituted pyridine derivative whose purity can significantly impact the yield and impurity profile of subsequent synthetic steps. Therefore, a validated analytical method is required to monitor its concentration and purity. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical intermediates due to its high resolving power, sensitivity, and accuracy.[4][5]

The method described herein is based on the principles of reversed-phase chromatography, where a non-polar stationary phase (C18) is used with a more polar mobile phase. The analyte, this compound, being a moderately non-polar molecule due to its alkyl and chloro substituents[6][7], is well-retained on the C18 column. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a suitable retention time, good peak shape, and efficient separation from potential impurities. The selection of the UV detection wavelength is based on the chromophoric nature of the pyridine ring, ensuring high sensitivity for the analyte.

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical balance (4-decimal places).

  • pH meter.

  • Sonicator.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Standards
  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid (85%, analytical grade).

  • This compound reference standard (>98% purity).

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below. These conditions were optimized to provide a robust and efficient separation.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 225 nm
Run Time 10 minutes

Causality behind Choices:

  • Column (C18): The C18 stationary phase is the industry standard for reversed-phase chromatography and provides excellent retention for moderately non-polar compounds like chlorinated pyridines.[8]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff. The 65:35 ratio provides an optimal balance between analysis time and resolution from early-eluting impurities.

  • Column Temperature (30 °C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

  • UV Wavelength (225 nm): Pyridine and its derivatives typically exhibit strong absorbance in the low UV range. A wavelength of 225 nm is selected to maximize sensitivity for the analyte.

Detailed Experimental Protocols

Mobile Phase Preparation
  • Measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.

  • Combine the two solvents in a suitable glass reservoir.

  • Mix thoroughly and degas the solution for 15-20 minutes using an ultrasonic bath or an online degasser.

  • This mixture is stable for up to 3 days when stored at room temperature and protected from evaporation.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (Acetonitrile:Water 65:35) to the flask.

  • Sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix well. This is the standard stock solution.

Sample Preparation
  • Accurately weigh a portion of the test sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Follow steps 2-5 from the "Standard Solution Preparation" protocol.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical procedure, a series of validation tests should be performed in accordance with ICH Q2(R1) guidelines.[1][3][9]

System Suitability

Before sample analysis, the chromatographic system must be equilibrated. This is confirmed by making at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Parameters (with Representative Data)

The following presents a summary of key validation parameters.

Validation ParameterAcceptance CriteriaRepresentative Result
Specificity No interference at the retention time of the analyte peak.Peak is spectrally pure and well-resolved from blank.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over 10-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability (Intra-day) RSD ≤ 2.0%0.85%
Intermediate Precision (Inter-day) RSD ≤ 2.0%1.20%
Limit of Detection (LOD) S/N ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.3 µg/mL

Workflow and Data Processing

The overall analytical workflow is depicted in the diagram below, from initial preparation to the final quantitative analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (ACN:H2O 65:35) B Prepare Standard & Sample Solutions (100 µg/mL) A->B C Filter Samples (0.45 µm Syringe Filter) B->C D Equilibrate HPLC System C->D E Perform System Suitability (5x Standard Injections) D->E F Inject Blank, Standard, and Sample Solutions E->F G Integrate Peak Areas F->G H Calculate Concentration using External Standard Method G->H I Generate Report H->I

Caption: Experimental workflow for HPLC-UV analysis.

The concentration of this compound in the sample is calculated using the following external standard formula:

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

Conclusion

The HPLC-UV method described provides a straightforward, robust, and reliable means for the quantitative analysis of this compound. The method is highly specific and demonstrates excellent performance in linearity, accuracy, and precision. It is suitable for routine quality control analysis in both research and manufacturing environments, aiding in the consistent production of high-quality chemical products.

References

Application Note: A Validated GC-MS Method for the Detection of Impurities in 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of process-related and degradation impurities in 2,3,5-Trichloro-4-methylpyridine. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products, making the control of its purity a critical aspect of quality assurance. The described methodology provides the necessary specificity, sensitivity, and accuracy to meet stringent regulatory requirements. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of chlorinated pyridine derivatives.

Introduction: The Imperative for Purity in Chlorinated Pyridine Intermediates

This compound is a pivotal building block in the synthesis of a range of active pharmaceutical ingredients (APIs) and specialty chemicals. The isomeric purity and the level of process-related impurities in this intermediate can directly influence the quality, safety, and efficacy of the final product. Even minute quantities of impurities can potentially lead to adverse toxicological effects or reduced therapeutic efficacy of the API. Consequently, regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous characterization and control of impurities in drug substances and their intermediates.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification and quantification through mass analysis.[3][4] This application note provides a comprehensive protocol for a stability-indicating GC-MS method, designed to separate and identify potential impurities in this compound.

Understanding Potential Impurities in this compound

The impurity profile of this compound is intrinsically linked to its synthetic pathway and storage conditions. A thorough understanding of these factors is crucial for targeted method development.

Process-Related Impurities

These impurities can originate from starting materials, intermediates, by-products, or reagents used during synthesis. Common synthetic routes for chlorinated pyridines involve the chlorination of pyridine or picoline precursors.[5][6] Based on these processes, potential impurities include:

  • Isomeric Impurities: Incomplete or non-selective chlorination can lead to the formation of various isomers, such as other trichloromethylpyridine isomers or dichloromethylpyridine species.

  • Under-reacted Starting Materials: Residual amounts of less chlorinated precursors may remain in the final product.

  • Over-chlorinated By-products: The formation of tetrachlorinated pyridine derivatives is a possibility.

  • Related Substances: Impurities originating from the starting picoline, such as other methylpyridine isomers, could carry through the synthesis.

Degradation Products

Chlorinated pyridines can be susceptible to degradation under certain environmental conditions, such as exposure to light or moisture. Potential degradation products may include:

  • Hydroxylated Derivatives: Hydrolysis of a chloro-substituent can lead to the formation of chlorohydroxymethylpyridines.

  • Dechlorinated Species: Reductive dechlorination can result in the formation of dichloromethylpyridines.

  • Photodegradation Products: Exposure to UV light can induce complex degradation pathways, potentially leading to ring-opened products or other rearranged structures.[7]

The GC-MS Workflow: From Sample to Result

The following diagram illustrates the comprehensive workflow for the analysis of impurities in this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample of This compound Dissolution Dissolution in suitable solvent Sample->Dissolution Weigh accurately ISTD Internal Standard Spiking Dissolution->ISTD Vial Transfer to GC Vial ISTD->Vial Injector GC Injection Vial->Injector Column Chromatographic Separation Injector->Column MS Mass Spectrometric Detection Column->MS Integration Peak Integration & Identification MS->Integration Quantification Quantification of Impurities Integration->Quantification Report Final Report Generation Quantification->Report

References

Application Note & Protocols: Strategic Derivatization of 2,3,5-Trichloro-4-methylpyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3,5-Trichloro-4-methylpyridine is a pivotal, yet underutilized, heterocyclic scaffold. Its strategic poly-halogenation presents a unique platform for sequential and regioselective functionalization, enabling the synthesis of complex molecular architectures relevant to pharmaceuticals and agrochemicals. This document provides a comprehensive guide to the derivatization of this building block, focusing on the underlying principles of its reactivity and offering detailed, field-proven protocols for key transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Foundational Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound stems from the differential reactivity of its three chloro-substituents. This reactivity is governed by the electronic influence of the ring nitrogen atom, which creates an electron-deficient (π-deficient) aromatic system. This deficiency activates the ring towards nucleophilic attack and facilitates the oxidative addition step in metal-catalyzed reactions.

The positions on the pyridine ring are electronically distinct:

  • C2 & C6 (α-positions): Most electron-deficient due to proximity to the nitrogen. Halogens at these positions are highly activated towards SNAr and oxidative addition.

  • C4 (γ-position): Also electron-deficient. A halogen here is activated, as the negative charge in a Meisenheimer intermediate can be delocalized onto the nitrogen.[1]

  • C3 & C5 (β-positions): Least electron-deficient. Halogens at these positions are significantly less reactive towards SNAr.[2]

In this compound, this leads to a clear reactivity hierarchy, making selective functionalization feasible.

G cluster_0 Reactivity Hierarchy of this compound cluster_1 Reaction Type cluster_2 Predicted Site of First Reaction Substrate SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr High Temp, Strong Nucleophile CrossCoupling Pd-Catalyzed Cross-Coupling Substrate->CrossCoupling Pd(0) Catalyst, Ligand, Base C2_SNAr C2 Position SNAr->C2_SNAr Highest Activation C2_CC C2 Position CrossCoupling->C2_CC Kinetically Favored Oxidative Addition C5_CC Followed by C5 C2_CC->C5_CC Under Forcing Conditions SNAr_Mechanism Start 2-Chloropyridine Derivative Transition1 Start->Transition1 Nu Nucleophile (Nu⁻) Nu->Transition1 Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Transition1->Meisenheimer Addition (Rate-Determining) Transition2 Meisenheimer->Transition2 Elimination Product Substituted Product Transition2->Product LeavingGroup Cl⁻ Transition2->LeavingGroup Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Substrate R¹-X Substrate->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetal Sonogashira_Cycle Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex R-Pd(II)L₂-X Pd0->PdII_Complex Oxidative Addition (R-X) PdII_Complex->Pd0 Reductive Elimination (R-alkyne) Cu_Acetylide Cu-C≡C-R' CuX Cu(I)X Alkyne H-C≡C-R' Alkyne->Cu_Acetylide + Base Cu_Acetylide->PdII_Complex Transmetalation Cu_Acetylide->CuX Transmetalation to Pd(II)

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Polychlorinated Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The precise functionalization of the pyridine ring is critical for tuning molecular properties and biological activity. However, polyhalogenated pyridines, such as 2,3,5-Trichloro-4-methylpyridine, present a formidable synthetic challenge. The multiple reactive sites necessitate a deep understanding of reaction mechanisms to achieve regioselective control, enabling the stepwise and deliberate construction of complex molecular architectures.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions applied to this compound. We move beyond simple procedural lists to explain the underlying principles governing reactivity and selectivity. The protocols described herein are designed to be robust and serve as validated starting points for researchers in drug discovery and chemical synthesis, empowering them to leverage this versatile building block for novel applications.

Understanding Regioselectivity: The Key to Controlled Functionalization

In palladium-catalyzed cross-coupling reactions, the first and most critical step is the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond. With a substrate like this compound, three distinct C-Cl bonds are available for reaction. The predictable and selective activation of one of these bonds is paramount.

The inherent electronic properties of the pyridine ring, a π-deficient heterocycle, play a decisive role. The nitrogen atom withdraws electron density, making the α-positions (C2 and C6) most susceptible to oxidative addition. In the case of this compound, the C2 position is the most activated site. This heightened reactivity is due to the combined electron-withdrawing effects of the ring nitrogen and the chlorine atoms at the C3 and C5 positions.[1][2] Consequently, under typical palladium-catalyzed conditions, cross-coupling reactions are expected to occur with high regioselectivity at the C2 position.

This inherent selectivity allows for a sequential functionalization strategy. After the initial coupling at the C2 position, the electronic nature of the pyridine ring is altered, which can influence the reactivity of the remaining C-Cl bonds at C3 and C5, potentially allowing for subsequent, distinct coupling reactions under more forcing conditions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a workhorse in synthetic chemistry.[3][4]

Causality and Mechanistic Insight

The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the most reactive C-Cl bond of the pyridine ring (C2). The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center, a process facilitated by a base. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[4]

For polychlorinated pyridines, a ligand-free approach using a simple palladium salt like palladium(II) acetate has proven highly effective.[1][2] The use of an aqueous solvent system can be beneficial, and the choice of base is critical for facilitating the transmetalation step.[1][2] Studies on the closely related 2,3,5-trichloropyridine have shown that this reaction proceeds with excellent regioselectivity, yielding exclusively the 2-aryl-3,5-dichloropyridine product.[1][2] This high selectivity is attributed to the enhanced reactivity of the C2-Cl bond.[1]

G cluster_workflow Suzuki-Miyaura Coupling Workflow Setup Combine Substrate, Boronic Acid, Pd(OAc)2, & Na2CO3 in vial Solvent Add DMF/H2O Solvent System Setup->Solvent Reaction Heat under Argon (e.g., 60-80°C) Solvent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Cool, Dilute, Extract with Organic Solvent Monitor->Workup Purify Purify via Column Chromatography Workup->Purify Product Obtain Pure 2-Aryl-3,5-dichloro- 4-methylpyridine Purify->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Protocol: Ligand-Free Suzuki-Miyaura Coupling at the C2 Position

This protocol is adapted from established procedures for the regioselective arylation of 2,3,5-trichloropyridine and is expected to yield the corresponding 2-aryl-3,5-dichloro-4-methylpyridine.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.005 mmol, 0.5 mol%), and Na₂CO₃ (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add a solvent mixture of DMF (3 mL) and water (3.5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 60 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-3,5-dichloro-4-methylpyridine.

Data Summary: Expected Outcomes

The following table summarizes representative yields obtained for the ligand-free Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with various arylboronic acids.[1] Similar outcomes are anticipated for this compound.

EntryArylboronic Acid PartnerProductYield (%)[1]
1Phenylboronic acid3,5-Dichloro-2-phenylpyridine89
24-Methylphenylboronic acid3,5-Dichloro-2-(p-tolyl)pyridine92
34-Methoxyphenylboronic acid3,5-Dichloro-2-(4-methoxyphenyl)pyridine95
44-Chlorophenylboronic acid2-(4-Chlorophenyl)-3,5-dichloropyridine85
54-Fluorophenylboronic acid3,5-Dichloro-2-(4-fluorophenyl)pyridine86
63-Methoxyphenylboronic acid3,5-Dichloro-2-(3-methoxyphenyl)pyridine87

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a powerful route to construct C(sp²)-C(sp) bonds.[5][6] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceutical development.

Causality and Mechanistic Insight

The Sonogashira coupling typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst. The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition to the C-Cl bond occurs, similar to the Suzuki reaction. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting palladium complex yields the alkynylated product and regenerates the Pd(0) catalyst.[6] An amine base is used to neutralize the HX byproduct and facilitate the formation of the copper acetylide.[5]

Given the established reactivity pattern, the Sonogashira coupling is expected to proceed with high regioselectivity at the C2 position of this compound.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X OA->PdII RE Reductive Elimination PdII->RE RE->Pd0 Product Ar-Alkyne RE->Product Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Base CuX Cu(I)X CuX->CuAcetylide Transmetalation Transmetalation CuAcetylide->Transmetalation Transmetalation->PdII Transfers Alkyne to Palladium

Caption: Simplified Sonogashira catalytic cycles.

Protocol: Standard Sonogashira Coupling Conditions

This protocol provides a general starting point for the Sonogashira coupling of this compound. Optimization of the catalyst, ligand, base, and temperature may be required.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous THF or DMF (co-solvent, optional)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, degassed reaction vessel, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.03 mmol, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add this compound (1.0 mmol) followed by the solvent (e.g., 5 mL of Et₃N or a mixture of THF/Et₃N).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture and filter through a pad of celite to remove insoluble salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the 2-alkynyl-3,5-dichloro-4-methylpyridine product.

III. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling amines with aryl halides.[7][8][9] This reaction is particularly crucial in pharmaceutical research, where aryl amine moieties are prevalent.[7]

Causality and Mechanistic Insight

The mechanism mirrors other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] A key factor for success is the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, Josiphos) are essential.[8][10] These ligands facilitate the crucial reductive elimination step and prevent catalyst decomposition. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[8][9]

For an electron-deficient substrate like this compound, the Buchwald-Hartwig amination is expected to be highly selective for the C2 position. A successful protocol for a related substrate, 2-Amino-5-bromo-4-methylpyridine, utilizes a Pd₂(dba)₃/Xantphos catalyst system with Cs₂CO₃ as the base, highlighting a robust set of conditions for this class of compounds.[11]

Protocol: Buchwald-Hartwig Amination at the C2 Position

This protocol is adapted from a validated procedure for a structurally similar bromopyridine and serves as an excellent starting point.[11]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-8 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Reaction vessel (e.g., sealed tube or Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol).

  • Add this compound (1.0 mmol).

  • Seal the tube, then evacuate and backfill with an inert gas (repeat three times).

  • Add anhydrous toluene (5 mL) via syringe, followed by the amine coupling partner (1.2 mmol).

  • Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-amino-3,5-dichloro-4-methylpyridine derivative.

IV. Heck Reaction: A Note on C-C Bond Formation with Alkenes

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes.[12][13] While a powerful tool, its application to polychlorinated pyridines is less documented than the aforementioned reactions. The general principles of regioselectivity still apply, with the C2 position being the most probable site of initial reaction.

A typical Heck reaction involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[12][14] Researchers wishing to explore this transformation should begin with these standard conditions, with the understanding that optimization will likely be necessary to achieve good yields and prevent side reactions.

Conclusion and Future Directions

This compound is a versatile building block whose synthetic potential can be unlocked through regioselective palladium-catalyzed cross-coupling reactions. The pronounced electronic activation of the C2 position provides a reliable handle for initial, selective functionalization. This guide offers validated protocols and mechanistic insights for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, establishing a foundation for the synthesis of novel, complex pyridine derivatives.

Future work should focus on the sequential functionalization of the remaining C3 and C5 positions. Following the initial coupling at C2, the altered electronic landscape of the resulting dichloropyridine may allow for a second, distinct cross-coupling reaction under different catalytic conditions, opening the door to the creation of highly substituted, multi-functionalized pyridine libraries for screening in drug discovery and materials science.

References

Application Notes & Protocols for the Safe Handling and Storage of Chlorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Safe Practices for Chlorinated Pyridines

Chlorinated pyridines are a class of heterocyclic aromatic organic compounds that serve as fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] Their utility in drug development and materials science is significant; however, this is matched by their potential for high toxicity and chemical reactivity. Compounds such as 2-chloropyridine and 3-chloropyridine are classified as toxic or fatal upon inhalation, skin contact, or ingestion, and can cause severe skin and eye damage, as well as long-term organ effects.[2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of safety rules to provide a framework for thinking critically about the hazards of chlorinated pyridines. By understanding the causality behind each procedural step, laboratory personnel can build a self-validating system of safety that protects themselves, their colleagues, and their research integrity.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the materials in use. Chlorinated pyridines are hazardous, and a comprehensive risk assessment is mandatory before any work begins.

Toxicological Profile

The toxicity of chlorinated pyridines can be severe. The primary routes of exposure are inhalation, dermal absorption, and ingestion.[1] Notably, many chlorinated pyridines are readily absorbed through intact skin, making dermal contact a critical exposure pathway.[3][4] Chronic exposure may lead to damage to organs, particularly the liver and kidneys.[2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.

Table 1: GHS Hazard Classification for Representative Chlorinated Pyridines

Hazard Class 2-Chloropyridine[2] 3-Chloropyridine[5] General Hazard Statement
Acute Toxicity, Oral Category 4 Category 4 Harmful if swallowed.
Acute Toxicity, Dermal Category 2 Category 2 Fatal in contact with skin.
Acute Toxicity, Inhalation Category 2 Category 2 Fatal if inhaled.
Skin Corrosion/Irritation Category 2 Category 2 Causes skin irritation.
Serious Eye Damage Category 1 Category 1 Causes serious eye damage.
STOT, Single Exposure Category 3 Category 3 May cause respiratory irritation.
STOT, Repeated Exposure Category 2 Category 2 May cause damage to organs (liver) through prolonged or repeated exposure.

| Aquatic Hazard | Acute 1, Chronic 1 | Acute 1, Chronic 1 | Very toxic to aquatic life with long lasting effects. |

STOT = Specific Target Organ Toxicity

Physical and Chemical Hazards

Beyond their toxicological properties, chlorinated pyridines present physical hazards that must be managed.

  • Combustibility: They are combustible liquids and can form explosive mixtures with air upon heating.[6]

  • Incompatibility: They are incompatible with strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, and peroxides.[2][7] Contact can lead to vigorous or explosive reactions.

  • Hazardous Decomposition: When heated to decomposition, they emit highly toxic fumes, including hydrogen chloride, nitrogen oxides (NOx), carbon monoxide, and potentially phosgene.[6]

Occupational Exposure Limits (OELs)

A critical point of awareness is that for many specific chlorinated pyridines, official occupational exposure limits (OELs) have not been established by regulatory bodies like the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).[3][4][7] The absence of a defined limit does not imply safety. On the contrary, it necessitates the adoption of the most stringent handling procedures to minimize any potential for exposure.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential. The "Hierarchy of Controls" is a fundamental concept in safety science that prioritizes the most effective control measures.

cluster_0 cluster_1 a Elimination / Substitution b Engineering Controls (Fume Hood, Ventilation) a->b l1 Most Effective c Administrative Controls (SOPs, Training) b->c d Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) c->d l2 Least Effective

Caption: Hierarchy of Controls for managing chemical risk.

Primary Engineering Controls

Engineering controls are the most effective measure for isolating personnel from hazards.

  • Chemical Fume Hood: All work involving the handling of chlorinated pyridines, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains vapors and protects the user from inhalation exposure and potential splashes.

  • Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of airborne contaminants.[5] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the work area.[5][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific task. It is not a substitute for robust engineering controls.

Table 2: PPE Selection Guide for Chlorinated Pyridines

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (in fume hood) Tightly-fitting chemical safety goggles.[2] Chemical-resistant gloves (e.g., Butyl rubber). Double-gloving is recommended.[10] Flame-resistant lab coat, fully buttoned.[8] Not typically required if work is performed correctly within a certified fume hood.
Reaction Monitoring / Workup Chemical safety goggles and a face shield.[2] Chemical-resistant gloves. Inspect for integrity and change frequently.[2] Flame-resistant lab coat. Consider a chemically-resistant apron.[8] A respirator with an appropriate cartridge (e.g., Type A-P filter) may be required if there is a risk of exposure outside the fume hood.[6] Use must comply with a formal respiratory protection program (OSHA 29 CFR 1910.134).[9]

| Spill Cleanup | Chemical safety goggles and a face shield.[2] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat. | Full-face respirator with appropriate cartridges is mandatory.[11] |

Causality Note: Nitrile gloves are common in labs but may offer insufficient protection against chlorinated pyridines. It is crucial to consult glove manufacturer compatibility charts for specific breakthrough times. Butyl rubber or other highly resistant materials are often a safer choice.[10]

Section 3: Standard Operating Protocol: Handling Chlorinated Pyridines

This protocol outlines a self-validating workflow. Each step is designed to prevent exposure and ensure procedural integrity.

start Start: Prepare for Handling prep 1. Pre-Operational Checks - Verify fume hood certification - Clear workspace - Assemble all materials & waste containers start->prep ppe 2. Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe handle 3. Handling in Fume Hood - Ground containers - Dispense slowly to avoid splashes - Keep container sealed when not in use ppe->handle post 4. Post-Handling - Securely seal primary container - Decontaminate work surface - Dispose of contaminated consumables handle->post doff 5. Doff PPE Correctly - Remove gloves using proper technique - Wash hands thoroughly post->doff end End: Procedure Complete doff->end

Caption: Standard workflow for handling chlorinated pyridines.

Pre-Operational Checks
  • Verify Fume Hood Function: Ensure the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.

  • Clear the Workspace: The fume hood sash should be kept as low as possible. The work area should be free of clutter and unnecessary equipment.

  • Assemble Materials: Have all necessary chemicals, glassware, and spill cleanup materials (e.g., vermiculite, sand) present in the hood before starting.[5]

  • Prepare Waste Containers: A designated, labeled hazardous waste container must be ready in the hood to receive contaminated items.[10]

Protocol for Weighing and Transferring
  • Don PPE: Put on all required PPE as specified in Table 2.

  • Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded to prevent static discharge, which can be an ignition source.

  • Dispense Chemical: Perform all transfers over a tray or secondary containment to catch any drips. Pour slowly and carefully to avoid splashing.

  • Seal Promptly: Immediately and tightly close the primary chemical container after dispensing.[5]

Post-Handling Procedures
  • Decontaminate: Wipe down the work surface, any external contamination on glassware, and equipment with an appropriate solvent. Dispose of the wipes in the designated hazardous waste container.

  • Dispose of Consumables: Place all contaminated disposable items (e.g., weighing paper, pipette tips, gloves) into the hazardous waste container.[2][8]

  • Doff PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last using a technique where the outer surface is not touched by bare skin.[2]

  • Wash Hands: Wash hands thoroughly with soap and water immediately after the work is complete, even if gloves were worn.[5][8]

Section 4: Storage & Transport

Proper storage is critical to prevent degradation, accidental release, and dangerous reactions.

General Storage Guidelines
  • Location: Store in a cool, dry, well-ventilated area designated for toxic and combustible materials.[5][12]

  • Container: Keep in the original, tightly sealed container.[5][6] Containers must be in good condition and clearly labeled.

  • Environment: Store away from heat, sparks, open flames, and direct sunlight.[5][10]

  • Segregation: Crucially, store chlorinated pyridines segregated from incompatible materials.

Table 3: Chemical Incompatibility Chart

Material Class Incompatible With Rationale / Hazard
Chlorinated Pyridines Strong Oxidizing Agents (Nitrates, Peroxides, Perchlorates, etc.)[7] Risk of fire and explosion.[6]
Strong Acids (Sulfuric Acid, Nitric Acid, etc.)[7] Exothermic and potentially violent reaction.[11]

| | Peroxides, Acid Chlorides, Acid Anhydrides[2][6] | Vigorous or explosive reactions may occur. |

Intra-Lab Transport

When moving chlorinated pyridines from a storage cabinet to the fume hood, always use a secondary container (e.g., a plastic pail or a bottle carrier) to protect against breakage and spills.[6]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

start EMERGENCY (Spill or Exposure) is_spill Spill? start->is_spill is_major Major Spill? is_spill->is_major Yes exposure Personnel Exposure is_spill->exposure No minor_spill Minor Spill: - Alert personnel in area - Absorb with inert material - Clean & dispose as hazardous waste is_major->minor_spill No major_spill Major Spill: - Evacuate immediate area - Alert supervisor & EH&S - Prevent entry is_major->major_spill Yes end Report Incident minor_spill->end major_spill->end skin_contact Skin Contact: - Remove contaminated clothing - Flush with water for 15+ min - Seek immediate medical aid exposure->skin_contact eye_contact Eye Contact: - Flush at eyewash for 15+ min - Remove contact lenses if possible - Seek immediate medical aid exposure->eye_contact inhalation Inhalation: - Move to fresh air - Seek immediate medical aid exposure->inhalation skin_contact->end eye_contact->end inhalation->end

Caption: Emergency response flowchart for spills and exposures.

Spill Response
  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (Table 2), cover the spill with an inert absorbent material like vermiculite, sand, or earth.[5]

    • Using non-sparking tools, carefully collect the absorbed material into a labeled hazardous waste container.[5]

    • Decontaminate the area and dispose of all materials as hazardous waste.

  • Major Spill (Outside of a fume hood):

    • EVACUATE: Immediately evacuate the area.[2]

    • ALERT: Alert your supervisor and institutional Environmental Health & Safety (EH&S) or emergency response team.[6]

    • SECURE: Secure the area to prevent entry.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an official emergency response team.[7]

Personnel Exposure

The guiding principle is immediate and thorough decontamination followed by medical attention.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower.[5][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[10][13] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2][5] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk.[5] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Section 6: Waste Disposal

All waste contaminated with chlorinated pyridines is considered hazardous waste.

  • Segregation: Collect all waste streams (solid and liquid) in separate, compatible, and clearly labeled containers.[10] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Container Management: Keep waste containers tightly sealed and store them in a designated satellite accumulation area.[10]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal company.[2][14] Incineration in a facility equipped with an afterburner and scrubber is a common disposal method for this type of chemical waste.[2]

References

Application Note & Protocol: A Scalable, Three-Step Synthesis of 2,3,5-Trichloro-4-methylpyridine for Pilot Plant Operations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 2,3,5-Trichloro-4-methylpyridine, a key intermediate in the manufacturing of various agrochemical and pharmaceutical agents. The protocol is designed for implementation in a pilot plant setting, emphasizing safety, scalability, and process control. The synthesis follows a robust three-step route starting from commercially available 4-methylpyridine: (1) N-oxidation to 4-methylpyridine-N-oxide, (2) exhaustive chlorination to 2,3,5,6-tetrachloro-4-methylpyridine, and (3) selective reductive dechlorination to yield the final product. This guide details the rationale behind the chosen synthetic strategy, provides step-by-step protocols, outlines in-process controls, and addresses critical safety considerations for handling hazardous materials at scale.

Introduction: The Strategic Importance of this compound

Polychlorinated pyridines are a critical class of heterocyclic compounds. Specifically, this compound serves as a foundational building block for synthesizing a range of high-value molecules. Its utility stems from the specific arrangement of chlorine atoms, which allows for regioselective functionalization in subsequent reactions. However, scaling the synthesis of this molecule from the laboratory bench to a pilot plant presents significant challenges, including managing highly exothermic reactions, handling corrosive and toxic reagents, and controlling the formation of isomeric impurities.

The synthetic strategy outlined herein was developed to address these challenges. The route begins with the activation of the pyridine ring via N-oxidation, which facilitates electrophilic substitution. This is followed by a perchlorination step under forcing conditions to produce a single, well-defined tetrachlorinated intermediate. The final step involves a selective dechlorination, which is a more controllable method for achieving the desired 2,3,5-trichloro substitution pattern than attempting a direct, selective trichlorination. This approach minimizes the formation of difficult-to-separate isomers and provides a reliable pathway for producing high-purity material at scale.

Overall Synthetic Pathway

The synthesis is performed in three distinct stages, transforming 4-methylpyridine into the target compound.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Exhaustive Chlorination cluster_2 Step 3: Selective Dechlorination A 4-Methylpyridine B 4-Methylpyridine-N-oxide A->B H₂O₂ / CH₃COOH C 4-Methylpyridine-N-oxide D 2,3,5,6-Tetrachloro-4-methylpyridine C->D POCl₃ / PCl₅ E 2,3,5,6-Tetrachloro-4-methylpyridine F This compound E->F Zn Dust / NH₄OH

Caption: Three-step synthesis of this compound.

Part I: Synthesis of 4-Methylpyridine-N-oxide (Intermediate 1)

Principle and Rationale

The initial step involves the oxidation of the nitrogen atom in the 4-methylpyridine ring. This N-oxidation serves two primary purposes: it increases the electron density of the pyridine ring at the 2- and 6-positions, making it more susceptible to electrophilic attack, and it protects the nitrogen from participating in undesired side reactions during chlorination. While various oxidizing agents can be used, a mixture of hydrogen peroxide and glacial acetic acid is selected for pilot-scale operations. This combination generates peracetic acid in situ and is more cost-effective and safer to handle in large quantities than alternatives like m-chloroperoxybenzoic acid (m-CPBA).[1]

Pilot Plant Protocol

Equipment: 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and addition funnel.

Materials:

  • 4-Methylpyridine (γ-picoline): 5.0 kg (53.7 mol)

  • Glacial Acetic Acid: 25 L

  • Hydrogen Peroxide (30% solution): 6.1 kg (53.8 mol, 1.0 eq)

Procedure:

  • Charge the reactor with 4-methylpyridine (5.0 kg) and glacial acetic acid (25 L).

  • Begin agitation and cool the mixture to 15-20°C using a chiller.

  • Slowly add the 30% hydrogen peroxide solution (6.1 kg) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 25°C. Caution: The reaction is exothermic.

  • Once the addition is complete, slowly heat the reaction mixture to 70-75°C and maintain for 8-10 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (Dichloromethane/Methanol = 10:1) or HPLC to confirm the consumption of the starting material.

  • After completion, cool the reactor to 40°C.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid and water.

  • Add water (10 L) to the residue and concentrate again to ensure complete removal of acetic acid.

  • The resulting crude 4-methylpyridine-N-oxide is a viscous oil or solid and can be used directly in the next step without further purification.

Process Parameters
ParameterValueRationale
Molar Ratio (H₂O₂/Picoline)1.0 : 1.0Ensures complete conversion while minimizing excess oxidant.
Initial Addition Temp.15-20°CControls initial exotherm from peracetic acid formation.
Reaction Temperature70-75°CProvides sufficient thermal energy for the oxidation reaction.
Reaction Time8-10 hoursTypical duration for achieving >98% conversion at this scale.

Part II: Synthesis of 2,3,5,6-Tetrachloro-4-methylpyridine (Intermediate 2)

Principle and Rationale

This step achieves exhaustive chlorination of the activated pyridine ring. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is used as the chlorinating agent. POCl₃ serves as both a reagent and a solvent, while PCl₅ ensures a high chlorinating potential to drive the reaction to completion, yielding the thermodynamically stable tetrachloro-substituted product. This "perchlorination" strategy is advantageous at scale because it avoids the formation of a complex mixture of mono-, di-, and tri-chlorinated isomers, simplifying downstream purification. The N-oxide is deoxygenated during this process.

Pilot Plant Protocol

Equipment: 100 L corrosion-resistant (Hastelloy or glass-lined) reactor with a robust agitation system, temperature control, reflux condenser connected to a caustic scrubber, and a port for solid addition.

Materials:

  • Crude 4-Methylpyridine-N-oxide (from Part I, ~5.9 kg, 53.7 mol)

  • Phosphorus Oxychloride (POCl₃): 25 L (41.0 kg, 267.5 mol, 5.0 eq)

  • Phosphorus Pentachloride (PCl₅): 11.2 kg (53.8 mol, 1.0 eq)

Procedure:

  • Charge the reactor with phosphorus oxychloride (25 L).

  • Slowly and carefully add the crude 4-methylpyridine-N-oxide to the POCl₃. The mixture may be exothermic. Maintain the temperature below 40°C during the addition.

  • In a well-ventilated area, add phosphorus pentachloride (11.2 kg) in portions through the solids addition port. Caution: This addition is highly exothermic and will release HCl gas. Ensure the scrubber is operational.

  • Once the addition is complete, slowly heat the reaction mixture to reflux (~105-110°C) and maintain for 12-16 hours.

  • IPC: Monitor the reaction by GC analysis of quenched aliquots to confirm the formation of the tetrachloro product and the absence of intermediates.

  • After the reaction is complete, cool the mixture to 50-60°C.

  • Distill off the excess POCl₃ under reduced pressure.

  • Cool the residue to room temperature and very slowly quench by pouring it onto crushed ice (100 kg) in a separate, well-agitated vessel. Extreme Caution: This is a highly exothermic and hazardous operation. Perform slowly with efficient cooling and ventilation.

  • The solid product will precipitate. Stir the slurry for 1 hour, then filter the solid.

  • Wash the filter cake thoroughly with water until the filtrate is neutral (pH 6-7).

  • Dry the crude solid product in a vacuum oven at 50°C.

Part III: Selective Dechlorination to this compound (Final Product)

Principle and Rationale

The final step is the selective reductive dechlorination of 2,3,5,6-tetrachloro-4-methylpyridine. The chlorine atom at the 6-position is the most susceptible to nucleophilic attack and reduction due to the electronic influence of the ring nitrogen. Zinc dust is an effective and economical reducing agent for this transformation. The reaction is performed in a basic medium using aqueous ammonia, which helps to activate the zinc surface and neutralize the generated HCl.[2] A water-immiscible solvent like toluene is used to facilitate product extraction and isolation.[2]

Pilot Plant Protocol

Equipment: 200 L glass-lined reactor with mechanical stirrer, temperature control, and reflux condenser.

Materials:

  • Crude 2,3,5,6-Tetrachloro-4-methylpyridine (from Part II, ~13.0 kg, 53.7 mol)

  • Toluene: 80 L

  • Ammonium Hydroxide (28% solution): 20 L

  • Zinc Dust (<10 micron): 5.3 kg (81.0 mol, 1.5 eq)

Procedure:

  • Charge the reactor with the crude tetrachloro-intermediate (13.0 kg), toluene (80 L), and ammonium hydroxide solution (20 L).

  • Begin agitation to form a slurry. Heat the mixture to 60-65°C.

  • Add the zinc dust (5.3 kg) in portions over 1-2 hours. Caution: The reaction is exothermic. Maintain the temperature at 75-80°C with controlled addition and cooling.

  • After the zinc addition is complete, maintain the reaction at 75-80°C for 4-6 hours.

  • IPC: Monitor the reaction by GC to track the disappearance of the starting material and the formation of the trichloro-product.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the mixture to remove excess zinc and zinc salts. Wash the filter cake with toluene (2 x 10 L).

  • Transfer the combined filtrate to a separatory vessel and separate the aqueous layer.

  • Wash the organic layer with water (2 x 20 L).

  • Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or heptane) to yield high-purity this compound.

Pilot Plant Workflow and Safety

General Workflow Diagram

G cluster_workflow Pilot Plant Operational Workflow A Raw Material Staging & QC B Reactor Charging (Step 1) A->B C N-Oxidation Reaction B->C D Work-up & Intermediate Isolation C->D E Reactor Charging (Step 2) D->E F Chlorination Reaction E->F G Quenching & Intermediate Isolation F->G H Reactor Charging (Step 3) G->H I Dechlorination Reaction H->I J Filtration & Phase Separation I->J K Solvent Removal J->K L Product Purification (Distillation/Recrystallization) K->L M Final Product Drying & Packaging L->M

Caption: General operational workflow for the three-step synthesis.

Critical Safety Considerations
  • Hazardous Materials: This synthesis involves numerous hazardous materials.

    • 4-Methylpyridine: Flammable, harmful if swallowed or in contact with skin.[3][4]

    • Hydrogen Peroxide (30%): Strong oxidizer, can cause severe skin burns and eye damage.

    • Acetic Acid: Corrosive, causes severe skin burns and eye damage.

    • POCl₃ and PCl₅: Highly corrosive and toxic. React violently with water, releasing HCl gas. Handle in a closed system with a dedicated scrubber.[5]

    • Chlorinated Pyridines: Toxic and environmentally persistent. Avoid inhalation and skin contact.[6][7]

    • Zinc Dust: Flammable solid. Can form explosive mixtures with air.

  • Exothermic Reactions: All three steps involve significant exotherms. Gradual reagent addition and robust temperature control systems are critical to prevent runaway reactions.

  • Pressure Management: The chlorination step generates large volumes of HCl gas. The reactor must be properly vented to a caustic scrubber to neutralize acidic vapors and prevent pressure buildup.

  • Personal Protective Equipment (PPE): At a minimum, all personnel must wear acid-resistant gloves, chemical splash goggles, face shields, and flame-retardant lab coats. For handling POCl₃ and PCl₅, a full-face respirator with an appropriate cartridge is required.

Analytical Quality Control

Ensuring the purity of the final product and intermediates is crucial. The following analytical methods are recommended.

Recommended Analytical Methods
Analysis TypeTechniquePurpose
Reaction Monitoring (IPC)TLC, GC, HPLCTo track the consumption of starting materials and formation of products.
Purity AssayGC-FID, HPLC-UVTo quantify the purity of the final product and identify impurities.
Identity ConfirmationGC-MS, ¹H NMR, ¹³C NMRTo confirm the chemical structure of the final product.
Example GC-FID Protocol for Final Product Assay
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 270°C.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.[8]

  • Detector Temperature: 300°C.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the final product in a suitable solvent like dichloromethane or ethyl acetate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Senior Application Scientists

Welcome to the technical support center for the synthesis of 2,3,5-Trichloro-4-methylpyridine. This guide is designed for experienced researchers, chemists, and drug development professionals. It moves beyond basic protocols to address the nuanced challenges of this synthesis, focusing on causality, troubleshooting, and yield optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound?

The most prevalent method is the direct, high-temperature chlorination of 4-methylpyridine (also known as γ-picoline). This process can be carried out in either the liquid or gas phase and typically requires a catalyst to control selectivity and improve reaction rates. The core challenge of this route is achieving the desired 2,3,5-trichloro isomer with high selectivity, as numerous other chlorinated byproducts can form.

Q2: What are the most critical parameters influencing yield and selectivity in the chlorination of 4-methylpyridine?

There are three paramount factors:

  • Temperature: Temperature control is crucial. Insufficient heat can lead to incomplete reaction, while excessive temperatures can promote the formation of unwanted isomers, over-chlorination to tetra- and penta-chlorinated species, and thermal decomposition (tarring). Gas-phase reactions often occur between 250°C and 450°C.[1]

  • Molar Ratio of Chlorinating Agent: The stoichiometry of chlorine gas to the 4-methylpyridine substrate is a key determinant of the final product distribution. A stepwise increase in the chlorine ratio is often necessary to move from mono- to di- and finally tri-chlorinated products. Precise control is essential to prevent the formation of over-chlorinated byproducts.

  • Catalyst Selection: The choice of catalyst can significantly influence the position of chlorination on the pyridine ring. Lewis acid catalysts, often deposited on inorganic supports like silica or alumina, are frequently used in gas-phase reactions to promote electrophilic aromatic substitution.[1]

Q3: What are the major byproducts to anticipate in this synthesis?

The reaction mixture is often complex. Key byproducts include:

  • Isomeric Trichlorides: Other isomers such as 2,3,6-Trichloro-4-methylpyridine.

  • Under-chlorinated Species: Dichloro-4-methylpyridines are common if the reaction is incomplete.

  • Over-chlorinated Species: 2,3,5,6-Tetrachloro-4-methylpyridine can form if the reaction is pushed too hard with excess chlorine or high temperatures.

  • Side-Chain Chlorinated Products: Chlorination of the methyl group can occur, leading to impurities like 2,3,5-Trichloro-4-(chloromethyl)pyridine, especially under conditions that favor free-radical mechanisms (e.g., UV light).

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a question-and-answer format.

Problem Area 1: Low Conversion & Poor Yield

Q: My reaction has stalled, leaving a significant amount of di-chlorinated intermediates and unreacted starting material. What is the likely cause?

A: This issue, commonly referred to as a "stalled reaction," typically points to three potential root causes:

  • Catalyst Deactivation: In heterogeneous catalysis, the catalyst surface can become fouled by carbonaceous deposits or "tar" over time, especially at high temperatures. This blocks active sites and reduces efficacy. Consider regenerating the catalyst or using a fresh batch. In some systems, the catalyst itself may be consumed or altered.

  • Insufficient Temperature or Reaction Time: Chlorination is an equilibrium-driven process. The activation energy for adding the third chlorine atom is higher than for the first two. You may need to increase the reaction temperature or prolong the residence time to drive the reaction to completion.

  • Inadequate Mixing/Flow Dynamics (Gas Phase): In gas-phase reactions, poor mixing of chlorine and the substrate can lead to localized areas of low reactant concentration, effectively stalling the reaction. Ensure your reactor design provides for turbulent flow and efficient mixing.

Problem Area 2: Poor Product Selectivity

Q: My final product is a complex mixture containing high levels of 2,3,5,6-Tetrachloro-4-methylpyridine. How can I improve selectivity for the desired tri-chloro product?

A: The formation of tetrachloro-4-methylpyridine is a classic sign of over-chlorination. The solution lies in carefully tuning the reaction conditions to favor the formation of the tri-chlorinated product.

  • Adjust Molar Ratio: The most direct solution is to reduce the molar ratio of chlorine to your pyridine substrate. This limits the amount of chlorinating agent available, making the fourth chlorination less probable.

  • Lower the Reaction Temperature: High temperatures can increase the rate of all chlorination steps, including the undesirable fourth addition. Reducing the temperature (e.g., in 10-20°C increments) can often provide a window where tri-chlorination is favorable, but tetra-chlorination is kinetically slow.

  • Optimize Residence Time: Shortening the contact time between the reactants and the catalyst can also reduce the likelihood of over-chlorination.

The following diagram illustrates the general troubleshooting logic for poor selectivity.

G start Problem: Poor Selectivity sub1 High Levels of Under-Chlorinated Byproducts (e.g., Dichloro-) start->sub1 sub2 High Levels of Over-Chlorinated Byproducts (e.g., Tetrachloro-) start->sub2 cause1 Likely Causes: - Insufficient Cl2 Ratio - Temperature Too Low - Short Reaction Time sub1->cause1 cause2 Likely Causes: - Excess Cl2 Ratio - Temperature Too High - Long Reaction Time sub2->cause2 sol1 Solutions: 1. Increase Molar Ratio of Cl2 2. Increase Temperature 3. Increase Reaction Time cause1->sol1 sol2 Solutions: 1. Decrease Molar Ratio of Cl2 2. Decrease Temperature 3. Decrease Reaction Time cause2->sol2

Caption: Troubleshooting workflow for selectivity issues.

Problem Area 3: Product Purification

Q: I am struggling to separate the this compound from its isomers via distillation. Is there a more effective method?

A: The boiling points of chlorinated pyridine isomers are often very close, making separation by simple distillation challenging. Two primary strategies can be employed:

  • Fractional Vacuum Distillation: Using a column with a high number of theoretical plates (e.g., a Vigreux or packed column) under reduced pressure is essential. Lowering the pressure reduces the boiling points and minimizes the risk of thermal degradation. Careful control of the reflux ratio is critical to achieving good separation.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization is an excellent alternative. The choice of solvent is key. A good solvent will dissolve the desired product well at elevated temperatures but poorly at low temperatures, while the impurities remain in solution. Solvents like hexane or other aliphatic hydrocarbons are often effective for non-polar compounds like this.[2] A multi-step approach, such as an initial "bulk cut" distillation followed by recrystallization of the enriched fraction, is often the most efficient path to high purity.

Experimental Protocols & Data

Protocol 1: Reductive Dechlorination of a Polychlorinated Precursor

This method is adapted from established procedures for preparing trichloropyridines and illustrates a common alternative to direct chlorination.[2][3] It relies on selectively removing a chlorine atom from a more highly chlorinated starting material.

Workflow Overview

G A Charge Reactor (Precursor, Toluene, NH4OH) B Add Zinc Dust A->B C Heat to 70-80°C (Maintain pH > 11) B->C D Reaction Monitoring (e.g., by GC) C->D E Cool & Filter (Remove excess Zn) D->E F Phase Separation & Extraction E->F G Distill & Purify F->G H Final Product G->H

Caption: Workflow for reductive dechlorination synthesis.

Step-by-Step Methodology:

  • Reactor Setup: To a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the starting material (e.g., 0.1 mol of 2,3,5,6-Tetrachloro-4-methylpyridine), 100 mL of a water-immiscible solvent like toluene, and 200 mL of 6N ammonium hydroxide to ensure a strongly alkaline environment.

  • pH Adjustment: Check the pH of the aqueous layer. It must be above 11, preferably in the 12-14 range, to prevent over-reduction.[2] Adjust with additional base if necessary.

  • Addition of Reducing Agent: While stirring vigorously, add zinc dust (e.g., 0.6 gram-atoms). An excess is used to drive the reaction to completion.

  • Reaction: Heat the mixture to 70-75°C and maintain for several hours (5-35 hours, depending on the substrate).[2][3] Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove unreacted zinc and other insoluble byproducts.

  • Extraction & Isolation: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the filter cake with fresh toluene and combine it with the main organic layer.

  • Purification: Remove the toluene by rotary evaporation. The crude product can then be purified by fractional vacuum distillation or recrystallization from hexane to yield pure this compound.

Data Table: Influence of Reaction Parameters on Yield

The following table summarizes data adapted from related trichloropyridine syntheses, illustrating how reaction conditions can impact outcomes.[2][3]

Starting MaterialReaction Time (h)Temperature (°C)pHReported Yield
Pentachloropyridine357012.652%
2,3,5,6-Tetrachloropyridine779 (Reflux)14-1572%
2,3,5,6-Tetrachloropyridine579 (Reflux)14-1577%

This data highlights that a higher pH and the correct choice of starting material can significantly improve both reaction speed and overall yield.

References

Technical Support Center: Purification of Crude 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,3,5-Trichloro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

I. Understanding the Compound and Common Impurities

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Crude this compound often contains a variety of impurities stemming from the synthetic route employed.

Common Synthesis-Related Impurities:

  • Isomeric Trichloromethylpyridines: Positional isomers that can be difficult to separate due to similar physical properties.

  • Under-chlorinated Species: Dichloro-4-methylpyridines or chloro-4-methylpyridines that result from incomplete chlorination.

  • Over-chlorinated Species: Tetrachloromethylpyridines or other more highly chlorinated derivatives.

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Solvent Residues: Residual solvents used during the synthesis and initial work-up.

  • Byproducts from Side Reactions: These can vary significantly depending on the specific synthetic pathway. For instance, in syntheses involving cyclization, improperly formed ring structures can be a source of contamination.

A thorough understanding of the potential impurity profile is the first step in designing an effective purification strategy. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying these impurities.[3]

II. Purification Methodologies: A Comparative Overview

The choice of purification technique is dictated by the nature of the impurities, the physical state of the crude product (solid or liquid), and the desired final purity. Below is a comparative table of the most common methods.

Purification Technique Principle Best Suited For Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a given solvent at different temperatures.Removing small amounts of impurities from a solid product.High purity achievable, cost-effective for large scales.Finding a suitable solvent can be challenging; product loss in the mother liquor.
Distillation (Fractional) Separation of liquids with different boiling points.Purifying liquid products from non-volatile or significantly different boiling point impurities.Effective for large quantities, can be automated.Not suitable for thermally labile compounds; requires significant boiling point differences for good separation.
Flash Column Chromatography Differential adsorption of compounds onto a stationary phase (e.g., silica gel) as a mobile phase passes through.Separating complex mixtures of compounds with varying polarities.High resolution, applicable to a wide range of compounds.Can be time-consuming and expensive for large scales, requires solvent disposal.

III. Detailed Experimental Protocols & Troubleshooting

A. Recrystallization

Recrystallization is a powerful technique for purifying solid crude this compound, provided a suitable solvent is identified.[4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Step-by-Step Recrystallization Protocol:
  • Solvent Selection:

    • Test the solubility of a small amount of the crude material in various solvents (e.g., hexane, ethanol, ethyl acetate, toluene) at room temperature and upon heating.

    • A good solvent will show poor solubility at room temperature and high solubility near its boiling point. A patent for the preparation of 2,3,5-trichloropyridine mentions recrystallization from hexane with cooling to -20°C to achieve 99+% purity.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring).

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly to remove all traces of solvent.

Recrystallization Troubleshooting:
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Oily precipitate forms instead of crystals. The boiling point of the solvent is higher than the melting point of the compound; the compound is "oiling out."Use a lower-boiling point solvent. Re-heat the solution and add a small amount of a solvent in which the compound is less soluble to lower the overall solvent power.
Low recovery of the purified product. The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Cool the solution for a longer period or at a lower temperature. Minimize the amount of solvent used for washing the crystals. Ensure the filtration apparatus is sufficiently pre-heated for hot filtration.
B. Fractional Distillation

For liquid crude this compound, fractional distillation under reduced pressure is a viable purification method, especially for removing impurities with significantly different boiling points.[6]

Step-by-Step Fractional Distillation Protocol:
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

    • Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask:

    • Fill the distillation flask no more than two-thirds full with the crude liquid.

    • Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation Process:

    • Begin heating the distillation flask gently.

    • Apply vacuum and monitor the pressure.

    • Observe the temperature at the head of the column. The temperature should rise as the first fraction begins to distill and then stabilize.

    • Collect the fractions in separate receiving flasks. The fraction collected at a stable temperature corresponding to the boiling point of this compound is the purified product. A patent suggests that 2,3,5-trichloropyridine can be fractionally distilled at 105°-115° C at 30 millimeters of mercury.[5]

  • Shutdown:

    • Once the desired product has been collected, stop heating and allow the apparatus to cool before releasing the vacuum.

Fractional Distillation Troubleshooting:
Problem Possible Cause(s) Solution(s)
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or ensure the stir bar is functioning correctly before heating.
Poor separation of fractions (unstable head temperature). Inefficient fractionating column; heating too rapidly.Use a more efficient column (e.g., longer or with better packing). Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Product decomposition. The distillation temperature is too high.Use a higher vacuum to lower the boiling point of the compound.
C. Flash Column Chromatography

Flash column chromatography is a highly effective method for separating complex mixtures and achieving high purity.[3][7]

Workflow for Flash Column Chromatography:

Caption: Workflow for purification by flash column chromatography.

Step-by-Step Flash Column Chromatography Protocol:
  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). The ideal eluent should provide a retention factor (Rf) of ~0.3 for the desired compound. A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).

  • Column Packing:

    • Prepare a slurry of silica gel in the eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying pressure to increase the flow rate.

    • Collect fractions in separate tubes.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Flash Column Chromatography Troubleshooting:
Problem Possible Cause(s) Solution(s)
Poor separation (streaking or overlapping bands). Column was improperly packed; sample was overloaded; incorrect solvent system.Repack the column carefully. Use less sample. Optimize the solvent system using TLC; a less polar eluent will generally improve separation.
Cracked or channeled column bed. The silica gel ran dry during packing or elution.Ensure the silica gel bed is always covered with solvent.
Compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

IV. Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily substance. Which purification method should I try first?

A1: For a dark, oily crude product, flash column chromatography is often the best initial approach. The colored impurities are likely polar byproducts that will adhere strongly to the silica gel, allowing for effective separation of your less polar target compound.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for purity confirmation. GC-MS is excellent for detecting volatile impurities and confirming the mass of your compound. ¹H and ¹³C NMR spectroscopy will confirm the structure and can reveal the presence of impurities if their signals are visible. For very high purity requirements, quantitative NMR (qNMR) or elemental analysis can be employed.

Q3: I'm concerned about the thermal stability of this compound. Is distillation safe?

A3: While this compound is relatively stable, prolonged heating at high temperatures can lead to decomposition. Performing the distillation under reduced pressure is crucial as it significantly lowers the boiling point. If you have concerns, a small-scale trial distillation can be performed to assess its stability under your specific conditions.

Q4: Can I use activated carbon to decolorize my crude product before recrystallization?

A4: Yes, activated carbon can be effective in removing colored impurities.[1] Add a small amount of activated carbon to the hot solution before the hot filtration step. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the overall yield. Use it sparingly.

V. Logical Troubleshooting Framework

When encountering a purification challenge, a systematic approach is key. The following diagram illustrates a logical troubleshooting workflow.

G start Purification Unsuccessful check_purity Assess Purity & Impurity Profile (GC-MS, NMR) start->check_purity is_solid Is the product a solid? check_purity->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Attempt Fractional Distillation is_liquid->distillation Yes chromatography Perform Column Chromatography is_liquid->chromatography No (or if distillation is unsuitable) recrystallization_fail Recrystallization Fails (oiling out, low purity) recrystallization->recrystallization_fail Failure success Pure Product Obtained recrystallization->success Success distillation_fail Distillation Fails (poor separation, decomposition) distillation->distillation_fail Failure distillation->success Success chromatography_fail Chromatography Fails (poor separation) chromatography->chromatography_fail Failure chromatography->success Success recrystallization_fail->chromatography If persistent failure change_solvent Optimize Recrystallization Solvent recrystallization_fail->change_solvent distillation_fail->chromatography If persistent failure adjust_distillation Adjust Vacuum/Heating Rate distillation_fail->adjust_distillation optimize_chromatography Optimize TLC & Eluent System chromatography_fail->optimize_chromatography change_solvent->recrystallization adjust_distillation->distillation optimize_chromatography->chromatography

Caption: A decision-making workflow for troubleshooting purification issues.

VI. References

  • ChemicalBook. (2023). This compound (CAS 53939-29-0). Available at: --INVALID-LINK--

  • Google Patents. (1978). US4111938A - Preparation of 2,3,5-trichloropyridine. Available at: --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 2,3,5-Trichloro-4-(propylthio)pyridine on Newcrom R1 HPLC column. Available at: --INVALID-LINK--

  • LookChem. (n.d.). 2-Chloro-4-methylpyridine. Available at: --INVALID-LINK--

  • ChemicalBook. (2023). This compound | 53939-29-0. Available at: --INVALID-LINK--

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 431-433.

  • Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-methylpyridine 98%. Available at: --INVALID-LINK--

  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29373–29379.

  • Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine. Available at: --INVALID-LINK--

  • Google Patents. (2015). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. Available at: --INVALID-LINK--

  • Google Patents. (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 2,5,6-Trichloro-4-methylnicotinonitrile. Available at: --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Available at: --INVALID-LINK--

  • BenchChem. (2025). Mechanistic Insights into the Synthesis of 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,3,5-Trichloro-6-methylpyridine synthesis. Available at: --INVALID-LINK--

  • Google Patents. (1982). CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it. Available at: --INVALID-LINK--

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Available at: --INVALID-LINK--

  • Solubility of Things. (n.d.). 4-Methylpyridine. Available at: --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Available at: --INVALID-LINK--

  • Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Available at: --INVALID-LINK--

  • Arctom. (n.d.). CAS NO. 53939-29-0 | this compound. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 2-Chloro-4-methylpyridine. Available at: --INVALID-LINK--

References

Technical Support Center: Navigating Cross-Coupling Reactions with 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3,5-Trichloro-4-methylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this particularly unreactive, yet valuable, building block. Its electron-deficient nature, combined with the strength of its three carbon-chlorine bonds, presents significant hurdles in standard palladium-catalyzed cross-coupling reactions. This guide provides in-depth, field-tested answers to common problems, helping you troubleshoot failed reactions and optimize your synthetic routes.

Frequently Asked Questions (FAQs): Core Concepts

Q1: Why is this compound so unreactive in cross-coupling reactions?

A1: The low reactivity stems from a combination of electronic and bond-strength factors:

  • Strong Carbon-Chlorine Bonds: Aryl chlorides possess significantly stronger C-Cl bonds compared to their bromide or iodide counterparts. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst into the C-Cl bond energetically demanding.[1][2]

  • Electron-Deficient Ring: The pyridine nitrogen and the three electron-withdrawing chlorine atoms make the aromatic ring highly electron-poor. This electronic state deactivates the C-Cl bonds towards oxidative addition by a Pd(0) catalyst, which is an electron-rich species.[3][4]

  • Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, inactive species.[5]

Q2: Which of the three chlorine atoms is most likely to react first (regioselectivity)?

A2: For polychlorinated N-heteroarenes, the position of the halide relative to the nitrogen atom is the primary determinant of reactivity. Generally, halides adjacent to the nitrogen (the α-position) are the most reactive. Therefore, the expected order of reactivity for this compound is:

C2-Cl > C5-Cl > C3-Cl

The C2-Cl bond is activated by the adjacent nitrogen, making it the most susceptible to oxidative addition. The C5-Cl is next, followed by the sterically hindered and less electronically activated C3-Cl. However, it is crucial to note that this intrinsic selectivity can sometimes be overridden by judicious choice of ligands. Highly sterically hindered ligands have been shown to invert conventional selectivity in related dichloropyridine systems, favoring reaction at more remote positions.[6]

Caption: Predicted order of C-Cl bond reactivity.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but success with this compound requires tailored conditions.[7][8]

Q3: My Suzuki-Miyaura reaction shows no conversion. Where should I start troubleshooting?

A3: For a complete lack of conversion, the issue likely lies with the catalyst activation or the fundamental reaction parameters.

G start No / Very Low Conversion catalyst Is the Catalyst System Active? start->catalyst conditions Are the Reaction Conditions Sufficiently Forcing? start->conditions reagents Are Reagents High Quality? start->reagents cat_sol1 Use a modern, bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos). Ensure Pd precatalyst is fresh. catalyst->cat_sol1 Solution cond_sol1 Increase temperature. Refluxing in dioxane (101 °C) or toluene (111 °C) is a good starting point. conditions->cond_sol1 Solution cond_sol2 Switch to a stronger base. K3PO4 or Cs2CO3 are often superior to Na2CO3 for aryl chlorides. conditions->cond_sol2 Solution reag_sol1 Use fresh, anhydrous solvent. Check boronic acid for degradation (protodeboronation). reagents->reag_sol1 Solution

Caption: Initial troubleshooting workflow for Suzuki reactions.

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. You need a system that promotes the difficult oxidative addition step. Use a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.[4][9] These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition.

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[7] For challenging substrates, weaker bases like Na₂CO₃ are often insufficient. Switch to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.

  • Temperature: High temperatures are typically required to overcome the activation energy for C-Cl bond cleavage. Ensure your reaction is heated sufficiently, often to reflux in solvents like dioxane or toluene.

Q4: I'm getting a low yield and observing significant amounts of starting material and homocoupled boronic acid. How can I improve this?

A4: This indicates a slow reaction rate where side reactions become competitive. The key is to accelerate the desired catalytic cycle.

IssueUnderlying CauseRecommended Solution
Low Yield / Slow Rate Inefficient oxidative addition. Slow transmetalation.Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can be effective.[10] Use Advanced Ligands: Employ modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) known to accelerate both oxidative addition and reductive elimination.[11][12]
Boronic Acid Homocoupling Transmetalation is slow, allowing the boronic acid to react with itself.Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid, but avoid large excesses.[5] Ensure Anhydrous Conditions: Water can affect the equilibrium of the boronate species. While some Suzuki protocols use water, starting with anhydrous conditions can sometimes reduce side reactions.
Protodeboronation The boronic acid group is cleaved and replaced by hydrogen before it can couple.Base Choice: An excessively strong or nucleophilic base can promote this. K₃PO₄ is often a good balance. Temperature Control: Avoid unnecessarily high temperatures for extended periods. Monitor the reaction and stop it upon completion.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling provides access to valuable arylalkyne structures.[13][14] With this compound, the main challenges are activating the C-Cl bond and preventing alkyne homocoupling (Glaser coupling).

Q5: My Sonogashira reaction is sluggish and primarily yields the Glaser homocoupling byproduct. What's wrong?

A5: This is a classic Sonogashira problem where the copper-catalyzed alkyne dimerization outcompetes the palladium-catalyzed cross-coupling.[15]

  • Minimize Copper: High concentrations of the copper(I) co-catalyst favor Glaser coupling. Reduce the amount of CuI to the lowest effective level (e.g., 0.5-1.0 mol%). In some cases, a "copper-free" Sonogashira protocol may be necessary.[16]

  • Rigorous Inert Atmosphere: Oxygen promotes the oxidative dimerization of the alkyne. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).

  • Boost the Palladium Cycle: The core issue is that the palladium cycle is too slow.

    • Ligand Choice: Use a ligand that accelerates the Pd cycle. For aryl chlorides, bulky phosphines like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands can be very effective.[16]

    • Base: A strong amine base like diisopropylamine (DIPA) or triethylamine (TEA) is required, often used as the solvent or co-solvent.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for C-N bond formation.[17][18] Its success with this compound is highly dependent on the choice of ligand and base.

Q6: I'm trying to couple an amine with this compound, but the reaction is not working. Which catalyst system should I use?

A6: The Buchwald-Hartwig amination of aryl chlorides requires specialized, sterically hindered ligands to facilitate the reaction.[19][20]

  • Modern Ligand Selection: First-generation phosphine ligands are inadequate. You must use modern, bulky biarylphosphine ligands. Josiphos-type ligands (CyPF-tBu) or Buchwald-type ligands (e.g., XPhos, BrettPhos) are essential for activating C-Cl bonds and promoting the crucial reductive elimination step.[20]

  • Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative, especially if base-sensitive functional groups are present.[18]

  • Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are standard.

ParameterRecommendation for Buchwald-Hartwig AminationRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common, reliable sources of Pd(0) after initial reduction.
Ligand XPhos, SPhos, BrettPhos, CyPF-tBuBulky, electron-rich ligands are essential for activating the C-Cl bond and facilitating C-N reductive elimination.[20][21]
Base NaOt-Bu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are required to generate the palladium-amido complex. NaOt-Bu is generally the most active.[18]
Solvent Toluene, DioxaneAprotic solvents that can be heated and are compatible with the catalyst system.
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome the activation barrier for C-Cl cleavage.

Experimental Protocols

Protocol 1: General Starting Point for Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point and may require optimization for your specific boronic acid.

  • Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction may take 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of SNAr reactions. Here, you will find a structured approach to troubleshooting common experimental hurdles, detailed protocols, and data-driven insights to enhance your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section provides rapid answers to common issues encountered during SNAr reactions.

Q1: My reaction shows low or no product yield. What are the primary factors to investigate?

A1: A low or nonexistent yield in an SNAr reaction typically points to one of several key factors. A systematic evaluation is the most efficient troubleshooting strategy.[1]

  • Insufficient Ring Activation: The foundational requirement for a successful SNAr reaction is an electron-deficient aromatic ring. This is achieved by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[2][3][4] Lacking sufficient activation, the reaction will be slow or fail to proceed.

    • Solution: Confirm that your substrate possesses a potent EWG (e.g., -NO₂, -CN, -CF₃, -C(O)R) at an ortho or para position.[1][5] The presence of multiple EWGs can accelerate the reaction, often permitting milder conditions.[1] If your starting material is amenable to modification, consider introducing an additional EWG. For substrates that are inherently unactivated or poorly activated, catalytic methods may be necessary.[1][6][7]

  • Inadequate Leaving Group: The nature of the leaving group is critical. In SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[8] Highly electronegative groups that activate the ring towards attack are favored.

    • Solution: The generally accepted reactivity order for halogen leaving groups in SNAr is F > Cl > Br > I.[9] Fluorine, due to its high electronegativity, makes the ipso-carbon more electrophilic and accelerates the initial attack.[5][10] If you are using a less reactive leaving group like Cl or Br, you may need to employ more forcing conditions (higher temperature, stronger base).

  • Poor Nucleophile: The strength of the nucleophile can significantly impact the reaction rate.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or amine), the addition of a base is often necessary to generate the more reactive anionic form (alkoxide or amide). Common bases include K₂CO₃, Et₃N, or stronger bases like NaH or KHMDS for less acidic nucleophiles.[11] Ensure the chosen base is strong enough to deprotonate your nucleophile.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the intermediate and solvating the reactants.

    • Solution: Polar aprotic solvents such as DMF, DMSO, DMAc, and NMP are standard choices as they effectively solvate the cationic counter-ion of the nucleophile, leaving the anion more reactive.[12][13] However, be aware of the potential for these solvents to undergo decomposition at high temperatures or in the presence of strong bases. Newer, safer alternatives are also being explored.[13][14]

Q2: My reaction is producing significant side products. What are the likely causes and remedies?

A2: The formation of side products can often be traced back to the reactivity of the starting materials, intermediates, or products under the reaction conditions.

  • Competing Reaction Pathways: In some cases, particularly with less activated substrates or under harsh conditions (very strong bases), an elimination-addition mechanism via a benzyne intermediate can compete with the desired SNAr pathway.[4][15] This can lead to a mixture of regioisomers.

    • Solution: If a benzyne mechanism is suspected, consider using milder reaction conditions (lower temperature, less aggressive base). The addition-elimination (SNAr) pathway is generally favored for substrates with strong ortho/para EWGs.

  • Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose in the presence of strong bases and high temperatures, leading to the formation of byproducts that can react with your starting materials.

    • Solution: Ensure your solvent is anhydrous and consider using a more stable solvent if high temperatures are required. Alternatively, running the reaction at a lower temperature for a longer duration may be beneficial.

  • Product Degradation: The desired product may be unstable under the reaction conditions, especially if it contains sensitive functional groups.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Once the starting material is consumed, proceed with the workup promptly to avoid product degradation.

Q3: The reaction is very slow or stalls before completion. How can I increase the reaction rate?

A3: A sluggish reaction can often be accelerated by adjusting several parameters.

  • Increase Temperature: For many SNAr reactions, increasing the temperature can significantly boost the rate.[16] Reactions are often run at elevated temperatures, sometimes exceeding the boiling point of the solvent in a sealed vessel.[16]

  • Use a More Effective Solvent: As mentioned, polar aprotic solvents are generally preferred. The choice of solvent can have a dramatic effect on reaction rates.[17]

  • Employ a Stronger Base: If your nucleophile requires deprotonation, using a stronger base can increase the concentration of the active nucleophile at any given time.

  • Consider Catalysis: For challenging substrates, various catalytic systems have been developed. These can include phase-transfer catalysts or transition metal catalysts that can activate the aromatic ring.[7][18]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Solvent and Temperature Conditions

The interplay between solvent and temperature is a critical axis of optimization for SNAr reactions.

Causality: The solvent's primary role is to solvate the ions in the reaction, particularly the nucleophile. Polar aprotic solvents excel at solvating cations while leaving the anionic nucleophile relatively "naked" and more reactive.[12] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[12] Temperature provides the necessary activation energy for the reaction to proceed.

Troubleshooting Workflow:

G start Low Conversion or Slow Reaction check_solvent Is the solvent a polar aprotic type (DMF, DMSO, NMP)? start->check_solvent switch_solvent Switch to a polar aprotic solvent. check_solvent->switch_solvent No increase_temp Incrementally increase temperature (e.g., in 20°C steps). check_solvent->increase_temp Yes switch_solvent->increase_temp check_decomposition Monitor for decomposition of starting material or product. increase_temp->check_decomposition sealed_vessel Consider using a sealed vessel or microwave reactor for temperatures above solvent boiling point. check_decomposition->sealed_vessel Rate still too slow, no decomposition success Reaction Optimized check_decomposition->success Improved rate without decomposition failure Consider alternative strategies (e.g., catalysis) check_decomposition->failure Decomposition observed sealed_vessel->success

Caption: Troubleshooting workflow for solvent and temperature optimization.

Data Summary: Common Solvents for SNAr Reactions

SolventTypeBoiling Point (°C)Dielectric ConstantNotes
Dimethylformamide (DMF)Polar Aprotic15337Can decompose at high temperatures or with strong bases.[13]
Dimethyl sulfoxide (DMSO)Polar Aprotic18947Excellent solvating power, but can be difficult to remove during workup.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic20232High boiling point, good for high-temperature reactions.[13]
Acetonitrile (MeCN)Polar Aprotic8238Lower boiling point, can be a greener alternative.[13]
Tetrahydrofuran (THF)Polar Aprotic667.5Generally less effective than DMF or DMSO but can be used.
Guide 2: Selecting the Right Base and Nucleophile Combination

Causality: The nucleophilicity of a species is greatly enhanced upon deprotonation. The choice of base must be carefully matched to the pKa of the nucleophile to ensure a sufficient concentration of the active anionic species. An inappropriate base can lead to incomplete deprotonation (if too weak) or side reactions (if too strong or sterically hindered).

Experimental Protocol: Small-Scale Reaction for Base Screening

  • Setup: In parallel vials, add the aryl halide (1.0 eq) and the chosen solvent (e.g., DMF, 0.5 M concentration).

  • Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq) to each vial.

  • Base Addition: To each vial, add a different base (2.0 eq). Screen a range of bases such as K₂CO₃, Cs₂CO₃, Et₃N, DBU, and NaH (use appropriate caution with NaH).

  • Reaction: Stir the reactions at a set temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: Compare the conversion to the desired product across the different bases to identify the most effective one.

Logical Relationship of Reaction Components:

G sub Aryl Halide Activated by EWG intermediate {Meisenheimer Complex | Resonance Stabilized} sub->intermediate nuc Nucleophile e.g., R-OH, R-NH₂, R-SH nuc->intermediate base Base Deprotonates Nucleophile base->nuc activates solvent Solvent Polar Aprotic solvent->intermediate stabilizes product {Product} intermediate->product Eliminates Leaving Group

References

Technical Support Center: Troubleshooting Residual Catalyst Removal from 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of 2,3,5-Trichloro-4-methylpyridine. As a critical intermediate in the synthesis of advanced pharmaceuticals and next-generation agrochemicals, the purity of this compound is not just a matter of yield, but of final product safety, efficacy, and regulatory compliance. Residual catalysts, even at trace levels, can poison downstream catalytic steps, induce product degradation, and present significant safety concerns. This guide is structured to provide researchers, scientists, and process chemists with both the foundational knowledge and actionable protocols to diagnose and resolve catalyst contamination issues effectively. We will move beyond simple procedural lists to explain the chemical principles behind each step, empowering you to adapt and troubleshoot your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the purification process.

Q1: What are the most common catalysts used in the synthesis of this compound, and why is their removal so critical?

A: The synthetic routes to chlorinated pyridines often employ metal-based catalysts. For precursors to the 2,3,5-trichloropyridine core, copper(I) salts like cuprous chloride (CuCl) are frequently used to catalyze the addition of chloral to acrylonitrile.[1] In other cases, particularly for selective dechlorination or cross-coupling reactions on the pyridine ring, heterogeneous catalysts like palladium on carbon (Pd/C) are common.[2]

The removal of these catalysts is paramount for several reasons:

  • Catalyst Poisoning: Residual palladium or copper can interfere with or completely inhibit subsequent catalytic reactions, such as Suzuki or Buchwald-Hartwig couplings, which are common in drug development.

  • Product Instability: Trace metals can catalyze decomposition pathways, leading to reduced shelf-life and the formation of unknown impurities.

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA and EMA have stringent limits on residual elemental impurities (see ICH Q3D guidelines). Failing to meet these limits will prevent the intermediate from being used in GMP manufacturing.

Q2: My final product has a persistent pale green or blue tint after solvent removal. What is the likely cause?

A: A green or blue coloration is a classic indicator of residual copper contamination. While copper(I) salts like CuCl are often off-white, they are readily oxidized to blue/green copper(II) species during the work-up procedure, especially in the presence of air and chloride ions. This suggests that the initial removal steps were insufficient to sequester all the copper ions from the organic phase.

Q3: I've filtered my reaction mixture through standard filter paper to remove a Pd/C catalyst, but my ICP-MS analysis still shows significant palladium content. What is happening?

A: This is a common issue stemming from two potential sources:

  • Fine Catalyst Particles: Palladium on carbon catalysts can contain very fine particles ("fines") that are small enough to pass through standard filter paper. These colloidal-sized particles remain suspended in the organic solvent.

  • Metal Leaching: Under certain reaction conditions (e.g., acidic pH, presence of strong ligands), a small amount of palladium can leach from the carbon support and dissolve into the reaction medium as soluble palladium complexes.

Standard filtration is inadequate for removing these traces. A more robust filtration method is required.

Q4: How do I choose the most effective purification method for my specific situation?

A: The optimal method depends on the nature of the catalyst. The logical workflow below provides a decision-making framework to guide your choice from the initial work-up to the final polishing steps.

digraph "Catalyst_Removal_Decision_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=3, height=0.7]; edge [fontname="Arial"];

}

Decision workflow for selecting a catalyst removal strategy.

Q5: What analytical techniques are essential for confirming catalyst removal to the required level?

A: Visual inspection is not sufficient. Quantitative, high-sensitivity methods are required to validate the purification process.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the industry standard for quantifying trace elemental impurities down to parts-per-billion (ppb) levels. It is the definitive method for confirming the removal of metal catalysts like copper and palladium.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for assessing the overall purity of your organic compound.[3][4] They will not detect the metal itself but will reveal organic impurities that may have formed due to catalyst-driven side reactions. A clean HPLC/GC profile alongside a passing ICP-MS result is the goal.

Part 2: Troubleshooting Guides and Detailed Protocols

This section provides step-by-step methodologies for addressing specific catalyst contamination problems.

Guide 1: Removal of Homogeneous Copper Catalysts (e.g., CuCl)

Underlying Problem: Copper salts have some solubility in organic solvents, especially in the presence of coordinating species like the pyridine nitrogen. A simple water wash is often insufficient. The strategy is to convert the copper into a highly water-soluble salt or complex that can be thoroughly extracted.

digraph "Copper_Removal_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=4, height=0.8]; edge [fontname="Arial"];

}

Experimental workflow for removing copper catalyst residues.

Experimental Protocol: Acid and Chelator Wash

  • Solvent Dilution: Following the reaction, dilute the crude mixture with a water-immiscible organic solvent such as toluene, ethyl acetate, or dichloromethane (DCM). A volume 5-10 times that of the initial reaction volume is recommended.

  • Acidic Wash: Transfer the diluted organic solution to a separatory funnel. Add an equal volume of a 5-10% aqueous ammonium chloride (NH₄Cl) solution or a 1M HCl solution. Shake vigorously for 2 minutes. The acidic conditions and excess chloride ions help to solubilize copper salts in the aqueous phase. Allow the layers to separate and drain the lower aqueous layer.

  • Chelating Agent Wash: To the organic layer remaining in the funnel, add an equal volume of a 5% w/v aqueous solution of ethylenediaminetetraacetic acid disodium salt (EDTA). Shake vigorously for 5 minutes. EDTA is a powerful hexadentate ligand that forms a very stable, water-soluble complex with copper(II) ions, effectively "pulling" the last traces of the metal out of the organic phase. Drain the aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to break up any emulsions and remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure.

  • Validation: Submit the resulting solid/oil for ICP-MS analysis to confirm copper levels are below the target threshold (typically <10 ppm for intermediates).

Guide 2: Removal of Heterogeneous Palladium Catalysts (e.g., Pd/C)

Underlying Problem: Micro- and nano-particulate catalyst fines and leached palladium species are not captured by simple filtration. The solution is to use a filter aid (Celite®) that creates a fine, tortuous path to trap these small particles.

Experimental Protocol: Filtration through a Celite® Pad

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner or Hirsch funnel. Add a 1-2 cm layer of Celite® (diatomaceous earth) onto the paper. Wet the Celite® with the clean reaction solvent and apply gentle vacuum to form a compact, even pad. This pre-wetting step is crucial to prevent the dry Celite® from being disturbed when the reaction mixture is added.

  • Primary Filtration (Optional but Recommended): For reactions with a large amount of catalyst, first decant or quickly filter the bulk of the Pd/C through a standard filter paper. This prevents the Celite® pad from becoming clogged too quickly.

  • Celite® Filtration: Carefully pour the reaction mixture (or the filtrate from the primary filtration) onto the center of the prepared Celite® pad with the vacuum applied.

  • Rinse: Wash the reaction flask with several small portions of fresh solvent, passing each rinse through the Celite® pad to ensure a quantitative transfer and recovery of the product.

  • Solvent Removal: Combine the filtrate and washes and remove the solvent under reduced pressure.

  • Validation: Analyze the product for residual palladium via ICP-MS. If levels are still high, this may indicate significant leaching. In this case, a polishing step with a specialized metal scavenger resin may be required, or the product may need to be purified by chromatography or recrystallization.

Part 3: Data Presentation and Acceptance Criteria

Quantitative data is essential for process validation. The following table provides generally accepted limits for elemental impurities in active pharmaceutical ingredients (APIs), which serve as a stringent benchmark for intermediates like this compound.

Catalyst MetalClass (ICH Q3D)Permitted Daily Exposure (PDE) (μ g/day )Typical Target Concentration in Final Intermediate (ppm, mg/kg)
Palladium (Pd) 2A100< 10 ppm
Copper (Cu) 33000< 20 ppm
Zinc (Zn) 313000< 50 ppm
Tungsten (W) 3N/A< 50 ppm

Note: The target concentration is a conservative internal action limit for an intermediate, assuming a daily drug dose of 10g, to ensure the final API will comfortably meet the PDE requirement.

References

Technical Support Center: Stability and Handling of 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 2,3,5-Trichloro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this key chemical intermediate in their experimental workflows. This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. However, its stability, particularly under acidic conditions, can be a critical factor for experimental success, reproducibility, and yield.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you anticipate and prevent the degradation of this compound in your research, ensuring the integrity of your results.

Understanding the Core Issue: Acid-Catalyzed Degradation

The primary stability concern for this compound in acidic environments is its susceptibility to acid-catalyzed hydrolysis. The pyridine ring's nitrogen atom possesses a lone pair of electrons, making it basic and readily protonated by acids.[1][2] This protonation has a significant electronic consequence on the aromatic ring.

Mechanism of Degradation:

  • Protonation of the Pyridine Nitrogen: In an acidic medium, the nitrogen atom is protonated, forming a pyridinium cation.[2]

  • Activation of the Pyridine Ring: The positive charge on the nitrogen atom makes the entire pyridine ring more electron-deficient. This enhances the electrophilicity of the carbon atoms bonded to the chlorine substituents.

  • Nucleophilic Attack by Water: Water molecules, acting as nucleophiles, can then attack the carbon atoms bearing the chloro groups. This is particularly true for the chlorine atoms at the 2- and 6- (ortho) positions, which are more activated.[3]

  • Substitution and Product Formation: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a chlorine atom is displaced by a hydroxyl group.[4] This results in the formation of various hydroxylated and potentially less chlorinated pyridine derivatives, such as 2-hydroxy-3,5-dichloro-4-methylpyridine.

This degradation pathway not only consumes the starting material, leading to lower yields, but also introduces impurities that can complicate downstream processing and analysis.

Proposed Degradation Pathway

G A This compound B Pyridinium Cation (Protonated Intermediate) A->B + H⁺ (Acid) Protonation C Hydroxylated Degradation Products (e.g., 2-hydroxy-3,5-dichloro-4-methylpyridine) B->C + H₂O - Cl⁻, - H⁺ Nucleophilic Substitution

Caption: Proposed acid-catalyzed hydrolysis pathway.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

IssuePossible Cause(s)Recommended Actions
Inconsistent or lower-than-expected yields in reactions conducted in acidic media. Degradation of the starting material, this compound, due to acid-catalyzed hydrolysis.[4]1. Verify Starting Material Integrity: Before use, confirm the purity of your starting material using techniques like NMR, GC, or melting point. 2. Run a Control Experiment: Incubate your starting material under the exact reaction conditions (solvent, acid concentration, temperature) but without other reagents. Analyze the mixture over time by HPLC or TLC to quantify the extent of degradation. 3. Optimize Reaction Conditions: If degradation is confirmed, attempt the reaction at a lower temperature or for a shorter duration. Use the mildest acid catalyst at the lowest effective concentration.[4]
Appearance of unexpected, more polar spots on TLC or new peaks in HPLC analysis. Formation of hydroxylated degradation products, which are generally more polar than the parent chlorinated compound.[4]1. Characterize the Byproduct: If possible, isolate the impurity and characterize it by LC-MS or NMR to confirm its identity. An increase in polarity is a strong indicator of hydrolysis.[5][6] 2. Minimize Water Content: Use anhydrous solvents and reagents whenever the reaction chemistry permits. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
The reaction mixture or a stock solution in an acidic solvent changes color (e.g., darkens) over time. Formation of complex degradation products or side-reaction polymers, often indicative of compound instability.[7]1. Prepare Fresh Solutions: Avoid long-term storage of this compound in acidic or protic solvents. Prepare solutions immediately before use. 2. Evaluate Solvent Choice: If possible, switch to an aprotic solvent. If an acidic medium is required, consider non-aqueous acid sources. 3. Protect from Light: Store solutions in amber vials to prevent potential photodegradation, which can be exacerbated by acidic conditions.

Troubleshooting Workflow

G start Low Yield or Unexpected Peaks? purity 1. Verify Purity of Starting Material start->purity control 2. Run Control Experiment (SM + Acid + Solvent) purity->control degradation Degradation Observed? control->degradation optimize 3. Optimize Conditions: - Lower Temperature - Shorter Time - Milder/Less Acid - Anhydrous Solvent degradation->optimize Yes no_degradation Investigate Other Reaction Parameters (Reagents, Stoichiometry) degradation->no_degradation No

Caption: A logical workflow for troubleshooting experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions? A1: The primary pathway is acid-catalyzed hydrolysis. The process begins with the protonation of the pyridine nitrogen, which activates the ring for nucleophilic attack by water, leading to the substitution of one or more chlorine atoms with hydroxyl groups.[2][3][4]

Q2: How does pH specifically influence the stability? A2: In strongly acidic solutions (low pH), the concentration of the protonated pyridinium species is high, which accelerates the rate of hydrolysis. While hydrolysis of similar chloro-heterocycles can also occur under neutral or basic conditions, the acid-catalyzed pathway is often a significant concern in many synthetic procedures.[4][5]

Q3: What are the recommended storage conditions to maximize the shelf-life of this compound? A3: To minimize degradation from atmospheric moisture, the compound should be stored in a cool, dry, and dark environment within a tightly sealed container. For long-term storage, using an inert atmosphere (such as argon or nitrogen) is highly recommended.[5][8]

Q4: Are there specific acids or solvents that should be avoided? A4: Prolonged exposure to aqueous acidic solutions should be avoided, especially at elevated temperatures. Protic solvents (like water and alcohols) can act as nucleophiles and should be used with caution if anhydrous conditions are critical.[5] Additionally, strong oxidizing agents are incompatible.[8]

Q5: Can I use common strong acids like HCl or H₂SO₄ in my reaction? A5: Yes, but with careful control. These acids are often used in organic synthesis. However, their use necessitates measures to control the reaction environment. Key considerations include:

  • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

  • Time Management: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-exposure and degradation.

  • Water Exclusion: If the reaction is not an aqueous hydrolysis, use anhydrous grades of solvents and acids where possible.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Acidic Medium

This protocol provides a framework to determine the stability of your compound under specific acidic conditions.

Objective: To quantify the rate of degradation of this compound at a given pH and temperature.

Materials:

  • This compound

  • Buffer solution of desired pH (e.g., pH 4.0 acetate buffer)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector[6]

  • Constant temperature incubator or water bath

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Sample Preparation: In a volumetric flask, add a precise volume of the stock solution to the pre-warmed (to the target temperature) acidic buffer to achieve the final desired concentration (e.g., 0.1 mg/mL). Ensure the final percentage of acetonitrile is low enough not to significantly alter the pH.

  • Time Zero (T₀) Analysis: Immediately after preparation, take an aliquot of the solution and analyze it by a validated HPLC method. This will serve as your T₀ reference point.

  • Incubation: Seal the flask and place it in the incubator or water bath set to the desired experimental temperature (e.g., 40°C).

  • Time-Point Analysis: Withdraw aliquots from the solution at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours). Analyze each aliquot by HPLC.

  • Data Analysis: For each time point, calculate the percentage of the remaining this compound relative to the T₀ sample. Plot the percentage remaining versus time to determine the degradation kinetics. Identify and quantify any major degradation peaks that appear.[5]

Protocol 2: General Best Practices for Reactions in Acidic Media

Follow these steps to minimize degradation during synthesis.

  • Inert Atmosphere: Always conduct reactions under a dry, inert atmosphere (Nitrogen or Argon) to exclude air and moisture.

  • Anhydrous Solvents: Use anhydrous grade solvents, especially if the reaction is sensitive to water.

  • Reagent Addition Order: Charge the reaction vessel with this compound and the solvent first. Cool the mixture to the desired reaction temperature before the dropwise addition of the acid or other reagents.

  • Temperature Control: Maintain strict temperature control using an ice bath, cryostat, or oil bath. Avoid localized heating.

  • Reaction Monitoring: Closely monitor the reaction's progress using an appropriate technique (TLC, GC, or HPLC). The goal is to quench the reaction as soon as it reaches completion to avoid prolonged exposure to harsh conditions.

  • Work-up Procedure: Upon completion, promptly neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution) during the work-up, provided your product is stable to base. This will halt any further acid-catalyzed degradation.

References

Technical Support Center: Enhancing Selectivity in Polychlorinated Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving selectivity challenges in the synthesis of polychlorinated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter issues with regioselectivity and control during the chlorination of pyridine rings. Halopyridines are crucial building blocks in the creation of pharmaceuticals and agrochemicals.[1][2] However, achieving the desired substitution pattern can be a significant synthetic hurdle.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of selective pyridine chlorination.

I. Troubleshooting Guide: Common Selectivity Issues

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor Regioselectivity in Direct Chlorination

Question: My direct chlorination of a substituted pyridine is yielding a mixture of isomers, with low selectivity for the desired product. What factors control regioselectivity, and how can I improve it?

Answer: Direct chlorination of the pyridine ring is an electrophilic aromatic substitution (EAS) reaction. The inherent electronic properties of the pyridine ring, which is electron-deficient, make it less reactive towards electrophiles compared to benzene.[1] This reduced reactivity often necessitates harsh reaction conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, which can lead to a lack of selectivity.[3]

Causality and Solutions:

  • Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. Electrophilic substitution is generally favored at the 3- and 5-positions.[1]

    • Expert Tip: The presence of electron-donating groups (EDGs) on the pyridine ring can activate it towards EAS and direct the incoming electrophile. Conversely, electron-withdrawing groups (EWGs) will further deactivate the ring. Understanding the electronic nature of your substituents is the first step in predicting and controlling regioselectivity.

  • Reaction Conditions:

    • Temperature: High temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to product mixtures.[4]

      • Troubleshooting: Attempt the reaction at a lower temperature. While this may decrease the overall reaction rate, it can significantly enhance selectivity for the thermodynamically favored product.

    • Catalyst Choice: The type of Lewis or Brønsted acid used can influence the electrophilicity of the chlorinating agent and the reaction profile.

      • Troubleshooting: Screen a variety of Lewis acids (e.g., FeCl₃, AlCl₃, ZnCl₂) or Brønsted acids (e.g., H₂SO₄, HCl) to find one that offers the best selectivity for your specific substrate.

  • Alternative Strategies for Enhanced Selectivity:

    • Pyridine N-Oxides: Converting the pyridine to its N-oxide derivative activates the 2- and 4-positions towards electrophilic attack.[1][5] Following chlorination, the N-oxide can be reduced back to the pyridine.

    • Directed Metalation: In the presence of a directing group, ortho-lithiation followed by quenching with a chlorine source (e.g., hexachloroethane) can provide high regioselectivity.[1]

    • Transition-Metal Catalysis: Copper-catalyzed C-H chlorination using a directing group can achieve ortho-selectivity.[6]

Issue 2: Unwanted Polychlorination

Question: I am trying to synthesize a monochlorinated pyridine, but I am observing significant amounts of di- and trichlorinated byproducts. How can I control the degree of chlorination?

Answer: Over-chlorination is a common problem, especially when the initial chlorination product is more reactive than the starting material or when the reaction conditions are too harsh.

Causality and Solutions:

  • Stoichiometry of the Chlorinating Agent: Using an excess of the chlorinating agent is the most direct cause of polychlorination.

    • Troubleshooting: Carefully control the stoichiometry of your chlorinating agent. Start with a 1:1 molar ratio of the pyridine substrate to the chlorinating agent. It may even be beneficial to use a slight excess of the pyridine to ensure the complete consumption of the chlorinating agent.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can promote further chlorination of the initial product.

    • Troubleshooting: Monitor the reaction closely using techniques like TLC or GC-MS. Quench the reaction as soon as the desired monochlorinated product is maximized. Running the reaction at a lower temperature can also help to slow down the rate of subsequent chlorinations.

  • Stepwise Introduction of the Chlorinating Agent: Adding the chlorinating agent portion-wise can help maintain a low concentration of it in the reaction mixture, thus disfavoring polychlorination.

    • Protocol: Dissolve the pyridine substrate in the chosen solvent. Add the chlorinating agent in small portions over an extended period, monitoring the reaction progress after each addition.

Issue 3: Difficulty in Chlorinating Electron-Deficient Pyridines

Question: I am struggling to chlorinate a pyridine ring that has a strong electron-withdrawing group. The reaction is either very slow or does not proceed at all. What can I do?

Answer: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) severely deactivates the pyridine ring towards electrophilic aromatic substitution, making direct chlorination extremely challenging.[1]

Causality and Solutions:

  • Reduced Nucleophilicity: The EWG reduces the electron density of the pyridine π-system, making it a poor nucleophile for the electrophilic chlorinating agent.

  • Alternative Synthetic Routes:

    • Nucleophilic Aromatic Substitution (SNA r): If you can synthesize a pyridine with a good leaving group (e.g., -F, -Cl, -Br) at the desired position, you can then introduce other functionalities via SNAr.

    • Ring-Opening/Ring-Closing Strategies: A novel approach involves the temporary transformation of pyridines into more reactive acyclic intermediates, such as Zincke imines.[3] These intermediates can undergo highly regioselective halogenation under mild conditions before ring-closing to form the desired 3-halopyridine.[3]

    • Phosphonium Salt Strategy: A method for 4-selective halogenation involves the formation of a phosphonium salt at the 4-position of the pyridine, which is then displaced by a halide nucleophile.[1][2] This method is effective for a broad range of unactivated pyridines.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents used for pyridine synthesis, and what are their pros and cons?

A1:

Chlorinating Agent Pros Cons
Chlorine Gas (Cl₂) Inexpensive and readily available. Highly toxic and difficult to handle; can lead to over-chlorination and lack of selectivity.[4]
Sulfuryl Chloride (SO₂Cl₂) Liquid, easier to handle than Cl₂; often provides better selectivity. Can decompose to release toxic gases; reactions can be vigorous.
N-Chlorosuccinimide (NCS) Solid, easy to handle; often used for milder and more selective chlorinations.[7] More expensive than Cl₂ or SO₂Cl₂.
Oxalyl Chloride/(COCl)₂ Used for regioselective chlorination of pyridine N-oxides.[5] Highly reactive and moisture-sensitive.

| Lithium Chloride (LiCl) with an Oxidant | A mild and selective method for chlorinating 2-aminopyridines.[8] | Requires an additional oxidizing agent like Selectfluor.[8] |

Q2: How can I purify my polychlorinated pyridine product from isomeric impurities?

A2: The separation of polychlorinated pyridine isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation.

  • Recrystallization: If the desired isomer is a solid and has significantly different solubility from the impurities in a particular solvent, fractional recrystallization can be an effective purification technique.

  • Preparative HPLC: For difficult separations or when high purity is required, preparative high-performance liquid chromatography (HPLC) can be employed.

Q3: Are there any safety precautions I should be aware of when working with chlorinating agents?

A3: Yes, many chlorinating agents are hazardous.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be aware of the specific hazards of the chlorinating agent you are using. For example, chlorine gas is a respiratory irritant, and sulfuryl chloride reacts violently with water.

  • Have an appropriate quenching agent nearby in case of an emergency (e.g., a solution of sodium thiosulfate to neutralize excess chlorine).

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for 4-Selective Chlorination via Phosphonium Salt Formation

This protocol is adapted from the work of Levy et al. and provides a method for the 4-selective chlorination of pyridines.[1][2]

Step 1: Formation of the Phosphonium Salt

  • In a nitrogen-flushed, oven-dried flask, dissolve the pyridine substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene).

  • Add the designed phosphine reagent (e.g., a triarylphosphine with electron-deficient pyridine ligands, 1.1 equiv).[1]

  • Add a Lewis or Brønsted acid activator (e.g., Tf₂O, 1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, the phosphonium salt may precipitate and can be isolated by filtration.

Step 2: Halide Displacement

  • To a solution or suspension of the phosphonium salt (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add a chloride source (e.g., LiCl, 5.0 equiv).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling to room temperature, perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 4-chloropyridine.

G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Halide Displacement Pyridine Pyridine Substrate Reaction1 Activation & Nucleophilic Attack Pyridine->Reaction1 Phosphine Designed Phosphine Reagent Phosphine->Reaction1 Activator Lewis/Brønsted Acid Activator Activator->Reaction1 Phosphonium_Salt 4-Pyridylphosphonium Salt Phosphonium_Salt_Input 4-Pyridylphosphonium Salt Phosphonium_Salt->Phosphonium_Salt_Input Isolate & Proceed Reaction1->Phosphonium_Salt Chloride_Source Chloride Source (e.g., LiCl) SNAr SNAr Reaction Chloride_Source->SNAr Chloropyridine 4-Chloropyridine Phosphonium_Salt_Input->SNAr SNAr->Chloropyridine

Caption: Workflow for 4-selective pyridine chlorination.

Protocol 2: General Procedure for 3-Selective Chlorination via Zincke Imine Intermediates

This protocol is based on the strategy of transforming pyridines into reactive Zincke imine intermediates for regioselective halogenation.[3]

Step 1: Pyridine Activation and Ring Opening

  • To a solution of the pyridine substrate (1.0 equiv) in an appropriate solvent (e.g., dichloromethane), add an activating agent (e.g., Tf₂NH) at a low temperature (e.g., -78 °C).

  • After a short period, add a nucleophile (e.g., an amine) to induce ring opening to the Zincke imine intermediate.

  • Allow the reaction to warm and stir until the formation of the intermediate is complete.

Step 2: Regioselective Chlorination

  • Cool the solution containing the Zincke imine intermediate.

  • Add a suitable chlorinating agent (e.g., NCS).

  • Stir the reaction at a low temperature until the chlorination is complete.

Step 3: Ring Closing

  • Add a reagent to facilitate ring closure (e.g., NH₄OAc in EtOH).

  • Heat the reaction mixture to promote cyclization back to the pyridine ring system.

  • After workup and purification, the 3-chloropyridine is obtained.

G Pyridine Pyridine Activation N-Activation Pyridine->Activation 1. Tf₂NH Ring_Opening Ring Opening Activation->Ring_Opening 2. Nucleophile Zincke_Imine Zincke Imine Intermediate Ring_Opening->Zincke_Imine Chlorination Regioselective Chlorination Zincke_Imine->Chlorination 3. NCS Chlorinated_Intermediate Chlorinated Acyclic Intermediate Chlorination->Chlorinated_Intermediate Ring_Closing Ring Closing Chlorinated_Intermediate->Ring_Closing 4. NH₄OAc, Heat 3 3 Ring_Closing->3 _Chloropyridine 3-Chloropyridine

Caption: Pathway for 3-selective pyridine chlorination.

IV. References

  • EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents. (URL: --INVALID-LINK--)

  • McNally, A. et al. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (URL: --INVALID-LINK--)

  • Levy, J. N. et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. (URL: --INVALID-LINK--)

  • McNally, A. et al. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. (URL: --INVALID-LINK--)

  • Kaur, N. et al. Copper catalyzed ortho-chlorination of pyridine directed arenes. ResearchGate. (URL: --INVALID-LINK--)

  • US6051714A - Processes for dechlorinating pyridines - Google Patents. (URL: --INVALID-LINK--)

  • Levy, J. N. Selective halogenation of pyridines and diazines via unconventional intermediates. (URL: --INVALID-LINK--)

  • Wang, B. et al. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. (URL: --INVALID-LINK--)

  • Levy, J. N. et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. (URL: --INVALID-LINK--)

  • US4256894A - Preparation of chlorinated pyridines - Google Patents. (URL: --INVALID-LINK--)

  • EP0007160A1 - Preparation of polychlorinated pyridines from 2,4-dichloro-6-(trichloromethyl)pyridine - Google Patents. (URL: --INVALID-LINK--)

  • Panja, C. Regioselective chlorination of pyridine N-oxides under optimized... ResearchGate. (URL: --INVALID-LINK--)

  • CA1126276A - Halogenation of pyridine compounds - Google Patents. (URL: --INVALID-LINK--)

  • Request PDF. Direct regioselective C-3 halogenation of pyridines. (URL: --INVALID-LINK--)

  • Hartwig, J. F. Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (URL: --INVALID-LINK--)

  • ResearchGate. Chlorination of Pyridine at Position-6? (URL: --INVALID-LINK--)

  • Request PDF. Pyridine chemistry from Chichibabin's reactions to metal catalysed C-H functionalizations - An overview. (URL: --INVALID-LINK--)

  • De Kimpe, N. et al. A new efficient synthesis of pyridines. Chemical Communications. (URL: --INVALID-LINK--)

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3,5-Trichloro-4-methylpyridine and 2,3,5,6-Tetrachloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of heterocyclic chemistry, chlorinated pyridines serve as pivotal building blocks for the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. Their reactivity towards nucleophilic aromatic substitution (SNAr) is a cornerstone of their synthetic utility. This guide provides an in-depth technical comparison of the reactivity of two highly functionalized pyridines: 2,3,5-Trichloro-4-methylpyridine and 2,3,5,6-tetrachloropyridine. By examining the electronic and steric factors governing their reactions, this document aims to provide researchers with a predictive framework for their synthetic applications, supported by established chemical principles and illustrative experimental protocols.

Unveiling the Molecules: Structure and Properties

A foundational understanding of the structural and electronic properties of this compound and 2,3,5,6-tetrachloropyridine is paramount to predicting their chemical behavior.

PropertyThis compound2,3,5,6-Tetrachloropyridine
Molecular Formula C₆H₄Cl₃NC₅HCl₄N
Molecular Weight 196.46 g/mol 216.88 g/mol [1]
Appearance -White to light yellow solid[2]
Melting Point -90-92 °C[2]
Boiling Point -250-252 °C[2]
Key Structural Feature Three chloro substituents and one methyl groupFour chloro substituents

Note: Experimental data for this compound is not as readily available in public literature.

The Heart of the Matter: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the principal pathway for the functionalization of these chloropyridines. The reactivity is dictated by the ability of the pyridine ring to stabilize the transient, negatively charged Meisenheimer intermediate formed upon nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen atom is crucial in this regard, particularly for substitutions at the 2- and 4-positions, where the negative charge can be delocalized onto the nitrogen through resonance.

Regioselectivity: Where Will the Nucleophile Attack?

For both molecules, the positions most activated towards nucleophilic attack are those para (C-4) and ortho (C-2 and C-6) to the ring nitrogen. The chlorine atoms at these positions are the most likely to be displaced.

Diagram: General Mechanism of SNAr on a Chloropyridine

Caption: General mechanism of SNAr on a chloropyridine.

A Head-to-Head Comparison: Predicting Reactivity

While direct kinetic data comparing the two title compounds is scarce, a robust prediction of their relative reactivity can be made by analyzing the electronic and steric effects of their substituents.

Electronic Effects: The Decisive Factor
  • 2,3,5,6-Tetrachloropyridine: This molecule is highly activated towards SNAr. The four electron-withdrawing chlorine atoms significantly reduce the electron density of the pyridine ring, making it highly electrophilic. The primary sites of attack are the C-2, C-6, and C-4 positions. However, substitution at the C-4 position is generally favored due to the powerful resonance stabilization of the Meisenheimer intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom.

  • This compound: The presence of a methyl group at the C-4 position introduces a competing electronic effect. The methyl group is electron-donating through hyperconjugation and induction, which slightly deactivates the pyridine ring towards nucleophilic attack compared to a hydrogen atom. More importantly, it occupies the most activated position for nucleophilic substitution. Therefore, nucleophilic attack will be directed to the next most activated positions, which are the C-2 and C-6 (if present) positions. The three chlorine atoms still render the ring susceptible to SNAr, but the overall reactivity is anticipated to be lower than that of its tetrachloro counterpart due to the deactivating effect of the methyl group.

Steric Effects: A Secondary but Important Consideration
  • 2,3,5,6-Tetrachloropyridine: The chlorine atoms at the 2- and 6-positions can exert some steric hindrance to the approaching nucleophile. However, this is generally overcome by the strong electronic activation of these positions.

  • This compound: The methyl group at the C-4 position introduces significant steric bulk, effectively shielding this position from nucleophilic attack. This steric hindrance, combined with the deactivating electronic effect, makes substitution at the C-4 position highly unlikely. The primary sites of reaction will be the less sterically hindered and electronically activated C-2 and C-5 positions, with a preference for the C-2 position due to its proximity to the ring nitrogen.

Experimental Evidence and Protocols

While a direct comparative study is not available, we can examine representative reactions for each compound to illustrate their reactivity.

Nucleophilic Substitution on 2,3,5,6-Tetrachloropyridine

Reaction with Sodium Methoxide:

This reaction is expected to proceed with high regioselectivity at the C-4 position to yield 2,3,5-trichloro-4-methoxypyridine.

Experimental Protocol: Synthesis of 2,3,5-Trichloro-4-methoxypyridine

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5,6-tetrachloropyridine (1.0 eq.) in anhydrous methanol (10-20 mL per gram of substrate).

  • Reagent Addition: Carefully add sodium methoxide (1.1-1.5 eq.) to the solution. The reaction can be performed at room temperature or with gentle heating to increase the rate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2,3,5-trichloro-4-methoxypyridine.

Nucleophilic Substitution on this compound

Reaction with Ammonia:

Based on our analysis, the most likely position for nucleophilic attack is the C-2 position.

Experimental Protocol: Synthesis of 2-Amino-3,5-dichloro-4-methylpyridine (Predicted)

  • Reaction Setup: In a sealed pressure vessel, place this compound (1.0 eq.) and a solution of ammonia in a suitable solvent (e.g., ethanol or a high-boiling point aprotic solvent like N,N-dimethylformamide).

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 100 to 150 °C. The reaction time will vary depending on the substrate and reaction conditions and should be monitored.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure.

  • Isolation: The product may precipitate upon cooling or after partial removal of the solvent. The solid can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be subjected to an aqueous work-up and extraction with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Summary of Predicted Reactivity and Regioselectivity

FeatureThis compound2,3,5,6-Tetrachloropyridine
Overall Reactivity Moderately reactive towards SNAr.Highly reactive towards SNAr.
Primary Site of Attack C-2 position.C-4 position.
Influence of Substituents - -CH₃ (C-4): Electron-donating (deactivating), sterically hindering. - -Cl (C-2, C-3, C-5): Electron-withdrawing (activating).- -Cl (C-2, C-3, C-5, C-6): Strongly electron-withdrawing (highly activating).

Diagram: Reactivity Comparison Workflow

Reactivity_Comparison Start Comparison of Reactivity Tetrachloro_Structure Structure: Four -Cl groups Start->Tetrachloro_Structure Trichloro_Structure Structure: Three -Cl groups, one -CH3 group Start->Trichloro_Structure Tetrachloro_Electronic Electronic Effect: Strongly electron-withdrawing (Highly Activated) Tetrachloro_Structure->Tetrachloro_Electronic Tetrachloro_Steric Steric Effect: Minor hindrance at C-2/C-6 Tetrachloro_Electronic->Tetrachloro_Steric Tetrachloro_Reactivity Predicted Reactivity: High Tetrachloro_Steric->Tetrachloro_Reactivity Tetrachloro_Regio Predicted Regioselectivity: C-4 > C-2/C-6 Tetrachloro_Reactivity->Tetrachloro_Regio Trichloro_Electronic Electronic Effect: -Cl: Electron-withdrawing (Activating) -CH3: Electron-donating (Deactivating) Trichloro_Structure->Trichloro_Electronic Trichloro_Steric Steric Effect: Significant hindrance at C-4 by -CH3 Trichloro_Electronic->Trichloro_Steric Trichloro_Reactivity Predicted Reactivity: Moderate Trichloro_Steric->Trichloro_Reactivity Trichloro_Regio Predicted Regioselectivity: C-2 > C-6 > C-5 Trichloro_Reactivity->Trichloro_Regio

Caption: A logical workflow comparing the factors influencing the reactivity of the two pyridines.

Conclusion

This comparative guide provides a theoretical framework to aid researchers in the strategic design of synthetic routes utilizing these versatile building blocks. It is imperative to validate these predictions with small-scale experiments to optimize reaction conditions for specific nucleophiles and desired outcomes.

References

A Comparative Guide to the Spectroscopic Analysis of 2,3,5-Trichloro-4-methylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric molecules is a cornerstone of chemical synthesis and analysis. The positional isomers of trichloromethylpyridine, particularly 2,3,5-Trichloro-4-methylpyridine, are vital intermediates in the agrochemical and pharmaceutical industries. However, synthetic routes can often yield a mixture of isomers, such as 2,3,6-Trichloro-4-methylpyridine and 2,5,6-Trichloro-4-methylpyridine, necessitating robust analytical methods for their differentiation. This guide provides an in-depth comparison of the spectroscopic signatures of these isomers, grounded in the principles of NMR, IR, Mass Spectrometry, and UV-Vis analysis, to empower researchers in their structural elucidation efforts.

The Challenge of Isomer Differentiation

The subtle shift of a single chlorine atom on the pyridine ring can significantly alter the electronic distribution, steric environment, and ultimately, the chemical reactivity and biological activity of the molecule. Relying on a single analytical technique is often insufficient for definitive identification. This guide champions an integrated approach, demonstrating how correlative data from multiple spectroscopic methods provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides direct insight into the chemical environment of each proton and carbon atom. The key to distinguishing the isomers of trichloro-4-methylpyridine lies in the chemical shift of the lone aromatic proton and the distinct signals of the methyl and pyridine ring carbons.

Causality of NMR Chemical Shifts

The electron-withdrawing nature of the nitrogen atom and the three chlorine atoms deshields the protons and carbons of the pyridine ring, causing their signals to appear at a higher chemical shift (downfield) compared to benzene. The precise position of these signals is modulated by the specific placement of the chlorine atoms relative to the methyl group and the remaining proton.

  • ¹H NMR: The most telling signal is that of the single, isolated aromatic proton. Its chemical shift is influenced by the electronic effects of the adjacent substituents. Chlorine atoms are inductively electron-withdrawing but can be weakly resonance-donating. The interplay of these effects, along with the position relative to the ring nitrogen, creates a unique chemical shift for the proton in each isomer.

  • ¹³C NMR: The substitution pattern creates a unique electronic environment for each carbon atom in the pyridine ring. The carbons directly bonded to chlorine atoms will be significantly shifted downfield. The position of the methyl group's carbon signal will also vary slightly based on the overall electronic landscape of the ring.

Comparative NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the isomers. These predictions are based on established substituent effects on the pyridine ring.[1][2]

IsomerAromatic Proton (H-6 or H-3) Position & Predicted δ (ppm)Methyl Proton (4-CH₃) Predicted δ (ppm)Predicted ¹³C NMR Shifts (δ, ppm)
This compound H-6; ~8.4-8.6~2.4-2.6C2, C3, C5 (with Cl): ~145-155; C4 (with CH₃): ~140-145; C6: ~148-152; CH₃: ~18-22
2,3,6-Trichloro-4-methylpyridine H-5; ~7.5-7.8~2.5-2.7C2, C3, C6 (with Cl): ~145-155; C4 (with CH₃): ~140-145; C5: ~125-130; CH₃: ~19-23
2,5,6-Trichloro-4-methylpyridine H-3; ~7.6-7.9~2.6-2.8C2, C5, C6 (with Cl): ~145-155; C4 (with CH₃): ~140-145; C3: ~128-133; CH₃: ~20-24

Note: Predicted values are for guidance. Actual shifts may vary based on solvent and concentration. For a structurally related compound, 2,3,6-trichloro-5-(trichloromethyl)pyridine, the single aromatic proton was observed at 8.54 ppm, highlighting the significant deshielding effect of adjacent chloro and nitrogen atoms.[3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.

    • Set a spectral width of 0-12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1.

    • Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of 0-160 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2 seconds is typically sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the TMS signal.

NMR Analysis Workflow

Caption: Workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: Fingerprinting the Substitution Pattern

IR spectroscopy provides valuable information about the functional groups and the overall substitution pattern on the aromatic ring. While all three isomers will share some common absorption bands, the "fingerprint region" (below 1500 cm⁻¹) will exhibit unique patterns of C-H and C-Cl vibrations.

Causality of IR Absorptions
  • C-H Vibrations: The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.[4] More diagnostically, the out-of-plane (oop) C-H bending vibrations between 900-675 cm⁻¹ are highly characteristic of the substitution pattern on an aromatic ring.[4] An isolated hydrogen, as found in these isomers, will have a specific "oop" bending frequency.

  • Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring occur in the 1600-1400 cm⁻¹ region.[4] The exact positions and intensities of these bands are sensitive to the electronic effects of the substituents.

  • C-Cl Vibrations: The C-Cl stretching vibrations give rise to strong absorptions in the 850-550 cm⁻¹ range.[4] The number and position of these bands can differ between isomers due to the varied vibrational coupling in each molecule.

Comparative IR Data
IsomerAromatic C-H Stretch (cm⁻¹)Ring C=C, C=N Stretch (cm⁻¹)Aromatic C-H oop Bend (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound ~3050-3090~1570, 1520, 1440, 1390~850-900Multiple bands ~850-550
2,3,6-Trichloro-4-methylpyridine ~3050-3090~1565, 1515, 1435, 1380~800-860Multiple bands ~850-550
2,5,6-Trichloro-4-methylpyridine ~3050-3090~1560, 1510, 1430, 1375~750-810Multiple bands ~850-550

Note: Values are typical ranges for substituted pyridines. The out-of-plane bend is the most diagnostic feature.

Experimental Protocol: IR Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: With the ATR crystal clean, collect a background spectrum. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

  • Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify key absorption bands.

IR Analysis Workflow

Caption: Workflow for FTIR-ATR based isomer analysis.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry is essential for confirming the molecular weight and provides structural clues through the analysis of fragmentation patterns. While all isomers have the same molecular weight, the relative abundances of their fragment ions can differ.

Causality of Mass Spectra
  • Molecular Ion (M⁺): Electron impact (EI) ionization will produce a molecular ion. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a distinctive intensity ratio, confirming the presence of three chlorine atoms.

  • Fragmentation: The molecular ion is unstable and will fragment by losing radicals or neutral molecules.[5][6] Common fragmentation pathways for these isomers include the loss of a chlorine atom (M-Cl), loss of HCl (M-HCl), and cleavage of the methyl group (M-CH₃). The stability of the resulting fragment ions will differ based on the initial positions of the substituents, leading to variations in the relative intensities of the fragment peaks in the mass spectrum for each isomer. For instance, the loss of a chlorine atom from the C2 position is often a favored fragmentation pathway in pyridines.[7]

Comparative Mass Spectrometry Data

All isomers have a nominal molecular weight of 195 g/mol (for ³⁵Cl isotope).

IsomerMolecular Ion (M⁺) Isotope Pattern (m/z)Key Fragment Ions (m/z)Expected Distinguishing Feature
This compound 195, 197, 199, 201180 (M-CH₃), 160 (M-Cl), 125 (M-Cl-Cl)The relative intensity of the (M-Cl)⁺ peak may vary depending on which chlorine is lost (C2, C3, or C5).
2,3,6-Trichloro-4-methylpyridine 195, 197, 199, 201180 (M-CH₃), 160 (M-Cl), 125 (M-Cl-Cl)Likely to show a more intense (M-Cl)⁺ peak due to the potential for loss of chlorine from two alpha positions (C2 and C6) relative to nitrogen.
2,5,6-Trichloro-4-methylpyridine 195, 197, 199, 201180 (M-CH₃), 160 (M-Cl), 125 (M-Cl-Cl)Similar to the 2,3,6-isomer, the loss of alpha-chlorines (C2, C6) is expected to be a prominent fragmentation pathway.
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • GC Conditions:

    • Inject 1 µL of the sample solution into the GC.

    • Use a capillary column (e.g., DB-5ms).

    • Program the oven temperature to ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) to ensure separation of isomers and any impurities.

  • MS Conditions:

    • Use Electron Impact (EI) ionization at 70 eV.

    • Scan a mass range of m/z 40-300.

  • Data Analysis: Analyze the mass spectrum for each separated isomer, paying close attention to the molecular ion cluster and the relative intensities of the key fragment ions.

MS Analysis Workflow

Caption: Workflow for GC-MS based isomer identification.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like pyridine, the key transitions are π → π*. The position of the absorption maximum (λmax) is sensitive to the substitution pattern on the ring.

Causality of UV-Vis Spectra

The pyridine ring exhibits characteristic absorption bands, with a strong band around 200 nm and a weaker, structured band around 255 nm in the parent molecule.[8] Substitution with auxochromes (like -CH₃) and chromophores (like -Cl) causes a bathochromic shift (a shift to longer wavelengths) of these bands. While all three trichloro-4-methylpyridine isomers are expected to have similar UV-Vis profiles, subtle differences in their λmax values may arise from the varied steric and electronic interactions between the substituents in each isomer, which slightly alter the energy of the π → π* transitions.[9]

Comparative UV-Vis Data
IsomerPredicted λmax (nm) for Secondary BandExpected Distinguishing Feature
This compound ~270-285Subtle shifts in λmax and molar absorptivity (ε) compared to the other isomers.
2,3,6-Trichloro-4-methylpyridine ~270-285Steric hindrance between the C6-Cl and the nitrogen lone pair might slightly alter the transition energy.
2,5,6-Trichloro-4-methylpyridine ~270-285The symmetric placement of chlorines at C2 and C6 might lead to a slightly different λmax.

Note: UV-Vis is the least specific technique for this set of isomers and should be used in conjunction with other methods.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is around 0.01 mg/mL. Prepare a blank solution using the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Place the blank solution in both the sample and reference cuvette holders and run a baseline correction from 400 nm down to 200 nm.

  • Sample Measurement: Replace the blank in the sample holder with the sample solution.

  • Acquisition: Scan the spectrum from 400 nm to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each absorption band.

Conclusion: An Integrated Approach to Certainty

The definitive structural elucidation of this compound and its isomers is most reliably achieved through the synergistic use of multiple spectroscopic techniques. ¹H NMR provides the clearest differentiation through the unique chemical shift of the lone aromatic proton. ¹³C NMR complements this by mapping the unique carbon framework of each isomer. Mass spectrometry confirms the molecular formula and elemental composition (specifically, the presence of three chlorine atoms) while offering clues from fragmentation patterns. Finally, IR spectroscopy provides a characteristic fingerprint based on vibrational modes. While UV-Vis spectroscopy is less discriminating for these closely related isomers, it can serve as a supplementary characterization tool. By correlating the data from these orthogonal techniques, researchers can confidently and accurately identify their target compounds, ensuring the integrity and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to Validating HPLC Methods for Pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of the Pyridine Ring

The pyridine motif is a cornerstone in modern drug development, present in a vast array of pharmacologically active compounds. However, its inherent basicity presents a significant, often underestimated, challenge in reversed-phase High-Performance Liquid Chromatography (HPLC). The nitrogen atom in the pyridine ring (pKa ≈ 5.2-6.0) readily accepts a proton in typical mobile phase pH ranges, leading to a positively charged analyte.[1][2] This cationic species can engage in secondary ionic interactions with residual acidic silanol groups on the surface of conventional silica-based stationary phases.[1][3] This phenomenon is the primary cause of distorted peak shapes, most notably peak tailing, which compromises resolution, accuracy, and overall method reliability.[3][4]

This guide provides a comprehensive framework for developing and validating robust, stability-indicating HPLC methods for pyridine-containing compounds. We will move beyond rote procedural descriptions to explore the underlying chemical principles, compare strategic alternatives, and provide actionable, field-proven protocols grounded in the International Council for Harmonisation (ICH) guidelines.

Chapter 1: Strategic Method Development - Taming the Peak

Achieving a symmetrical, sharp peak for a pyridine compound is the first and most critical step. This hinges on mitigating the undesirable interactions between the analyte and the stationary phase. The two primary levers at our disposal are the strategic selection of the HPLC column and the meticulous optimization of the mobile phase.

Column Selection: A Comparative Analysis

The choice of stationary phase is paramount. While the C18 column is a workhorse of reversed-phase chromatography, not all C18 columns are created equal when analyzing basic compounds.

Column TypeMechanism of ActionAdvantages for Pyridine AnalysisDisadvantages/Considerations
Conventional C18 (Type A Silica) Hydrophobic interaction.Widely available, extensive literature.High concentration of acidic silanol groups leads to significant peak tailing for basic compounds.[3]
High-Purity, End-Capped C18 (Type B Silica) Hydrophobic interaction with reduced silanol activity. A silylating agent (e.g., trimethylchlorosilane) blocks most residual silanols.[5][6]Dramatically reduces peak tailing compared to Type A silica.[3][5] Improved peak symmetry and reproducibility.Some residual silanols always remain; may still require mobile phase optimization.
Polar-Embedded Phases Mixed-mode retention (hydrophobic and polar interactions). A polar group (e.g., amide, carbamate) is embedded in the alkyl chain.The embedded polar group shields the analyte from residual silanols, offering excellent peak shape for bases, even at neutral pH.[4]Different selectivity compared to standard C18; may require re-optimization of elution order.
pH-Stable Hybrid/Polymer Phases Utilizes hybrid organic/inorganic silica or purely polymeric particles.Can operate at high pH (>8), where pyridine is neutral, eliminating silanol interactions and producing sharp peaks.[1][3]Different selectivity; may have lower efficiency than silica-based columns. Silica dissolution at high pH is not a concern.[1]

Recommendation: For new method development involving pyridine-containing compounds, begin with a high-purity, end-capped C18 or a polar-embedded column. These modern stationary phases are specifically designed to minimize the secondary interactions that plague the analysis of basic compounds.[5][7]

Mobile Phase Optimization: The Power of pH and Buffers

Controlling the ionization state of both the analyte and the stationary phase is critical.

  • Low pH (pH 2.5 - 3.0): At this pH, the pyridine nitrogen is fully protonated (cationic), but more importantly, the residual silanol groups on the silica surface (pKa ≈ 3.5-4.5) are also protonated and thus neutral.[3][6] This minimizes the ionic interaction, leading to significantly improved peak shape. Using a low-pH mobile phase is often the most effective strategy.[3][6]

  • Mid-Range pH (pH 4 - 7): This range should generally be avoided. Here, the pyridine is protonated, and the silanols are ionized (negatively charged), creating a perfect storm for the strong ionic interactions that cause severe peak tailing.[1][6]

  • High pH (pH > 8): This requires a specialized pH-stable column. At high pH, the pyridine analyte is in its neutral form, preventing any ionic interaction with the stationary phase and resulting in excellent peak symmetry.[1]

Mobile Phase Additives: In cases where peak tailing persists, a competing base like triethylamine (TEA) can be added to the mobile phase at low concentrations (e.g., 10-20 mM).[1][3] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the pyridine analyte. However, modern, high-quality columns have made this approach less necessary.[5]

Chapter 2: A Framework for Method Validation

Once an optimized chromatographic method is established, it must be validated to ensure it is fit for its intended purpose. The validation process provides documented evidence that the method is accurate, precise, specific, and robust. The internationally recognized standard for this process is the ICH Q2(R1) guideline.[8][9][10]

dot digraph "HPLC_Method_Validation_Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="HPLC Method Validation Workflow for Pyridine Compounds", labelloc="t", size="10,10!", ratio=fill, dpi=72, compound=true ];

node [ shape=record, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1" ];

// Define Nodes start [label="Method Development & Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; system_suitability [label="System Suitability Test (SST)", fillcolor="#FBBC05", fontcolor="#202124"]; specificity [label="Specificity & Selectivity\n(incl. Forced Degradation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; linearity [label="Linearity & Range", fillcolor="#EA4335", fontcolor="#FFFFFF"]; accuracy [label="Accuracy\n(% Recovery)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lod_loq [label="LOD & LOQ", fillcolor="#FBBC05", fontcolor="#202124"]; robustness [label="Robustness", fillcolor="#FBBC05", fontcolor="#202124"]; end_node [label="Validated Method & Reporting", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define Edges start -> system_suitability [color="#202124"]; system_suitability -> specificity [color="#202124"]; specificity -> linearity [color="#202124"]; linearity -> accuracy [color="#202124"]; accuracy -> precision [color="#202124"]; precision -> lod_loq [color="#202124"]; lod_loq -> robustness [color="#202124"]; robustness -> end_node [color="#202124"];

// Caption caption [ label="A typical workflow for HPLC method validation per ICH Q2(R1).", shape=plaintext, fontsize=10, fontname="Arial" ]; } ends-dot A typical workflow for HPLC method validation per ICH Q2(R1).

System Suitability

Causality: Before any sample analysis, we must verify that the chromatographic system is performing adequately. This is a non-negotiable check to ensure the validity of the results generated on a given day.

Experimental Protocol:

  • Prepare a standard solution of the pyridine-containing analyte.

  • Make five or six replicate injections of the standard solution.

  • Calculate the key performance parameters.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry Factor): ≤ 1.5 (Crucial for basic compounds).

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

    • Theoretical Plates (N): > 2000.

    • Resolution (Rs): > 2.0 between the analyte peak and the nearest eluting peak (if applicable).

Specificity and Stability-Indicating Nature

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients. For pyridine compounds, which may be susceptible to degradation, proving the method is "stability-indicating" is a core requirement. This is achieved through forced degradation studies.[11][12][13]

Forced Degradation Protocol:

  • Expose the drug substance and drug product to various stress conditions to achieve 5-20% degradation.[14]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.

  • Oxidative Degradation: 3-6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store sample at 105°C for 48 hours.

  • Photolytic Degradation: Expose sample to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[15]

  • Analyze all stressed samples by the proposed HPLC method alongside an unstressed control.

  • Acceptance Criteria:

    • The method must demonstrate baseline resolution (Rs > 2.0) between the main analyte peak and all degradation product peaks.

    • A peak purity analysis (e.g., using a Diode Array Detector) should confirm that the main analyte peak is spectrally pure in all stressed samples, indicating no co-elution.

Linearity and Range

Causality: This parameter verifies that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. The range should typically span 80% to 120% of the expected test concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should show a linear relationship.

Concentration LevelExample Conc. (µg/mL)Mean Peak Area
Level 1 (80%)80810,500
Level 2 (90%)90912,000
Level 3 (100%)1001,005,000
Level 4 (110%)1101,104,500
Level 5 (120%)1201,208,000
Result r² = 0.9995
Accuracy

Causality: Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is typically assessed by a recovery study on a spiked placebo matrix.

Experimental Protocol:

  • Prepare a placebo (formulation without the active pharmaceutical ingredient - API).

  • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean % recovery should be within 98.0% to 102.0% at each concentration level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0118.698.8%
Precision

Causality: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of the same homogenous sample at 100% of the test concentration.

    • The analysis should be performed by the same analyst on the same day with the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the results from both studies.

  • Acceptance Criteria:

    • %RSD for Repeatability: ≤ 2.0%.

    • %RSD for Intermediate Precision: ≤ 2.0%.

Precision LevelAnalystDayInstrumentMean Assay (%)% RSD
Repeatability11A99.80.8%
Intermediate22B100.31.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. This is essential for impurity analysis.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirm the LOQ by injecting samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters.

  • Systematically vary each parameter while keeping others constant.

  • Analyze a standard solution under each modified condition.

  • Parameters to Vary:

    • Mobile Phase pH (e.g., ± 0.2 units).

    • Column Temperature (e.g., ± 5°C).

    • Flow Rate (e.g., ± 10%).

    • Mobile Phase Organic Composition (e.g., ± 2%).

  • Acceptance Criteria:

    • System suitability parameters (tailing factor, resolution, etc.) must still pass under all varied conditions.

    • The assay result should not change significantly.

Conclusion

Validating an HPLC method for pyridine-containing compounds is a systematic process that demands a deep understanding of the underlying chemistry. The key to success lies in proactively addressing the challenge of peak tailing during method development by making informed choices about the column and mobile phase pH.[1][3] A well-chosen, modern stationary phase combined with a low-pH mobile phase can transform a difficult separation into a routine analysis.

By rigorously following the validation framework outlined in ICH Q2(R1), from system suitability to robustness, scientists can build a comprehensive data package that provides irrefutable evidence of the method's performance.[8][10] This not only ensures the quality and reliability of the data generated but also stands up to the scrutiny of regulatory review, ultimately safeguarding the integrity of the drug development process.

References

A Comparative Analysis of the Predicted Biological Activity of 2,3,5-Trichloro-4-methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in the development of biologically active molecules, with its derivatives finding extensive applications in both agriculture and medicine.[1] The strategic placement of various functional groups on the pyridine ring can dramatically influence the compound's physicochemical properties and its interaction with biological targets. Among these, halogenated and alkylated pyridines have demonstrated a wide spectrum of bioactivities, including herbicidal, fungicidal, insecticidal, and antiproliferative effects.[2][3][4][5]

This guide provides a comparative analysis of the predicted biological activity of 2,3,5-Trichloro-4-methylpyridine. Due to a notable lack of direct experimental data on this specific isomer in publicly accessible literature, this analysis is primarily based on structure-activity relationship (SAR) studies of its parent compound, 2,3,5-trichloropyridine, and other closely related chlorinated and methylated pyridine analogs. The insights presented herein are intended to guide researchers in hypothesizing the potential applications of this compound and to provide a framework for its future experimental evaluation.

Structural Analogs for Comparison

To infer the potential biological activities of this compound, we will consider the following analogs for which more data is available:

  • 2,3,5-Trichloropyridine (Parent Compound): Serves as a foundational structure to understand the impact of the methyl group. It is a known intermediate in the synthesis of pesticides.[2][6]

  • 2,3,6-Trichloro-4-methylpyridine: An isomer of the target compound with documented herbicidal activity.

  • Chlorinated Pyridines (General): A broad class of compounds whose SAR has been studied for various biological activities.

  • Methylated Pyridines (Picolines): To understand the influence of the methyl group on the pyridine ring's reactivity and biological interactions.

Comparative Biological Activity Profile

The biological activity of a molecule is intrinsically linked to its structure. The presence of chlorine atoms and a methyl group on the pyridine ring of this compound suggests several potential areas of biological activity.

Herbicidal Activity

Rationale: Derivatives of 2,3,5-trichloropyridine are known to possess herbicidal activity.[1] The chlorination pattern on the pyridine ring is a critical determinant of herbicidal efficacy and selectivity. Many commercial herbicides are based on chlorinated pyridine structures.

Predicted Activity of this compound: It is highly probable that this compound exhibits herbicidal properties. The specific pattern of three chlorine atoms, combined with the electron-donating methyl group, likely influences its interaction with plant-specific enzymes or metabolic pathways. The mode of action could be similar to other pyridine herbicides, which often disrupt plant growth by mimicking auxins or inhibiting essential enzymes.

Supporting Evidence from Analogs: Studies on various pyrido[2,3-d]pyrimidine derivatives have shown that the substitution pattern on the pyridine ring significantly impacts herbicidal activity, with many compounds showing potent inhibition of plant growth.[7][8][9] The herbicidal activity of these compounds is often evaluated against both monocot and dicot plants to determine their spectrum of activity.[9]

CompoundPredicted/Observed Herbicidal ActivityTarget Weeds (Predicted)Reference
This compound High (Predicted)Broadleaf and/or grassy weeds-
2,3,5-Trichloropyridine Intermediate for herbicidesBroadleaf and grassy weeds[1][2]
Pyrido[2,3-d]pyrimidine Derivatives Moderate to High (Observed)Lettuce, bentgrass, field mustard, wheat[7][8][9]
Fungicidal Activity

Rationale: The pyridine ring is a common scaffold in many commercial fungicides. The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its penetration through fungal cell membranes.

Predicted Activity of this compound: It is plausible that this compound possesses fungicidal activity. The trichloro-substitution pattern could be effective against a range of plant pathogenic fungi. The methyl group might modulate this activity by altering the electronic properties of the pyridine ring.

Supporting Evidence from Analogs: Studies on ring poly-chlorinated pyrimidines have demonstrated their antifungal properties.[10] For instance, 2,4,5-trichloropyrimidine and 4,5,6-trichloropyrimidine have shown notable antifungal activity.[10] The mechanism of action for such compounds often involves the disruption of cellular respiration or the inhibition of key enzymes in fungal metabolism.

CompoundPredicted/Observed Fungicidal ActivityTarget Fungi (Predicted)Reference
This compound Moderate to High (Predicted)Various plant pathogenic fungi-
2,4,5-Trichloropyrimidine High (Observed)Aspergillus niger, Penicillium expansum, etc.[10]
4,5,6-Trichloropyrimidine High (Observed)Aspergillus niger, Penicillium expansum, etc.[10]
Insecticidal Activity

Rationale: Pyridine-based insecticides, such as neonicotinoids, are widely used in agriculture.[5] The nitrogen atom in the pyridine ring can interact with nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[5]

Predicted Activity of this compound: The insecticidal potential of this compound is less certain compared to its herbicidal and fungicidal activities. While the pyridine core is present, the specific substitution pattern may not be optimal for binding to insect nAChRs. However, some functionalized pyridine derivatives have shown insecticidal properties against various pests.[11][12][13]

Supporting Evidence from Analogs: Research on functionalized pyridine derivatives has demonstrated their efficacy against insects like Aphis craccivora.[11] The insecticidal activity is often dependent on the nature and position of substituents on the pyridine ring.

CompoundPredicted/Observed Insecticidal ActivityTarget Insects (Predicted)Reference
This compound Low to Moderate (Predicted)Sucking and chewing insects-
Functionalized Pyridine Derivatives Moderate to High (Observed)Aphis craccivora[11]
Thienylpyridines Moderate (Observed)Aphis gossypi[14]
Antiproliferative Activity

Rationale: The pyridine nucleus is a common feature in many anticancer drugs.[3] Halogenated heterocyclic compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Predicted Activity of this compound: this compound may possess some antiproliferative activity. The chlorine atoms could contribute to its cytotoxicity. However, structure-activity relationship studies on pyridine derivatives have shown that the presence of halogen atoms can sometimes decrease antiproliferative activity compared to other functional groups.[3]

Supporting Evidence from Analogs: Studies on 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs have shown that they are generally more potent than their saturated piperidine counterparts.[15] The antiproliferative activity of these compounds was observed against ovarian, lung, and colon cancer cell lines.[15]

CompoundPredicted/Observed Antiproliferative ActivityTarget Cell Lines (Predicted)Reference
This compound Low to Moderate (Predicted)Various cancer cell lines-
2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines Moderate (Observed)A2780 (ovarian), SW1573 (lung), WiDr (colon)[15]
Pyrazolo[3,4-f][1][16][17][18]tetrazepin-4-(3H)-one derivatives Moderate (Observed)HL60, K562, WiDr[19]

Proposed Mechanisms of Action (Hypothetical)

Based on the activities of its analogs, the following mechanisms of action can be postulated for this compound.

Proposed_Mechanisms_of_Action cluster_herbicide Herbicidal Action cluster_fungicide Fungicidal Action cluster_insecticide Insecticidal Action cluster_antiproliferative Antiproliferative Action H_Target Plant-Specific Enzymes (e.g., Acetolactate Synthase) H_Pathway Disruption of Amino Acid Synthesis or Growth Regulation H_Target->H_Pathway Inhibition H_Effect Plant Death H_Pathway->H_Effect F_Target Fungal Cell Membrane or Respiration Enzymes F_Pathway Disruption of Cell Integrity or Energy Production F_Target->F_Pathway Damage/Inhibition F_Effect Fungal Cell Death F_Pathway->F_Effect I_Target Nicotinic Acetylcholine Receptors (nAChRs) I_Pathway Nervous System Hyperexcitation I_Target->I_Pathway Antagonism I_Effect Paralysis and Death I_Pathway->I_Effect A_Target Cellular Kinases or DNA Replication Machinery A_Pathway Inhibition of Cell Cycle Progression or DNA Synthesis A_Target->A_Pathway Inhibition A_Effect Apoptosis or Cell Growth Arrest A_Pathway->A_Effect Compound 2,3,5-Trichloro- 4-methylpyridine Compound->H_Target Compound->F_Target Compound->I_Target Compound->A_Target

Caption: Hypothetical mechanisms of action for this compound.

Experimental Protocols for Biological Activity Screening

To validate the predicted biological activities of this compound, the following standardized experimental protocols are recommended.

Herbicidal Activity Assay (Whole Plant Assay)

This protocol is designed to assess the pre- and post-emergence herbicidal activity of the test compound.

Methodology Workflow:

Herbicidal_Assay_Workflow A 1. Seed Planting Plant seeds of monocot (e.g., wheat) and dicot (e.g., lettuce) species in pots. B 2. Compound Application - Pre-emergence: Apply compound solution to soil surface immediately after planting. - Post-emergence: Apply compound solution to foliage of 2-3 week old seedlings. A->B C 3. Incubation Place pots in a controlled growth chamber (25°C, 16h light/8h dark cycle). B->C D 4. Observation and Data Collection After 14-21 days, assess phytotoxicity by visual scoring (0-100% injury) and measuring plant height and fresh/dry weight. C->D E 5. Data Analysis Calculate GR50 (concentration for 50% growth reduction) values. D->E

Caption: Workflow for assessing herbicidal activity.

Step-by-Step Protocol:

  • Plant Preparation: Sow seeds of selected monocotyledonous (e.g., Triticum aestivum) and dicotyledonous (e.g., Lactuca sativa) plants in pots containing a standard potting mix.[7][8]

  • Compound Preparation: Dissolve this compound and its analogs in a suitable solvent (e.g., acetone or DMSO) and prepare a series of dilutions.

  • Application:

    • Pre-emergence: Immediately after sowing, apply the test solutions evenly to the soil surface.

    • Post-emergence: When the seedlings have reached the 2-3 leaf stage, spray the test solutions onto the foliage until runoff.

  • Incubation: Maintain the treated plants in a controlled environment greenhouse or growth chamber with appropriate light, temperature, and humidity.

  • Assessment: After a defined period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and measure parameters such as plant height and biomass (fresh and dry weight).

  • Data Analysis: Calculate the percentage of growth inhibition relative to untreated controls and determine the concentration required for 50% inhibition (GR50).

Fungicidal Activity Assay (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the test compound against various fungi.

Methodology Workflow:

Fungicidal_Assay_Workflow A 1. Fungal Spore/Mycelial Fragment Suspension Preparation Prepare a standardized inoculum of the target fungus in a suitable broth (e.g., Potato Dextrose Broth). B 2. Serial Dilution of Compounds Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate. A->B C 3. Inoculation Add the fungal suspension to each well of the microtiter plate. B->C D 4. Incubation Incubate the plate at an optimal temperature for fungal growth (e.g., 28°C) for 48-72 hours. C->D E 5. MIC Determination Visually assess fungal growth and determine the lowest concentration of the compound that inhibits visible growth (MIC). D->E Insecticidal_Assay_Workflow A 1. Leaf Disc Preparation Cut leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella). B 2. Compound Application Dip the leaf discs in different concentrations of the test compound solutions for a short period (e.g., 10-30 seconds). A->B C 3. Introduction of Insects Place the treated and air-dried leaf discs in a petri dish and introduce a known number of test insects (e.g., 10-20 larvae). B->C D 4. Incubation Maintain the petri dishes under controlled conditions (temperature, humidity, light). C->D E 5. Mortality Assessment Record insect mortality at specific time points (e.g., 24, 48, and 72 hours). D->E F 6. Data Analysis Calculate the LC50 (lethal concentration for 50% of the population) value. E->F Antiproliferative_Assay_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. B 2. Compound Treatment Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). A->B C 3. MTT Addition Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. B->C D 4. Solubilization Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals. C->D E 5. Absorbance Measurement Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F 6. Data Analysis Calculate the percentage of cell viability and determine the IC50 (concentration for 50% inhibition of cell growth) value. E->F

References

Purity Assessment of 2,3,5-Trichloro-4-methylpyridine from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of regulatory compliance, reproducibility, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 2,3,5-Trichloro-4-methylpyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Consequently, the purity of this intermediate from different commercial suppliers can have a profound impact on reaction yields, impurity profiles of subsequent steps, and the overall success of a development program.

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this compound, offering a framework for researchers to critically evaluate material from different suppliers. The experimental data presented herein is hypothetical but representative of typical findings, designed to illustrate the comparative power of each technique.

The Criticality of Purity: Understanding Potential Impurities

The synthesis of this compound, typically involving the chlorination of 4-methylpyridine (4-picoline), can lead to a variety of process-related impurities.[1][2][3] A thorough purity assessment must be capable of identifying and quantifying these potential contaminants, which may include:

  • Isomeric Impurities: Positional isomers of trichloro-4-methylpyridine that may be formed during the chlorination process.

  • Under-chlorinated Species: Dichloro-4-methylpyridine intermediates that have not fully reacted.

  • Over-chlorinated Species: Tetrachloro-4-methylpyridine or other more highly chlorinated analogues.

  • Residual Starting Materials: Unreacted 4-methylpyridine.

  • Byproducts from Side Reactions: Other chlorinated or non-chlorinated species arising from undesired reaction pathways.

The presence of such impurities can interfere with subsequent synthetic transformations, introduce new and potentially genotoxic impurities into the drug substance, and complicate purification processes.

A Multi-faceted Approach to Purity Determination

A robust assessment of purity relies on a combination of orthogonal analytical techniques. This guide will focus on three principal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of method or combination of methods will depend on the specific requirements of the analysis, including the need for routine quality control versus in-depth characterization.

Comparative Purity Analysis of this compound from Three Hypothetical Suppliers

To illustrate the application of these techniques, we will consider hypothetical batches of this compound from three different suppliers: Supplier A, Supplier B, and Supplier C.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (% Area) 99.5%98.2%99.8%
Purity by GC (% Area) 99.6%98.5%99.9%
Purity by qNMR (mol/mol %) 99.4%98.1%99.7%
Major Impurity 1 (Isomer) 0.2%1.1%0.05%
Major Impurity 2 (Dichloro-) 0.15%0.5%Not Detected
Residual Solvents (GC-HS) <0.05%0.1% (Toluene)<0.05%
Water Content (Karl Fischer) 0.08%0.25%0.05%

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of a wide range of compounds.[4][5][6] A well-developed HPLC method can effectively separate the main component from its structurally similar impurities.

Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

The principles of this methodology are grounded in the standards outlined in USP General Chapter <621> Chromatography and the validation guidelines of ICH Q2(R1).[7][8][9][10][11][12][13][14][15][16]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Accurately weigh sample Dissolve Dissolve in Acetonitrile (1 mg/mL) Weigh->Dissolve Inject Inject 10 µL onto C18 column Dissolve->Inject Separate Gradient Elution Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

HPLC Purity Analysis Workflow

Gas Chromatography (GC): A Powerful Tool for Volatile Compounds

For volatile and thermally stable compounds like this compound, Gas Chromatography offers excellent resolution and sensitivity.[17][18][19] Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is highly effective for purity determination and identifying trace impurities.

Experimental Protocol: GC-FID Purity Method
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.

This protocol is designed based on general principles for the analysis of chlorinated organic compounds by GC.[17][20]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh sample Dissolve Dissolve in Dichloromethane (1 mg/mL) Weigh->Dissolve Inject Inject 1 µL (Split 50:1) Dissolve->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

GC Purity Analysis Workflow

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the molar concentration of a substance without the need for a specific reference standard of the analyte itself.[21][22][23][24][25] By using a certified internal standard of known purity, qNMR offers a highly accurate and precise determination of the absolute purity of the target compound.

Experimental Protocol: ¹H-qNMR Purity Assay
  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a singlet in a clean region of the spectrum (e.g., maleic anhydride).

  • Sample Preparation: Accurately weigh approximately 15 mg of this compound and 10 mg of the internal standard into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters: A calibrated 90° pulse, a relaxation delay of at least 5 times the longest T₁ of the protons of interest, and a sufficient number of scans for an adequate signal-to-noise ratio.

  • Data Processing: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated using the following equation:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation Weigh_Sample Accurately weigh sample Dissolve Dissolve both in deuterated solvent Weigh_Sample->Dissolve Weigh_Standard Accurately weigh internal standard Weigh_Standard->Dissolve Acquire Acquire ¹H-NMR spectrum with quantitative parameters Dissolve->Acquire Integrate Integrate analyte and standard signals Acquire->Integrate Calculate Calculate purity using the qNMR equation Integrate->Calculate

qNMR Purity Analysis Workflow

Discussion of Comparative Results

Based on the hypothetical data, Supplier C provides the highest purity this compound, with minimal impurities detected by all three analytical techniques. Supplier A's material is also of high quality, though with slightly higher levels of isomeric and under-chlorinated impurities compared to Supplier C. Supplier B's product exhibits a lower purity profile, with a significant amount of an isomeric impurity and a dichloro-species, as well as residual toluene.

The choice of supplier would depend on the specific requirements of the subsequent synthetic steps. For a critical step where isomeric purity is paramount, Supplier C would be the preferred choice. If the subsequent purification steps can readily remove the identified impurities, material from Supplier A might be acceptable. The material from Supplier B would likely require additional purification before use or may be unsuitable for sensitive applications.

Conclusion

The purity of this compound is a critical parameter that can significantly influence the outcome of research and development activities. A comprehensive analytical strategy employing orthogonal techniques such as HPLC, GC, and qNMR is essential for a thorough assessment of material from different suppliers. This guide provides a framework for establishing such a strategy, enabling researchers to make informed decisions based on robust scientific data. The implementation of these well-validated analytical methods ensures the quality and consistency of key starting materials, ultimately contributing to the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalized pyridine motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and materials science necessitates a deep understanding of the available synthetic methodologies. This guide provides an in-depth, objective comparison of classical and modern routes to functionalized pyridines, moving beyond mere protocols to explain the causality behind experimental choices and providing the data needed for informed strategic decisions in your synthesis campaigns.

The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of top-selling pharmaceuticals. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its role as a bioisostere for a phenyl ring contribute to its frequent selection in drug design. Consequently, the efficient and versatile synthesis of highly substituted pyridines is a persistent challenge and a key area of innovation in synthetic organic chemistry. This guide will benchmark four key strategies: the classical Hantzsch and Bohlmann-Rahtz syntheses, and the modern approaches of transition-metal-catalyzed [2+2+2] cycloaddition and C-H bond functionalization.

Classical Condensation Routes: Building from the Ground Up

These foundational methods construct the pyridine ring from acyclic precursors and remain workhorses in organic synthesis due to their use of readily available starting materials.

The Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a robust multi-component reaction that constructs a 1,4-dihydropyridine (DHP) intermediate, which is subsequently oxidized to the aromatic pyridine.[1] Its enduring appeal lies in its operational simplicity and the ability to generate highly functionalized pyridines in a one-pot fashion.

Mechanism and Rationale: The reaction proceeds through a series of condensation and addition reactions. The generally accepted mechanism involves an initial Knoevenagel condensation between an aldehyde and one equivalent of a β-ketoester, and the formation of an enamine from a second equivalent of the β-ketoester and ammonia. A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, affords the 1,4-DHP. The final aromatization is the driving force of the reaction and can be achieved with a variety of oxidizing agents.[1]

Hantzsch_Mechanism cluster_0 Intermediate Formation cluster_1 Ring Formation & Aromatization Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Ketoester Ketoester1->Knoevenagel Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Knoevenagel->Unsaturated_Carbonyl Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Ketoester2 β-Ketoester Enamine_Formation Enamine Formation Ketoester2->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Enamine Enamine Enamine_Formation->Enamine Enamine->Michael_Addition Cyclization Cyclization/ Dehydration Michael_Addition->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Oxidation Oxidation DHP->Oxidation Pyridine Functionalized Pyridine Oxidation->Pyridine

Caption: Simplified workflow of the Hantzsch Pyridine Synthesis.

Strengths and Weaknesses:

  • Strengths: High atom economy for the initial condensation, operational simplicity, and the use of inexpensive starting materials. Modern variations using microwave irradiation can significantly reduce reaction times.[2][3]

  • Weaknesses: The classical method often requires harsh reaction conditions and long reaction times.[4] The necessary final oxidation step adds a step to the process and reduces overall atom economy. The synthesis of unsymmetrically substituted pyridines can be challenging.

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis [2]

  • Reaction Setup: In a microwave process vial, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol).

  • Solvent Addition: Add ethanol (5 mL) as the solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 100-120°C) for a short period (e.g., 5-15 minutes).

  • Work-up and DHP Isolation: After cooling, the 1,4-dihydropyridine product often precipitates. Collect the solid by filtration and wash with cold ethanol.

  • Aromatization: Dissolve the isolated 1,4-DHP in a suitable solvent (e.g., acetic acid). Add an oxidizing agent (e.g., sodium nitrite, ceric ammonium nitrate, or iodine) and heat until the reaction is complete (monitored by TLC).[5]

  • Purification: After work-up, purify the final pyridine product by recrystallization or column chromatography.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a versatile route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[4][6] A key advantage over the Hantzsch synthesis is that it directly produces the aromatic pyridine without a separate oxidation step.

Mechanism and Rationale: The reaction begins with a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate then undergoes a heat-induced E/Z isomerization, which is a prerequisite for the subsequent cyclodehydration to furnish the pyridine ring.[6] The high temperatures traditionally required for this cyclization have been a significant drawback. However, modern modifications, particularly the use of Brønsted or Lewis acid catalysis, allow the reaction to proceed at much lower temperatures and often in a one-pot fashion, directly from a 1,3-dicarbonyl compound, ammonia, and the alkynone.[7]

Bohlmann_Rahtz_Workflow cluster_traditional Traditional Two-Step cluster_modern Modern One-Pot Enamine Enamine Michael_Add Michael Addition Enamine->Michael_Add Alkynone Alkynone Alkynone->Michael_Add Aminodiene Isolate Aminodiene Intermediate Michael_Add->Aminodiene High_Temp High Temp. Cyclodehydration (>120°C) Aminodiene->High_Temp Pyridine1 Pyridine High_Temp->Pyridine1 Dicarbonyl 1,3-Dicarbonyl One_Pot One-Pot, Acid-Catalyzed Tandem Reaction (e.g., AcOH, 50°C) Dicarbonyl->One_Pot Ammonia Ammonia Ammonia->One_Pot Alkynone2 Alkynone Alkynone2->One_Pot Pyridine2 Pyridine One_Pot->Pyridine2

Caption: Comparison of traditional vs. modern Bohlmann-Rahtz workflows.

Strengths and Weaknesses:

  • Strengths: Directly yields the aromatic pyridine (high atom economy), offers excellent regiocontrol, and modern one-pot variants improve efficiency and avoid harsh conditions.[7]

  • Weaknesses: The traditional two-step method requires high temperatures and isolation of an intermediate.[6] The availability of substituted ethynylketones can be a limitation.

Experimental Protocol: One-Pot Three-Component Bohlmann-Rahtz Synthesis [7]

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1 mmol) and an alkynone (1.2 mmol) in a suitable solvent (e.g., ethanol or a toluene/acetic acid mixture), add a source of ammonia (e.g., ammonium acetate, 1.5 mmol).

  • Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 50-80°C) and stir for the required time (typically several hours to a day), monitoring by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford the polysubstituted pyridine.

Modern Strategies: Precision and Versatility

Transition-metal catalysis has revolutionized pyridine synthesis, offering pathways to substitution patterns that are difficult to access through classical methods. These reactions often exhibit high efficiency and broad functional group tolerance.

Transition-Metal-Catalyzed [2+2+2] Cycloaddition

This elegant and highly atom-economical reaction constructs the pyridine ring by combining two alkyne molecules and a nitrile.[8] Rhodium and cobalt complexes are common catalysts for this transformation. The mechanism typically involves the formation of a metallacyclopentadiene intermediate from two alkyne units, followed by insertion of the nitrile and reductive elimination to release the pyridine product.[9]

Mechanism and Rationale: The catalytic cycle, often initiated by a Rh(I) or Co(I) species, involves the oxidative coupling of two alkyne molecules to form a five-membered metallacycle. This intermediate then undergoes coordination and insertion of the nitrile's C≡N bond. The resulting seven-membered metallacycle reductively eliminates the pyridine product, regenerating the active catalyst. This pathway ensures perfect atom economy in the ring-forming step.[9]

Strengths and Weaknesses:

  • Strengths: 100% atom economy for the cycloaddition step, access to a wide range of substitution patterns, and often proceeds under mild conditions.

  • Weaknesses: Requires a transition metal catalyst which can be expensive and may require removal from the final product. Regioselectivity can be an issue with unsymmetrical alkynes.

Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition [10]

  • Reaction Setup: In a glovebox, charge a reaction tube with the rhodium catalyst (e.g., [Rh(cod)₂]BF₄, 5 mol%) and a phosphine ligand (e.g., dppf, 6 mol%).

  • Reagent Addition: Add the diyne (1.0 equiv), the oxime (as a nitrile precursor, 1.2 equiv), and activated 4 Å molecular sieves.

  • Reaction Conditions: Add a degassed solvent (e.g., 1,2-dichloroethane) and heat the sealed tube to 80°C for 24-48 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the crude product by column chromatography.

Palladium-Catalyzed C-H Bond Functionalization

Instead of building the ring from scratch, C-H functionalization modifies an existing pyridine core. This strategy is exceptionally powerful for late-stage functionalization in drug discovery. Palladium-catalyzed C-H arylation, for instance, allows for the direct coupling of pyridines with aryl halides or other aryl sources, often guided by a directing group to ensure regioselectivity.

Mechanism and Rationale: A common mechanism for directed C-H activation involves the coordination of the palladium catalyst to a directing group on the pyridine substrate. This brings the catalyst into proximity with a specific C-H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active palladium catalyst.

Strengths and Weaknesses:

  • Strengths: Excellent for late-stage functionalization, high regioselectivity when using a directing group, and broad substrate scope.[11]

  • Weaknesses: Requires a pre-functionalized pyridine (with a directing group), the use of a palladium catalyst, and sometimes harsh conditions. Atom economy is lower compared to cycloaddition methods due to the use of pre-functionalized coupling partners and the generation of stoichiometric byproducts.

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation

  • Reaction Setup: To a screw-capped test tube, add the N-aryl-2-bromopicolinamide substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), a phosphine ligand like PPh₃ (10 mol%), a base such as K₂CO₃ (3.0 equiv), and an additive like n-Bu₄NBr (1.0 equiv).

  • Reaction Conditions: Add a high-boiling polar aprotic solvent (e.g., DMA) and heat the mixture to 110°C for 24 hours.

  • Work-up and Purification: After cooling, add water and extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Performance Benchmarking: A Data-Driven Comparison

To provide a clear, objective comparison, the following tables summarize key performance indicators for the discussed synthetic routes, based on representative examples from the literature.

Table 1: Yield and Reaction Conditions Comparison
MethodSubstrate 1Substrate 2Substrate 3ConditionsYield (%)Reference
Hantzsch (Microwave) BenzaldehydeEthyl AcetoacetateNH₄OAcEtOH, 10 min, MW96 (DHP)[12]
Bohlmann-Rahtz (One-Pot) Ethyl β-aminocrotonatePhenylpropynone-Toluene/AcOH, 50°C, 26h85[7]
[2+2+2] Cycloaddition (Rh) 1,6-HeptadiynePhenylacetonitrile-[Rh(cod)₂]BF₄, DCE, 80°C, 48h~70[10]
C-H Arylation (Pd) N-(2-bromophenyl)picolinamide--Pd(OAc)₂, PPh₃, K₂CO₃, 110°C, 24h94

Note: Yields are for specific, representative reactions and may vary significantly with different substrates.

Table 2: Qualitative Comparison of Key Synthetic Parameters
ParameterHantzsch SynthesisBohlmann-Rahtz[2+2+2] CycloadditionC-H Functionalization
Atom Economy Moderate (Oxidation step)HighVery High (Ideal)Low to Moderate
Versatility Good for symmetrical pyridinesGood for 2,3,6-trisubstitutionExcellent, diverse patternsExcellent for late-stage modification
Scalability Established, but can have issuesModerate, flow chemistry viableChallenging due to catalyst costModerate, depends on catalyst loading
Functional Group Tolerance Moderate (sensitive to oxidation)Good (acid-catalyzed variants)Generally GoodGood, but directing group needed
Starting Material Cost LowLow to ModerateModerate to HighModerate to High
Key Advantage Simplicity, low-cost inputsDirect aromatizationHigh atom economy, novel structuresLate-stage modification capability
Key Disadvantage Extra oxidation stepLimited substitution patternCatalyst cost, regioselectivityNeed for pre-functionalization

Conclusion and Future Outlook

The synthesis of functionalized pyridines is a mature yet continuously evolving field.

  • Classical methods , like the Hantzsch and Bohlmann-Rahtz syntheses , remain highly relevant, especially with modern improvements such as microwave assistance and one-pot protocols that enhance their efficiency and expand their scope. They are often the go-to methods for large-scale synthesis where cost of starting materials is a primary driver.

  • Modern transition-metal-catalyzed methods have opened doors to unprecedented molecular complexity. [2+2+2] cycloadditions offer an elegant and atom-economical route to diverse substitution patterns, while C-H functionalization provides an invaluable tool for the late-stage modification of complex molecules, a critical capability in drug discovery.

The choice of synthetic route is not a matter of "old versus new," but rather a strategic decision based on the specific target molecule, desired substitution pattern, required scale, and tolerance for cost and reaction complexity. As the demand for novel functionalized pyridines continues to grow, a thorough understanding of the strengths and limitations of each of these powerful synthetic tools is essential for the modern medicinal and materials chemist. Future innovations will likely focus on developing more sustainable catalysts, expanding the scope of C-H functionalization to non-directed positions, and leveraging flow chemistry to improve the scalability and safety of these vital transformations.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Chloromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a viable drug candidate is one of meticulous optimization. The chloromethylpyridine backbone, a key pharmacophore in numerous biologically active compounds, represents a fertile ground for such exploration. This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies, offering a strategic framework for the rational design of novel chloromethylpyridine derivatives. By understanding and applying these computational models, researchers can significantly accelerate the discovery of potent and selective therapeutic agents.

The Imperative for QSAR in Chloromethylpyridine Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs.[1][2] Its derivatives are known to exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The addition of a chloromethyl group introduces a reactive site and modifies the electronic and steric properties of the pyridine scaffold, opening up new avenues for targeted drug design.

QSAR modeling provides a quantitative bridge between the chemical structure of these molecules and their biological activity.[4] By establishing a mathematical relationship, QSAR enables the prediction of the activity of unsynthesized compounds, thereby prioritizing synthetic efforts, reducing costs, and minimizing the reliance on extensive animal testing.[4][5] This guide will compare and contrast key QSAR approaches, providing the theoretical underpinnings and practical workflows necessary for their successful implementation in the study of chloromethylpyridines.

Comparative Analysis of QSAR Methodologies

The selection of a QSAR methodology is contingent on the specific research question, the nature of the dataset, and the available computational resources. Here, we compare two prominent categories of QSAR: 2D-QSAR and 3D-QSAR, with a focus on the widely used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) techniques.

2D-QSAR: The Foundational Approach

2D-QSAR models correlate biological activity with molecular descriptors derived from the two-dimensional representation of a molecule. These descriptors can be broadly categorized as:

  • Topological: Describing the atomic connectivity within the molecule (e.g., molecular weight, branching indices).

  • Electronic: Quantifying the electronic properties (e.g., partial charges, dipole moment).

  • Physicochemical: Representing properties like hydrophobicity (logP) and molar refractivity.

Workflow for a 2D-QSAR Study:

2D-QSAR Workflow A Data Set Preparation (Chloromethylpyridine analogues & biological activity data) B 2D Structure Drawing & Optimization A->B Chemical Structures C Calculation of Molecular Descriptors B->C Optimized Geometries D Data Splitting (Training & Test Sets) C->D Descriptor Matrix E Model Development (e.g., MLR, PLS) D->E Training Set F Model Validation (Internal & External) D->F Test Set E->F QSAR Model G Interpretation & Prediction F->G Validated Model 3D-QSAR Workflow A Data Set Preparation (Structures & Activities) B 3D Structure Generation & Energy Minimization A->B C Molecular Alignment B->C D Grid Box Definition C->D E Field Calculation (Steric, Electrostatic, etc.) D->E F Data Splitting (Training & Test Sets) E->F G PLS Analysis F->G Training Set H Model Validation F->H Test Set G->H QSAR Model I Contour Map Visualization & Interpretation H->I Validated Model

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 2,3,5-Trichloro-4-methylpyridine demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory principles.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe disposal. Based on related chemical structures, this compound should be treated as a hazardous substance with the potential for significant health and environmental effects. Chlorinated aromatic compounds can be toxic and persist in the environment.[2]

Table 1: Anticipated Hazard Profile

Hazard Category Potential Effects & Rationale
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled. Pyridine and its derivatives can be toxic to the blood, kidneys, liver, and central nervous system.[3]
Skin & Eye Irritation Expected to cause skin irritation and serious eye irritation or damage.[4][5]
Respiratory Irritation May cause respiratory irritation if vapors or dusts are inhaled.
Environmental Hazard Chlorinated compounds can be persistent in the environment and toxic to aquatic life. Discharge into drains or the environment must be strictly avoided.[6][7]

| Combustibility | While not always highly flammable, many pyridine derivatives are combustible liquids.[8] Combustion can produce highly toxic gases, including hydrogen chloride and oxides of nitrogen. |

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, ensure that all safety measures are in place to minimize exposure.

Engineering Controls: All handling of this compound, including preparation for disposal, must occur within a properly functioning certified laboratory chemical fume hood to control vapor and aerosol exposure.[3] An emergency eyewash station and safety shower must be readily accessible.[3]

Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Justification
Eye & Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.[4][6] Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended for prolonged contact with pyridine-based compounds.[3] Prevents skin absorption, a primary route of exposure. Always inspect gloves for integrity before use.[9]
Skin & Body Protection A flame-retardant, fully-buttoned lab coat. Consider additional impervious clothing if the risk of significant contact is high. Protects against accidental skin contact and contamination of personal clothing.

| Respiratory Protection | A full-face respirator with appropriate cartridges may be required if exposure limits are exceeded or if working outside a fume hood.[4] All respirator use must comply with a formal respiratory protection program. | Protects against inhalation of harmful vapors or aerosols. |

Waste Segregation and Collection Protocol

Proper segregation is a critical step to prevent dangerous chemical reactions within waste containers.

  • Chemical Incompatibility: this compound must be stored and disposed of separately from strong oxidizing agents, strong acids (especially nitric acid), and bases.[3][8] Mixing with incompatible materials can lead to vigorous, exothermic reactions.

  • Waste Streams: Maintain separate, clearly labeled waste containers for:

    • Pure or Concentrated this compound: For unused or expired product.

    • Solid Contaminated Waste: Includes used gloves, absorbent pads, and weighing papers.

    • Liquid Contaminated Waste: Includes solvent rinses from cleaning contaminated glassware.

  • Container Requirements:

    • Use only sealable, airtight, and chemically compatible waste containers.[3]

    • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3]

    • The label must clearly identify the contents, including "this compound," and list all other components and their approximate concentrations.

Step-by-Step Disposal Procedure

Disposal must be conducted through a licensed hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Protocol for Waste Collection and Removal:

  • Preparation: Don all required PPE as specified in Table 2. Ensure you are working within a certified chemical fume hood.

  • Containerization of Pure/Concentrated Waste: Carefully transfer any unused or waste this compound into its designated, labeled hazardous waste container.

  • Containerization of Contaminated Solids: Place all disposable items that have come into contact with the chemical (e.g., pipette tips, wipes, gloves) into the designated container for solid waste.

  • Decontamination of Glassware: Rinse contaminated glassware three times with a suitable organic solvent (e.g., ethanol or acetone). The first rinse should be collected as hazardous liquid waste in the appropriate labeled container. Subsequent rinses may also need to be collected depending on local regulations.

  • Secure Storage: Tightly close all waste containers.[6] Store them in a designated, well-ventilated, and secured waste accumulation area, away from incompatible materials.[3]

  • Arrange for Pickup: Once the container is full or no longer in use, complete a chemical collection request form as per your institution's Environmental Health & Safety (E&S) department procedures to arrange for pickup by a licensed hazardous waste disposal contractor.[3]

Disposal Workflow Diagram

G Workflow for this compound Disposal start Waste Generated (Pure Chemical, Contaminated Labware, Spill Debris) segregate Step 1: Segregate Waste - Pure Liquid - Contaminated Solids - Contaminated Liquids (Rinsates) start->segregate spill Emergency Event: Spill or Release start->spill containerize Step 2: Containerize & Label - Use compatible, sealed containers - Affix Hazardous Waste Label - List all constituents segregate->containerize storage Step 3: Secure Interim Storage - Designated Satellite Accumulation Area - Segregated from incompatibles containerize->storage request Step 4: Arrange Professional Disposal - Complete institutional waste pickup request storage->request end_point Final Disposition: Transfer to a Licensed Hazardous Waste Facility for High-Temperature Incineration request->end_point spill_proc Follow Spill Cleanup Protocol (See Section 5) spill->spill_proc If spill occurs spill_proc->segregate Collected debris becomes waste

Caption: Decision workflow for the safe disposal of this compound.

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate harm.

  • Small Spill (within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert, dry material like vermiculite, dry sand, or a chemical absorbent pad.[10]

    • Collect the absorbed material and any contaminated debris using non-sparking tools.[6]

    • Place the collected waste into a designated, sealable hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spill (outside a fume hood):

    • Immediately evacuate all personnel from the affected area.[3][10]

    • Alert others in the vicinity and secure the area to prevent entry.

    • If safe to do so, remove all ignition sources.[10]

    • Contact your institution's E&S or emergency response team immediately. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[3]

Regulatory Compliance

All chemical waste disposal is governed by strict regulations. Chemical waste generators are legally responsible for ensuring that waste is characterized, managed, and disposed of in accordance with all local, regional, and national regulations (e.g., EPA Resource Conservation and Recovery Act (RCRA) in the United States).[10][11] Always consult your institution's E&S department for specific guidance to ensure full compliance.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3,5-Trichloro-4-methylpyridine is not publicly available at the time of this writing. The following guidance is a comprehensive synthesis based on the established safety protocols and documented hazards of structurally analogous compounds, including other chlorinated and methylated pyridines.[1] Researchers must conduct a thorough, site-specific risk assessment and consult their institution's Environmental Health & Safety (EHS) officer before handling this chemical. This guide provides a procedural framework for safe operational handling and disposal.

Hazard Assessment: Understanding the Risks

To establish a robust personal protective equipment (PPE) plan, we must first understand the inherent dangers of the chemical class to which this compound belongs. Based on data from similar chlorinated pyridine compounds, a multi-faceted hazard profile is anticipated.

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Analogous compounds are known to be harmful if swallowed, inhaled, or in contact with skin.[2][3][4] The core dangers necessitating stringent PPE protocols are:

  • Severe Irritation and Corrosion: These compounds can cause serious skin and eye irritation.[2][3][5][6][7] In some cases, they may cause severe skin burns and permanent eye damage.

  • Respiratory Effects: Inhalation may lead to respiratory irritation.[2][3][5][6][7][8] Certain analogs are classified as toxic if inhaled.

  • Systemic Toxicity: There is a risk of systemic toxicity upon absorption through the skin, ingestion, or inhalation.[2][3]

  • Combustibility: While not always highly flammable, these chemicals may be combustible and can produce highly toxic and corrosive fumes—such as hydrogen chloride and nitrogen oxides—in a fire.[5][9][10]

This hazard profile dictates a zero-tolerance policy for direct contact. The following PPE and operational plans are designed to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is an integrated system of protection. Each component is chosen to counteract a specific hazard identified in our assessment. All handling of this compound must be conducted within a certified chemical fume hood to manage vapor and particulate inhalation risks.[6][11]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over the goggles when there is a significant risk of splashing (e.g., during transfers of larger volumes or reaction workups).[7][9][12]Provides a primary barrier against splashes and aerosols, preventing contact with the eyes, which are highly susceptible to serious damage from chlorinated pyridines.[13] The face shield offers a secondary layer of protection for the entire face.
Skin & Body Protection Gloves: Chemical-resistant gloves are mandatory. Double-gloving with nitrile or butyl rubber gloves is strongly recommended. Check manufacturer-specific breakthrough times. Coat: A flame-retardant lab coat is required. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is necessary.[1][11] Clothing: Long-sleeved clothing and full-length pants are required under the lab coat.[9][14]Prevents skin contact, which can cause irritation, burns, and systemic toxicity.[2][3] Double-gloving provides redundancy in case the outer glove is compromised. Flame-retardant materials offer protection in the event of a fire.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if there is any risk of airborne particulate or vapor generation outside of a certified chemical fume hood.[5][9][13] For emergency situations or potential exposures above established limits, a full-facepiece respirator with an organic vapor cartridge is necessary.[10]Protects the respiratory system from irritation and potential toxicity caused by inhaling fine dust particles or vapors of the compound.[4][7] All routine handling should be performed in a fume hood to minimize this risk.[11]

Operational Plans: From Benchtop to Disposal

Safe Handling Workflow
  • Preparation:

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[9][14]

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before bringing the this compound into the hood.

    • Inspect all PPE for defects (e.g., cracks in goggles, pinholes in gloves) before donning.

  • Chemical Handling (in Fume Hood):

    • Don all required PPE in the correct sequence (see Section 3.2).

    • When weighing the solid, use a disposable weigh boat and handle it with forceps to minimize contact.

    • Keep the container tightly closed when not in use.[3][4][9]

    • Perform all transfers and manipulations well within the fume hood to ensure containment.

    • Avoid generating dust.[9][14] If dust is unavoidable, additional respiratory protection may be warranted after a formal risk assessment.

  • Post-Handling & Decontamination:

    • Decontaminate any non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Carefully package all contaminated waste (bench paper, weigh boats, gloves, etc.) in a designated, sealed hazardous waste container.[3]

    • Doff PPE in the correct sequence to prevent cross-contamination (see Section 3.2).

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[4][6][9]

PPE Donning and Doffing Procedure

The order of donning and, more critically, doffing PPE is paramount to preventing exposure. Contaminated gloves can easily transfer chemicals to your skin, face, or personal clothing if removed incorrectly.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat & Full-Length Clothing don2 2. Inner Gloves don1->don2 don3 3. Respirator (if required) don2->don3 don4 4. Goggles & Face Shield don3->don4 don5 5. Outer Gloves (over cuffs) don4->don5 doff1 1. Outer Gloves (Contaminated) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat (turn inside out) doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator (if used) doff4->doff5

Caption: PPE Donning and Doffing Sequence.

Emergency First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[4][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][15]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][7][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Plan for Contaminated Materials

Improper disposal can lead to environmental contamination and pose a risk to others. All waste generated from handling this compound is considered hazardous.

  • Segregation at Source: Prepare a designated, clearly labeled, and sealed hazardous waste container inside the fume hood before you begin work.

  • Solid Waste: All contaminated solid items (gloves, disposable lab coats, bench paper, weigh boats, pipette tips) must be placed directly into the hazardous waste container. Do not mix with non-hazardous trash.[3]

  • Liquid Waste: Unused chemical and contaminated solvents must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.

  • Container Management: Keep waste containers closed when not in use. Store in a designated satellite accumulation area.

  • Final Disposal: Arrange for pickup and disposal through your institution’s certified EHS department, following all local and national regulations.[4]

Disposal_Workflow start Waste Generated is_sharp Is it a sharp? (Needle, Blade) start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No yes_sharp is_sharp->yes_sharp Yes solid_waste Place in Labeled Hazardous Solid Waste Bag/Bin is_liquid->solid_waste No yes_liquid is_liquid->yes_liquid Yes sharps_bin Place in Sharps Container seal_container Seal Container When Not in Use sharps_bin->seal_container liquid_waste Collect in Labeled Hazardous Liquid Waste Bottle liquid_waste->seal_container solid_waste->seal_container ehs_disposal Arrange for EHS Pickup & Disposal seal_container->ehs_disposal yes_sharp->sharps_bin yes_liquid->liquid_waste

Caption: Hazardous Waste Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trichloro-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2,3,5-Trichloro-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.